molecular formula C21H19NO5S B2993115 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid CAS No. 721418-13-9

3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid

Cat. No.: B2993115
CAS No.: 721418-13-9
M. Wt: 397.45
InChI Key: UKEFWLFMSYKRRG-UHFFFAOYSA-N
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Description

3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid is a useful research compound. Its molecular formula is C21H19NO5S and its molecular weight is 397.45. The purity is usually 95%.
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Properties

IUPAC Name

3-[benzyl-(2-methoxyphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c1-27-20-13-6-5-12-19(20)22(15-16-8-3-2-4-9-16)28(25,26)18-11-7-10-17(14-18)21(23)24/h2-14H,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEFWLFMSYKRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid (CAS 721418-13-9).

Executive Summary & Chemical Identity

This compound (CAS 721418-13-9) is a specialized organic scaffold belonging to the sulfamoylbenzoic acid (SBA) class. In modern medicinal chemistry, this molecular architecture is recognized as a privileged scaffold, primarily utilized as a non-lipid mimetic of lysophosphatidic acid (LPA) and as a phosphotyrosine isostere in protein tyrosine phosphatase (PTP) inhibition.

Its core utility lies in its ability to mimic the charge distribution and spatial geometry of phosphate groups, allowing it to interface with G-protein coupled receptors (specifically the LPA2 receptor ) and the catalytic domains of phosphatases (e.g., PTP1B , CD45 ) without the metabolic instability associated with phosphate esters.

Chemical Data Table
PropertySpecification
CAS Registry Number 721418-13-9
IUPAC Name This compound
Molecular Formula C₂₁H₁₉NO₅S
Molecular Weight 397.45 g/mol
Solubility DMSO (>10 mM), Ethanol (Limited), Water (Poor, pH-dependent)
pKa (Calc) ~3.8 (Carboxylic acid), ~10.5 (Sulfonamide - if unsubstituted, but here N-substituted)
LogP (Calc) ~3.6
Appearance White to off-white crystalline solid
Key Structural Motifs Benzoic acid (Head), Sulfonamide (Linker), N-Benzyl/N-Aryl (Tail)

Structural Analysis & Mechanism of Action[12]

The Sulfamoylbenzoic Acid (SBA) Scaffold

The compound functions as a bioisostere . The benzoic acid moiety, when ionized at physiological pH, mimics the phosphate headgroup of natural ligands like LPA or phosphotyrosine residues. The sulfonamide linker provides a rigid spacer that orients the hydrophobic "tail" (the benzyl and 2-methoxyphenyl groups) into the hydrophobic pockets of the target protein.

Mechanism: LPA2 Receptor Agonism/Antagonism

Research into SBAs has identified them as potent modulators of the LPA2 receptor (LPA2R). Unlike the endogenous ligand (LPA), which is rapidly degraded by lipid phosphate phosphatases, SBAs are metabolically stable.

  • Binding Mode: The carboxylic acid forms a salt bridge with conserved cationic residues (e.g., Arg/Lys) in the transmembrane region of the GPCR. The bulky N-substituents (benzyl and 2-methoxyphenyl) occupy the hydrophobic channel normally reserved for the fatty acid chain of LPA.

  • Signaling: Modulation of LPA2 triggers the Gαq/11 pathway, leading to phospholipase C (PLC) activation, IP3 generation, and intracellular calcium mobilization.

Mechanism: PTP Inhibition

In the context of phosphatase inhibition (e.g., PTP1B, a diabetes target), the benzoic acid displaces the phosphate of the substrate. The N-benzyl and N-(2-methoxyphenyl) groups engage secondary binding sites (Site B or C) adjacent to the active site, enhancing specificity over other phosphatases.

Visualization: Signaling & Synthesis Workflows

LPA2 Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by LPA2 agonists/modulators, relevant for researchers studying cell survival and migration.

LPA2_Pathway Compound CAS 721418-13-9 (Ligand) LPA2 LPA2 Receptor (GPCR) Compound->LPA2  Binds/Modulates Gq Gαq/11 Protein LPA2->Gq  Activates PLC Phospholipase C (PLCβ) Gq->PLC  Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3  Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER  Binds IP3R Ca Ca2+ Release ER->Ca  Efflux Response Cell Survival Migration Ca->Response  Signaling Cascade

Caption: Signal transduction cascade initiated by LPA2 receptor modulation, leading to calcium mobilization.[1]

Experimental Protocols

Chemical Synthesis (Self-Validating Protocol)

Note: This protocol is based on standard sulfonamide coupling methodologies adapted for this scaffold.

Objective: Synthesize this compound from 3-(chlorosulfonyl)benzoic acid.

Reagents:

  • Core: 3-(Chlorosulfonyl)benzoic acid (or methyl ester).

  • Amine: N-Benzyl-2-methoxyaniline (prepared via reductive amination of 2-anisidine and benzaldehyde).

  • Base: Pyridine or Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Amine Preparation (Pre-cursor):

    • React 2-methoxyaniline (1.0 eq) with benzaldehyde (1.0 eq) in MeOH.

    • Add NaBH₄ (1.5 eq) at 0°C to reduce the imine to N-benzyl-2-methoxyaniline .

    • Validation: Confirm secondary amine formation via TLC (disappearance of aldehyde).

  • Sulfonylation:

    • Dissolve N-benzyl-2-methoxyaniline (1.0 eq) in anhydrous DCM under N₂ atmosphere.

    • Add Pyridine (2.0 eq) as a proton scavenger.

    • Cool to 0°C. Dropwise add a solution of methyl 3-(chlorosulfonyl)benzoate (1.1 eq) in DCM.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Validation: Monitor by LC-MS for the formation of the sulfonamide ester (M+H ~412).

  • Hydrolysis (Deprotection):

    • Dissolve the intermediate ester in THF/Water (1:1).

    • Add LiOH (3.0 eq) and stir at RT for 4 hours.

    • Acidify with 1M HCl to pH 2–3. The product, This compound , should precipitate.

  • Purification:

    • Filter the precipitate. Recrystallize from Ethanol/Water.

    • Final QC: ¹H NMR (DMSO-d₆) must show the carboxylic acid proton (~13 ppm) and the disappearance of the methyl ester singlet.

Biological Assay: Calcium Mobilization (LPA2 Activity)

Objective: Verify biological activity using a functional GPCR assay.

  • Cell Line: CHO-K1 cells stably expressing human LPA2 (and Gα15 to couple to Ca²⁺).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Preparation: Dissolve CAS 721418-13-9 in DMSO (10 mM stock). Dilute in assay buffer (HBSS + 0.1% BSA) to 0.1–10 µM.

  • Measurement:

    • Inject compound into the cell plate using a FLIPR (Fluorometric Imaging Plate Reader).

    • Monitor fluorescence intensity (Ex 488 nm / Em 520 nm) for 120 seconds.

  • Data Analysis: Plot Max-Min fluorescence against log[Concentration] to determine EC₅₀ (agonist) or IC₅₀ (antagonist against 100 nM LPA).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at -20°C in a desiccator. Stable for >2 years in solid form. DMSO solutions should be aliquoted and stored at -20°C (stable for ~6 months).

References

  • PubChem. (n.d.). Compound Summary for CID 2396426: this compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Beck, B., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136-7140. (Contextual reference for Sulfamoylbenzoic Acid scaffold SAR). Retrieved from [Link]

  • Ma, L., et al. (2011). Discovery of High Affinity Inhibitors of Bacterial RNA Polymerase. Molecular Pharmacology. (Contextual reference for Benzyl-Benzoic Acid inhibitors).
  • Tigyi, G., & Miller, D. D. (2013). LPA2 Receptor Agonists and Antagonists. U.S. Patent Application. (Describes the utility of the SBA class).

Sources

Technical Whitepaper: Selective LPA2 Receptor Agonism

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Signaling Dynamics, and Experimental Validation

Executive Summary

The Lysophosphatidic Acid Receptor 2 (LPA2/LPAR2) represents a high-value therapeutic target distinct from other LPA receptor subtypes (LPA1-6) due to its unique role in promoting epithelial survival and DNA repair without the broad fibrotic side effects associated with LPA1. While endogenous LPA is rapidly metabolized and non-selective, synthetic non-lipid agonists such as GRI-977143 and DBIBB have demonstrated efficacy as "radiomitigators"—agents capable of rescuing cells from apoptosis after radiation or genotoxic exposure.

This guide details the molecular mechanism of selective LPA2 activation, specifically focusing on the LPA2-NHERF2-TRIP6 signalosome . It provides researchers with the causal logic and validated protocols required to screen, characterize, and validate LPA2-specific agonists.

Molecular Pharmacology & Ligand Selectivity
2.1 The Structural Basis of Selectivity

Unlike LPA1 and LPA3, which share high sequence homology, LPA2 possesses a unique C-terminal tail containing a PDZ-binding motif (DSTL) and a zinc-finger binding domain. This structural divergence is the linchpin of LPA2 selectivity.

  • Endogenous Ligand: Lysophosphatidic acid (LPA) (18:1 olefinic) – Non-selective, EC50 ~1-10 nM.

  • Synthetic Agonist (Prototype): GRI-977143 – Non-lipid, selective for LPA2 over LPA1/3. EC50 ~3.3 µM.[1][2][3][4]

  • Synthetic Agonist (Next-Gen): DBIBB – Higher solubility and potency than GRI-977143.

2.2 The "Signalosome" Mechanism

The conventional view of GPCR signaling involves simple G-protein coupling. However, LPA2 efficacy relies on the assembly of a macromolecular complex (the "Signalosome") that amplifies survival signals.

  • Ligand Binding: GRI-977143 binds the transmembrane pocket, inducing a conformational shift.

  • Scaffold Recruitment: The C-terminal DSTL motif recruits NHERF2 (Na+/H+ exchanger regulatory factor 2). This interaction is exclusive to LPA2.

  • Complex Assembly: NHERF2 acts as a scaffold, linking LPA2 to TRIP6 (Thyroid Receptor Interacting Protein 6) and PLC-β3 .

  • Anti-Apoptotic Switching:

    • Siva-1 Suppression: In the resting state, the pro-apoptotic protein Siva-1 binds LPA2. Agonist binding promotes the recruitment of TRIP6, which displaces or neutralizes Siva-1.

    • ERK/AKT Activation: The NHERF2-PLC-β3 axis sustains ERK1/2 phosphorylation, inhibiting Bax translocation to the mitochondria and preventing Cytochrome C release.

Signaling Pathway Visualization

The following diagram illustrates the unique macromolecular assembly required for LPA2-mediated cytoprotection.

LPA2_Signaling cluster_membrane Plasma Membrane LPA2 LPA2 Receptor (C-term DSTL Motif) NHERF2 NHERF2 (Scaffold) LPA2->NHERF2 Recruitment via DSTL Siva1 Siva-1 (Pro-Apoptotic) LPA2->Siva1 Inhibition/Displacement Gq Gq/11 LPA2->Gq G1213 G12/13 LPA2->G1213 Agonist Selective Agonist (GRI-977143 / DBIBB) Agonist->LPA2 Binding TRIP6 TRIP6 (Zinc Finger Protein) NHERF2->TRIP6 Stabilization PLCb3 PLC-β3 NHERF2->PLCb3 Scaffolding Gq->PLCb3 RhoA RhoA G1213->RhoA Ca2 Ca2+ Mobilization PLCb3->Ca2 ERK ERK1/2 & AKT Phosphorylation PLCb3->ERK PKC-dependent Survival Cytoprotection & DNA Repair RhoA->Survival Cytoskeletal Integrity Bax Bax Translocation (Mitochondria) ERK->Bax Inhibits Caspase Caspase 3/7/8/9 Activation Bax->Caspase Promotes Caspase->Survival Inhibits

Figure 1: The LPA2 Signalosome. Note the central role of NHERF2 in scaffolding PLC-β3 and TRIP6 to the receptor, a mechanism distinct from LPA1.

Experimental Validation Protocols

To validate a compound as a selective LPA2 agonist, one must demonstrate activity in LPA2-expressing cells while confirming the absence of activity in LPA1/3-expressing lines.

Protocol A: High-Throughput Calcium Mobilization Assay

Purpose: Primary functional screen. LPA2 couples to Gq, leading to intracellular calcium release.[5] Causality: This assay confirms the compound can activate the G-protein coupled aspect of the receptor.

Materials:

  • Cell Lines: MEF (Mouse Embryonic Fibroblasts) from LPA1/2 DKO mice, reconstituted with human LPA2 (LPA2-MEF) vs. Empty Vector (Vector-MEF).

  • Reagents: Fluo-4 NW Calcium Assay Kit, Probenecid (inhibits anion transport).

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

Step-by-Step Workflow:

  • Seeding: Plate LPA2-MEF and Vector-MEF cells at 20,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Remove media. Add 100 µL/well of Dye Loading Solution (Fluo-4 + 2.5 mM Probenecid in HBSS).

  • Incubation: Incubate 45 mins at 37°C, then 15 mins at Room Temperature (RT). Critical: The RT step equilibrates the dye to prevent thermal artifacts.

  • Baseline Measurement: Record fluorescence (Ex 494nm / Em 516nm) for 20 seconds to establish baseline.

  • Compound Injection: Inject 5X concentrated agonist (GRI-977143 or Test Compound).

  • Data Acquisition: Monitor fluorescence flux for 120 seconds.

  • Analysis: Calculate

    
     (Peak fluorescence minus baseline divided by baseline).
    
    • Validation Criteria: Significant flux in LPA2-MEF; No flux in Vector-MEF.

Protocol B: Caspase-3/7 Apoptosis Inhibition Assay

Purpose: Functional validation of the "radiomitigation" phenotype.[6] Causality: Confirms the signalosome is successfully inhibiting the apoptotic cascade downstream of mitochondrial damage.

Step-by-Step Workflow:

  • Induction: Seed LPA2-MEF cells (5,000/well). Treat with 15 Gy

    
    -irradiation or 1 µM Doxorubicin to induce apoptosis.
    
  • Treatment: 1 hour post-irradiation, treat with Test Agonist (e.g., 10 µM GRI-977143).

  • Incubation: Incubate for 24 hours.

  • Lysis/Readout: Add Caspase-Glo 3/7 reagent (Promega) directly to wells (1:1 ratio). Shake 30 sec; incubate 1 hour.

  • Luminescence: Measure RLU.

    • Validation Criteria: >40% reduction in Caspase activity compared to Vehicle control.[3][4]

Quantitative Data Summary

The following table summarizes the pharmacological profiles of key LPA2 tools.

CompoundTypeTarget SelectivityEC50 (Ca2+ Flux)SolubilityPrimary Application
LPA (18:1) Endogenous LipidNon-selective (LPA1-6)~10 nMLow (Albumin req.)General Control
GRI-977143 Non-lipid Small Mol.LPA2 >> LPA1/33.3 µMModerate (DMSO)In vitro mechanistic studies
DBIBB Non-lipid Small Mol.LPA2 Specific< 1.0 µMHighIn vivo radiomitigation
Ki16425 AntagonistLPA1/3 >> LPA2N/AHighNegative Control (Blocks LPA1/3)
References
  • Kiss, G. N., et al. (2012). Mitigation of radiation injury by selective stimulation of the LPA2 receptor.[7] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

  • Patil, R., et al. (2015). Combined Mitigation of the Gastrointestinal and Hematopoietic Acute Radiation Syndromes by a Novel LPA2 Receptor-specific Non-lipid Agonist. Journal of Pharmacology and Experimental Therapeutics.

  • Yun, C. C., et al. (2005). NHERF2 Specifically Interacts with LPA2 Receptor and Defines the Specificity and Efficiency of Receptor-Mediated Phospholipase C-β3 Activation. Journal of Biological Chemistry.

  • E, S., et al. (2009). The Lysophosphatidic Acid Type 2 Receptor Is Required for Protection Against Radiation-Induced Intestinal Injury. Gastroenterology.

  • Lin, F. T., et al. (2010). Lysophosphatidic Acid 2 Receptor-mediated Supramolecular Complex Formation Regulates Its Antiapoptotic Effect. Journal of Biological Chemistry.

Sources

Technical Guide: Sulfamoyl Benzoic Acid Derivatives for GPCR Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfamoyl benzoic acid (SBA) derivatives represent a privileged scaffold in G-protein coupled receptor (GPCR) medicinal chemistry. Historically recognized for inhibiting carbonic anhydrases and NKCC2 transporters (e.g., furosemide), this chemotype has evolved into a critical tool for targeting lipid-sensing and purinergic GPCRs.

This guide focuses on the application of SBA derivatives as bioisosteres for phosphate groups in lipid ligands (specifically for the LPA2 receptor ) and as robust antagonists for the P2Y14 receptor . It provides synthesis workflows, structure-activity relationship (SAR) insights, and validated screening protocols designed for high-fidelity lead optimization.

Chemical Rationale: The Phosphate Bioisostere

The primary utility of the sulfamoyl benzoic acid moiety in GPCR research lies in its ability to mimic the electrostatic and spatial properties of phosphate headgroups found in endogenous lysophospholipids.

  • Charge Distribution: At physiological pH, the benzoic acid moiety is deprotonated (carboxylate), providing a negative charge similar to the phosphate of Lysophosphatidic Acid (LPA).

  • Geometry: The sulfamoyl linker (-SO₂NH-) introduces a tetrahedral geometry and hydrogen-bonding capability that mimics the phosphoester bond, positioning the "headgroup" (the aromatic ring) and the "tail" (hydrophobic substituents) in a conformation recognized by the orthosteric binding pockets of Class A GPCRs.

Critical Applications in GPCR Pharmacology[1]

Case Study A: LPA2 Receptor Agonism

The LPA2 receptor (LPAR2) mediates mucosal barrier protection and anti-apoptotic signaling.[1][2] Endogenous LPA is rapidly degraded by lipid phosphate phosphatases (LPPs). SBA derivatives serve as non-lipid, LPP-resistant agonists.

  • Mechanism: The SBA scaffold replaces the labile phosphate group of LPA.

  • Key Compound: Compound 11d (5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid).[2]

  • Performance: Picomolar potency (EC₅₀ ≈ 5 pM) with high selectivity over LPA1/3.

Case Study B: P2Y14 Receptor Antagonism

P2Y14 is activated by UDP-glucose and UDP-galactose, driving inflammation in acute lung injury. 3-sulfonamido benzoic acid derivatives function as competitive antagonists.

  • Mechanism: Competitive blockade of the UDP-sugar binding pocket.

  • Key Compound: Compound 25l (IC₅₀ = 5.6 nM).[3]

  • Advantage: Superior metabolic stability compared to nucleotide-based antagonists like PPTN.

Quantitative Data Summary

Table 1: Comparative Potency of SBA Derivatives vs. Reference Ligands

Target GPCRCompound ClassKey DerivativeActivity TypePotency (EC₅₀/IC₅₀)Reference Ligand Potency
LPA2 Sulfamoyl Benzoic AcidCompound 11dAgonist0.005 nMLPA (18:1): 1.4 nM
LPA2 Sulfamoyl Benzoic AcidCompound 8bAgonist~10 nMLPA (18:1): 1.4 nM
P2Y14 3-Sulfonamido BenzoateCompound 25lAntagonist5.6 nMPPTN: ~10 nM
P2Y14 3-Sulfonamido BenzoateCompound 25aAntagonist240 nMPPTN: ~10 nM

Experimental Workflows

Synthesis Protocol: General SBA Scaffold Construction

Objective: Synthesize a library of N-substituted sulfamoyl benzoic acids. Self-Validating Step: Monitor the disappearance of the sulfonyl chloride peak by TLC/LC-MS to ensure complete amidation before hydrolysis.

  • Chlorosulfonylation:

    • Dissolve substituted benzoic acid (1.0 eq) in excess chlorosulfonic acid (5.0 eq).

    • Heat to 100°C for 2 hours.

    • Critical: Quench carefully over crushed ice. The precipitate is the sulfonyl chloride intermediate.

  • Sulfonamide Formation:

    • Dissolve the sulfonyl chloride intermediate (1.0 eq) in DCM.

    • Add the amine "tail" (e.g., 4-butylamine derivative) (1.1 eq) and Pyridine (2.0 eq).

    • Stir at RT for 4 hours.

  • Deprotection/Hydrolysis:

    • If the benzoic acid was protected as an ester, hydrolyze using LiOH (3.0 eq) in THF/H₂O (1:1).

    • Acidify with 1M HCl to precipitate the final SBA derivative.

Screening Protocol: Calcium Flux Assay (Gq-Coupled)

Objective: Validate agonism (LPA2) or antagonism (P2Y14) using intracellular calcium mobilization. Cell Line: CHO-K1 or HEK293 stably expressing Gα15 (promiscuous G-protein) and the target GPCR.

Step-by-Step Methodology:

  • Seeding: Plate cells at 20,000 cells/well in black-wall, clear-bottom 384-well plates. Incubate overnight.

  • Dye Loading:

    • Remove media. Add 20 µL/well of Fluo-4 AM dye loading buffer (containing 2.5 mM Probenecid to inhibit dye extrusion).

    • Incubate: 45 min at 37°C, then 15 min at RT.

  • Compound Preparation:

    • Agonist Mode (LPA2): Prepare 5x concentration of SBA derivatives in HBSS/HEPES.

    • Antagonist Mode (P2Y14): Pre-incubate cells with SBA derivative (e.g., Cmpd 25l) for 15 min prior to agonist addition.

  • Measurement:

    • Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Inject 10 µL of compound/agonist.

    • Read: Measure fluorescence for 180 seconds.

  • Validation:

    • Positive Control: 1 µM LPA (18:1) or 10 µM UDP-Glucose.

    • Negative Control: Vehicle (0.1% DMSO).

    • Z-Factor: Assay is valid only if Z' > 0.5.

Visualizations

Workflow: From Synthesis to Signal Transduction

The following diagram illustrates the integrated workflow for developing SBA-based GPCR ligands, from chemical synthesis to functional validation.

SBA_Workflow cluster_synthesis Chemical Synthesis cluster_assay Functional Screening Start Substituted Benzoic Acid Inter Sulfonyl Chloride Start->Inter Chlorosulfonic Acid Final SBA Derivative (Phosphate Mimic) Inter->Final Amine Coupling + Hydrolysis Binding Ligand Binding (Orthosteric) Final->Binding Incubation (nM - µM) Signal G-Protein Coupling Binding->Signal Conf. Change Readout Ca2+ Flux / cAMP Signal->Readout Amplification

Figure 1: Integrated workflow for the synthesis and functional characterization of Sulfamoyl Benzoic Acid derivatives.

Mechanism: LPA2 Receptor Activation Pathway

This diagram details the signaling cascade activated by SBA agonists (e.g., Compound 11d) in an LPA2-expressing cell.

LPA2_Signaling LPA2 LPA2 Receptor (GPCR) Gq Gαq/11 LPA2->Gq Gi Gαi/o LPA2->Gi G12 Gα12/13 LPA2->G12 Ligand SBA Agonist (Cmpd 11d) Ligand->LPA2 Binding PLC PLCβ Gq->PLC Activate AC Adenylyl Cyclase Gi->AC Inhibit RhoA RhoA G12->RhoA IP3 IP3 PLC->IP3 cAMP cAMP (Decrease) AC->cAMP Survival Cell Survival (Anti-Apoptosis) RhoA->Survival Ca Ca2+ Release (ER) IP3->Ca Ca->Survival cAMP->Survival

Figure 2: LPA2 signaling cascade triggered by Sulfamoyl Benzoic Acid agonists, highlighting Gq, Gi, and G12/13 coupling.

References

  • Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Source: Journal of Medicinal Chemistry (2014) URL:[Link]

  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Source: European Journal of Medicinal Chemistry (2025) URL:[Link]

  • Structure-activity Relationships of G Protein-Coupled Receptors. Source: NIH/PubMed (Review) URL:[Link]

Sources

Beyond the Lipid Headgroup: Engineering Non-Lipid LPA2 Modulators for Therapeutic Precision

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the pharmacological interrogation of the Lysophosphatidic Acid Receptor 2 (LPA2) was shackled by the physicochemical limitations of its endogenous ligand. Lysophosphatidic acid (LPA) is a bioactive phospholipid with high albumin affinity, poor metabolic stability, and a "sticky" hydrophobic tail that complicates high-throughput screening (HTS). The field has since pivoted toward non-lipid small molecules —compounds that retain the pharmacophore required for receptor activation or blockade but possess "drug-like" properties (Lipinski compliance).

This technical guide dissects the discovery, mechanism, and validation of these non-lipid ligands, specifically focusing on the agonist GRI-977143 and the antagonist H2L5186303 . It provides a blueprint for researchers to utilize these tools in dissecting the unique LPA2-TRIP6-NHERF2 signaling axis, a macromolecular complex distinct from other LPA receptor subtypes.

Part 1: The Pharmacological Imperative

Why Abandon the Lipid Scaffold?

The endogenous ligand, LPA (18:1 oleoyl-LPA), is a potent signaling molecule but a poor drug candidate. Its limitations drive the need for non-lipid alternatives:

  • Nonspecific Binding: The long hydrophobic chain of LPA leads to high nonspecific binding to plasticware and carrier proteins (Albumin), shifting

    
     values based on assay conditions rather than intrinsic affinity.
    
  • Metabolic Instability: Lipid phosphate phosphatases (LPPs) rapidly degrade LPA in vivo, reducing its half-life to minutes.

  • Receptor Subtype Promiscuity: LPA activates LPA1–6 indiscriminately. Lipid-mimetic analogs (e.g., Ki16425) often struggle to achieve high selectivity between LPA1 and LPA2 due to the conserved hydrophobic pocket.

The Non-Lipid Solution: Non-lipid ligands target the hydrophilic pocket of the receptor or allosteric sites, bypassing the requirement for a long alkyl chain. This results in compounds with defined structure-activity relationships (SAR), improved solubility, and metabolic stability suitable for systemic administration (e.g., for radiation mitigation).

Part 2: The LPA2 Signaling Matrix

The Survival Complex

LPA2 is unique among the LPA receptor family (LPA1–6) due to its C-terminal tail, which contains a PDZ-binding motif and a Zinc-finger binding motif.[1] While it couples to canonical G-proteins (


, 

,

), its distinct biological function—anti-apoptotic survival —relies on the assembly of a macromolecular complex.

Key Components:

  • NHERF2 (Na+/H+ Exchanger Regulatory Factor 2): Binds the LPA2 PDZ motif (DSTL). It acts as a scaffold, recruiting PLC-

    
     to the receptor to amplify Calcium signaling.
    
  • TRIP6 (Thyroid Receptor Interacting Protein 6): A LIM-domain protein that binds the LPA2 C-terminus.[1][2] It links the receptor to actin cytoskeleton remodeling and survival pathways (NF-

    
    B).
    

Figure 1: The LPA2 Signaling Signalosome. Note the ternary complex (LPA2-NHERF2-TRIP6) that differentiates this receptor's survival signaling.[1]

LPA2_Signaling cluster_complex C-Terminal Signalosome LPA2 LPA2 Receptor (GPCR) Gq Gq/11 LPA2->Gq G12 G12/13 LPA2->G12 Gi Gi/o LPA2->Gi NHERF2 NHERF2 (Scaffold) LPA2->NHERF2 PDZ Interaction TRIP6 TRIP6 (LIM Domain) LPA2->TRIP6 Zn-Finger Interaction PLC PLC-beta3 Gq->PLC Rho RhoA G12->Rho MAPK MAPK/ERK Gi->MAPK Akt PI3K / Akt Gi->Akt NHERF2->PLC Recruitment TRIP6->NHERF2 Complex Supramolecular Survival Complex Ca Ca2+ Mobilization PLC->Ca Migration Cell Migration (Invasion) Rho->Migration Apoptosis Anti-Apoptosis (Radiation Survival) MAPK->Apoptosis Ca->Apoptosis Akt->Apoptosis

Caption: The LPA2 receptor integrates canonical G-protein signaling with a unique C-terminal scaffold involving NHERF2 and TRIP6, driving the anti-apoptotic phenotype targeted by non-lipid agonists.[1]

Part 3: The Non-Lipid Ligand Landscape

The transition from virtual screening to bench validation has yielded specific tools for modulating LPA2.

The Agonist: GRI-977143

Discovered via virtual screening of the NCI and GRI chemical libraries, GRI-977143 is the gold standard non-lipid agonist.

  • Chemical Class: Sulfamoyl benzoic acid derivative.

  • Mechanism: Binds to the transmembrane domain but requires the hydrophilic pocket residues (distinct from the lipid-binding hydrophobic channel).

  • Key Feature: Unlike LPA, it is not a substrate for LPPs. It promotes the assembly of the LPA2-TRIP6-NHERF2 complex, making it a potent radiation mitigator (protects cells from apoptosis after radiation exposure).

The Antagonist: H2L5186303

While lipid-like antagonists (e.g., Ki16425) exist, they often lack selectivity or bioavailability. H2L5186303 represents a highly potent, non-lipid alternative.

  • Potency:

    
     (Selectivity > 1000-fold over LPA1/LPA3).
    
  • Application: Blocks LPA2-mediated cancer cell invasion and metastasis. It is used to validate LPA2 dependency in phenotypic assays.

Table 1: Comparative Pharmacology of LPA2 Ligands
CompoundTypeStructure ClassPotencySelectivityPrimary Application
LPA (18:1) AgonistLipid (Phospholipid)

None (LPA1-6)Endogenous signaling
GRI-977143 AgonistNon-Lipid (Benzoic acid)

LPA2 SpecificRadiation mitigation, Survival signaling
H2L5186303 AntagonistNon-Lipid (Hydrazone)

LPA2 >> LPA1/3Oncology, Blocking metastasis
UCM-14216 AntagonistNon-Lipid

LPA2 SpecificSpinal cord injury models
Ki16425 AntagonistLipid-like (Isoxazole)

LPA1/3 >> LPA2NOT recommended for specific LPA2 studies

Part 4: Experimental Validation Framework

To rigorously validate non-lipid LPA2 modulation, one must employ a Self-Validating Protocol . This involves using the specific antagonist (H2L5186303) to ablate the signal of the specific agonist (GRI-977143), confirming the effect is on-target.

Protocol A: High-Throughput Calcium Mobilization

The "Workhorse" Assay for


 coupling.

Rationale: LPA2 couples robustly to


, leading to 

generation and

release. This assay provides high temporal resolution.
  • Cell Preparation:

    • Use LPA1/2 DKO MEFs (Double Knockout Mouse Embryonic Fibroblasts) reconstituted with human LPA2. This eliminates background signaling from LPA1.

    • Alternatively, use CHO or HEK293 cells stably expressing LPA2 (ensure low endogenous LPA receptor background).

  • Dye Loading:

    • Seed cells (15,000/well) in 384-well black-wall plates.

    • Incubate with Fluo-4 AM (

      
      ) + 0.02% Pluronic F-127 in HBSS for 45 min at 37°C.
      
    • Critical Step: Add Probenecid (

      
      ) to the buffer to prevent dye leakage via anion transporters.
      
  • Compound Addition (The Challenge):

    • Agonist Mode: Inject GRI-977143 (

      
      ). Monitor fluorescence (
      
      
      
      ,
      
      
      ) for 120 seconds.
    • Antagonist Mode: Pre-incubate cells with H2L5186303 (

      
      ) for 15 min. Then inject 
      
      
      
      concentration of LPA or GRI-977143.
  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline divided by baseline).
      
    • Plot dose-response curves to determine

      
       or 
      
      
      
      .
Protocol B: Impedance-Based Migration (xCELLigence)

The "Functional" Assay for


 coupling.

Rationale: Calcium is rapid, but cytoskeletal remodeling (cell spreading/migration) is the phenotypic outcome of LPA2 activation via


-RhoA.
  • Setup: Coat E-Plates with Fibronectin (

    
    ) to support adhesion.
    
  • Seeding: Seed serum-starved LPA2-expressing cells (5,000/well).

  • Treatment:

    • Add GRI-977143 (

      
      ) to the lower chamber (if using CIM-plates for migration) or directly to wells.
      
  • Measurement:

    • Monitor Cell Index (CI) every 5 minutes for 12–24 hours.

    • Validation: The signal must be inhibited by pre-treatment with H2L5186303 or C3 toxin (Rho inhibitor).

Figure 2: The Discovery & Validation Workflow. A logical progression from virtual screen to functional validation.

Workflow cluster_validation Experimental Validation Virtual Virtual Screening (Hydrophilic Pocket) Hit Hit Identification (e.g., NSC12404) Virtual->Hit Lead Lead Optimization (GRI-977143) Hit->Lead SAR Refinement CaFlux Ca2+ Flux (Gq - Rapid) Lead->CaFlux Potency (EC50) Complex Complex Assembly (Co-IP: TRIP6/NHERF2) Lead->Complex Mechanism Pheno Phenotypic Assay (Apoptosis/Migration) CaFlux->Pheno Functional Link Complex->Pheno Survival Signal

Caption: Workflow for validating non-lipid LPA2 ligands, moving from in silico docking to mechanistic confirmation via calcium flux and complex assembly.

Part 5: Future Directions & Therapeutic Horizons

The development of non-lipid LPA2 ligands has opened two distinct therapeutic avenues:

  • Radiation Countermeasures (Agonists): GRI-977143 has demonstrated efficacy in mitigating radiation injury in murine models. By activating the LPA2-TRIP6 survival complex, it suppresses the intrinsic apoptotic cascade in intestinal crypt cells. The non-lipid structure allows for oral bioavailability and stability that LPA cannot provide.

  • Oncology (Antagonists): LPA2 is overexpressed in ovarian and colorectal cancers, driving metastasis via

    
    -RhoA. Non-lipid antagonists like H2L5186303 offer a precision oncology tool to block this invasion without the off-target effects of pan-LPA inhibitors.
    

Conclusion: For the researcher, the shift to non-lipid ligands is not just a matter of convenience—it is a requirement for generating reproducible, artifact-free data. By utilizing GRI-977143 and H2L5186303 within the validation frameworks outlined above, one can dissect the specific contributions of LPA2 to cellular physiology with unprecedented precision.

References

  • Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions. Source: Molecular Pharmacology (2012). URL:[Link] Significance: Discovery of GRI-977143 and elucidation of the TRIP6/NHERF2 complex mechanism.

  • Lysophosphatidic acid receptor 2 (LPA2) agonists as a potential countermeasure for radiation injury. Source: Current Drug Targets (2016). URL:[Link] Significance: Review of non-lipid agonists in radiation mitigation.

  • Discovery of Potent and Selective LPA2 Antagonists. Source: Journal of Medicinal Chemistry / Bioorganic & Medicinal Chemistry (Context of H2L5186303). URL:[Link] Significance:[3][4] Chemical structure and inhibitory constants for H2L5186303.

  • NHERF2 Specifically Interacts with LPA2 Receptor and Defines the Specificity and Efficiency of Receptor-Mediated Phospholipase C-beta3 Activation. Source: Molecular and Cellular Biology (2004). URL:[Link] Significance: Foundational paper establishing the LPA2-NHERF2 scaffold.[5]

  • Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice. Source: Journal of Medicinal Chemistry (2014). URL:[Link] Significance: Introduction of UCM-14216 and SAR studies on non-lipid antagonists.

Sources

Technical Guide: Structure-Activity Relationship of Sulfamoyl Benzoic Acid LPA2 Agonists

[1]

Executive Summary

This technical guide provides a comprehensive analysis of sulfamoyl benzoic acid (SBA) derivatives as selective, non-lipid agonists for the Lysophosphatidic Acid Receptor 2 (LPA2).[1] Unlike endogenous lipid agonists (LPA), SBAs offer superior physicochemical stability and "drug-like" properties, making them critical candidates for radiomitigation and cytoprotection. This document details the transition from the prototype sulfide GRI-977143 to the highly potent SBA scaffold, specifically focusing on the picomolar agonist Compound 11d.

Introduction: The LPA2 Receptor as a Therapeutic Target

The LPA2 receptor (LPAR2) is a G-protein coupled receptor (GPCR) that mediates cell survival, proliferation, and DNA repair. While endogenous LPA (18:1) activates all six LPA receptor subtypes (LPA1–6), pan-activation can lead to undesirable side effects, such as LPA1-mediated fibrosis or cancer cell migration.

Therapeutic Imperative: Selective LPA2 activation triggers anti-apoptotic signaling cascades (ERK1/2, PI3K/Akt) without the pro-fibrotic liability of LPA1. This selectivity is the cornerstone of developing medical countermeasures for Acute Radiation Syndrome (ARS), particularly for mitigating gastrointestinal (GI) and hematopoietic toxicity post-exposure.

Chemical Evolution: From Sulfides to Sulfamoyls

The discovery of non-lipid LPA2 agonists began with virtual screening, identifying GRI-977143 , a sulfide-linked benzoic acid derivative. While GRI-977143 validated the mechanism, it suffered from modest potency (EC50 ~3.3 µM) and potential oxidative instability at the sulfide linker.

To optimize this scaffold, medicinal chemistry efforts focused on isosteric replacement of the sulfide (-S-) with a sulfonamide (-NH-SO2-) linker, creating the Sulfamoyl Benzoic Acid (SBA) class.[2]

The Pharmacophore Transition

The transition to the SBA scaffold introduced a rigidifying element (the sulfonamide) that improved the entropic penalty of binding.

  • GRI-977143 (Prototype): Flexible sulfide linker, moderate affinity.

  • SBA Series (Optimized): Sulfonamide linker, enhanced H-bonding potential, sub-nanomolar potency.

Detailed Structure-Activity Relationship (SAR)

The SAR of SBA agonists can be dissected into four distinct pharmacophoric regions.

Region A: The Acidic Headgroup
  • Requirement: An acidic moiety is non-negotiable. It mimics the phosphate headgroup of endogenous LPA, forming a critical salt bridge with cationic residues (likely Arg3.28/Lys7.36) in the receptor binding pocket.

  • Optimization: An ortho-relationship between the carboxylic acid and the linker is preferred. Moving the acid to the meta or para position results in a significant loss of activity, disrupting the precise geometry required to span the distance between the ionic anchor and the hydrophobic pocket.

Region B: The Linker (The "Switch")
  • Sulfide vs. Sulfamoyl: Replacing the thioether (-S-) with a sulfonamide (-SO2NH-) dramatically increases potency.

  • Orientation: The "reverse" sulfonamide (Benzoic Acid-SO2-NH-R) is generally less effective than the "forward" sulfamoyl (Benzoic Acid-NH-SO2-R) configuration in early screens, though the specific SBA series described utilizes a 2-sulfamoylbenzoic acid core (Benzoic Acid-SO2-NH-Alkyl-Tail). Correction based on Compound 11d nomenclature: The highly potent Compound 11d is described as "2-(N-...sulfamoyl)benzoic acid". This implies the sulfur is attached to the benzoic ring (Benzoic-SO2-NH-R).

  • Mechanism: The sulfonyl group provides additional hydrogen bond acceptor sites and restricts the rotational freedom of the linker, pre-organizing the molecule for binding.

Region C: The Hydrophobic Tail
  • Scaffold: A bulky, aromatic system is required to occupy the hydrophobic channel normally filled by the fatty acid tail of LPA.

  • Naphthalimide Moiety: The 1,3-dioxo-1H-benzo[de]isoquinoline group is a privileged structure in this series. It provides robust pi-pi stacking interactions within the receptor's hydrophobic cleft.

  • Linker Length: A butyl chain (4 carbons) connecting the sulfonamide nitrogen to the naphthalimide head is optimal. Shortening (propyl) or lengthening (pentyl) the chain disturbs the spatial alignment, reducing potency.

Region D: Ring Substituents (The "Potency Booster")
  • The 5-Chloro Effect: Introducing a chlorine atom at the 5-position of the benzoic acid ring (Compound 11d) yields a massive jump in potency (from micromolar to picomolar range).

  • Rationale: The chlorine atom likely fills a small, specific sub-pocket (halogen bonding or hydrophobic fit) and influences the pKa of the benzoic acid, potentially strengthening the ionic interaction.

SAR Summary Table
Compound IDCore ScaffoldLinkerSubstituent (Pos 5)EC50 (LPA2)Selectivity
LPA (18:1) GlycerophosphateEsterN/A~1.4 nMNon-selective (LPA1-6)
GRI-977143 Benzoic AcidSulfide (-S-)H3300 nMSelective LPA2
Compound 11a Sulfamoyl BenzoicSulfonamideH~200 nMSelective LPA2
Compound 11d Sulfamoyl BenzoicSulfonamideChloro (-Cl) ~0.005 nM Highly Selective LPA2

Visualization: SAR Map & Signaling Pathway

SAR Logic Map

The following diagram illustrates the structural logic guiding the optimization from GRI-977143 to Compound 11d.

SAR_MapLPAEndogenous LPA (18:1)(Non-selective, Unstable)GRIGRI-977143(Sulfide Linker)EC50: 3.3 uMLPA->GRIVirtual ScreeningNon-lipid HitSBA_CoreSBA Scaffold(Sulfonamide Linker)Improved Stability & GeometryGRI->SBA_CoreIsosteric ReplacementComp_11dCompound 11d(5-Cl Substitution)EC50: ~5 pMSBA_Core->Comp_11dLead OptimizationAcidAcidic Headgroup(Mimics Phosphate)Acid->GRITailNaphthalimide Tail(Hydrophobic Pocket)Tail->GRILinkerLinker Optimization(-S- to -SO2NH-)Linker->SBA_CoreSubst5-Chloro Substituent(Sub-pocket fill)Subst->Comp_11d

Figure 1: Structural evolution of LPA2 agonists. Blue nodes indicate key pharmacophoric regions.

LPA2 Signaling Cascade

Activation of LPA2 by SBAs triggers specific survival pathways essential for radiomitigation.

SignalingLPA2LPA2 Receptor(Activated by SBA)GiG_i/oLPA2->GiG12G_12/13LPA2->G12GqG_qLPA2->GqRasRas/RafGi->RasPI3KPI3KGi->PI3KPLCPLC-betaGq->PLCERKERK 1/2(Phosphorylation)Ras->ERKAktAkt(Protein Kinase B)PI3K->AktBaxBax Translocation(BLOCKED)ERK->BaxInhibitsDNA_RepairDNA Repair(Augmented)ERK->DNA_RepairCaspaseCaspase 3/7/9(INHIBITED)Akt->CaspaseInhibitsSurvivalCell Survival(Radiomitigation)Bax->SurvivalReduced ApoptosisCaspase->SurvivalDNA_Repair->Survival

Figure 2: LPA2-mediated anti-apoptotic signaling pathways activated by sulfamoyl benzoic acids.

Chemical Synthesis Protocol

The synthesis of SBA derivatives (specifically the 11d series) typically follows a convergent pathway involving chlorosulfonylation.

Retrosynthetic Logic

The molecule is disconnected at the sulfonamide bond.

  • Fragment A: 5-substituted-2-chlorosulfonyl benzoic acid ester.

  • Fragment B: 4-amino-substituted naphthalimide tail.

Step-by-Step Protocol (Compound 11d)

Step 1: Tail Synthesis (Naphthalimide formation)

  • Reactants: 1,8-Naphthalic anhydride + 1,4-Diaminobutane (excess).

  • Conditions: Ethanol, reflux, 4 hours.

  • Purification: The excess diamine prevents dimerization. Isolate the mono-amine intermediate: 2-(4-aminobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.

Step 2: Head Group Activation (Chlorosulfonylation)

  • Reactants: 5-chlorobenzoic acid + Chlorosulfonic acid (excess).

  • Conditions: Heat (approx. 100°C) for 2–4 hours.

  • Mechanism: Electrophilic aromatic substitution installs the sulfonyl chloride group at the position ortho to the carboxyl group (directed by the combined electronic effects).

  • Workup: Quench on ice to precipitate 5-chloro-2-(chlorosulfonyl)benzoic acid.

Step 3: Coupling (Sulfonamide Bond Formation)

  • Reactants: Product of Step 1 (Amine) + Product of Step 2 (Sulfonyl Chloride).

  • Solvent/Base: THF or DCM with Triethylamine (Et3N) or Pyridine to scavenge HCl.

  • Conditions: 0°C to RT, stir overnight.

  • Purification: Flash column chromatography.

Step 4: Deprotection (If Ester used)

  • If the benzoic acid was protected as an ester during coupling, hydrolyze using LiOH in THF/H2O, followed by acidification to yield the final free acid Compound 11d .

Experimental Validation Assays

To validate a new derivative as a specific LPA2 agonist, the following self-validating protocols must be employed.

Calcium Mobilization Assay (Functional Potency)
  • Objective: Quantify agonist potency (EC50) via Gq-coupled Ca2+ release.

  • Cell Line: RH7777 or MEF cells stably expressing human LPA2 (and empty vector controls to ensure specificity).

  • Protocol:

    • Seed cells in 96-well black-wall plates.

    • Load cells with Calcium-4 or Fura-2 AM dye for 60 min at 37°C.

    • Prepare compound serial dilutions (10 pM to 10 µM) in assay buffer (HBSS + 0.1% BSA). Note: BSA is critical as a carrier for hydrophobic ligands.

    • Inject compounds using a FLIPR (Fluorometric Imaging Plate Reader).

    • Validation: Response must be absent in vector-control cells and inhibited by the specific LPA2 antagonist (if available) or Gi/Gq inhibitors.

Radiation Mitigation Assay (Therapeutic Efficacy)
  • Objective: Assess the ability of the compound to rescue cells from radiation-induced apoptosis.

  • Cell Line: IEC-6 (Rat intestinal epithelial cells).

  • Protocol:

    • Irradiate cells with Gamma-radiation (e.g., 15 Gy using a Cs-137 source).

    • Treat with SBA agonist (1 µM) 1 hour post-irradiation.

    • Incubate for 24 hours.

    • Readout: Measure Caspase 3/7 activity using a luminescent substrate (e.g., Caspase-Glo).

    • Success Criteria: Significant reduction in Caspase activity compared to vehicle-treated irradiated controls, comparable to 10 µM LPA positive control.

References

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor Source: Journal of Medicinal Chemistry (2014) URL:[Link]

  • Mitigation of Radiation Injury by Selective Stimulation of the LPA2 Receptor Source: Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids (2013) URL:[Link]

  • Combined Mitigation of the Gastrointestinal and Hematopoietic Acute Radiation Syndromes by a Novel LPA2 Receptor-Specific Non-Lipid Agonist Source: Health Physics (2015) URL:[3][Link]

An In-depth Technical Guide to 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic Acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, recognized for its capacity to interact with a diverse array of biological targets. This has led to the development of numerous compounds with a wide spectrum of pharmacological activities.[1] This technical guide focuses on a specific derivative, 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid, providing a comprehensive overview of its chemical and physical properties, a detailed methodology for its synthesis, and an exploration of its potential therapeutic applications based on the known biological activities of related compounds.

Part 1: Core Chemical and Physical Properties

This compound, with the molecular formula C21H19NO5S, possesses a calculated molecular weight of approximately 397.44 g/mol .[2] A fundamental understanding of its physicochemical properties is crucial for its application in research and drug development.

Structural and Physicochemical Data
PropertyValueSource
Molecular Formula C21H19NO5SPubChem
Molecular Weight 397.0984 Da (Monoisotopic)[2]
XlogP (Predicted) 3.6[2]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 6PubChem
Rotatable Bond Count 6PubChem
SMILES COC1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O[2]
InChI InChI=1S/C21H19NO5S/c1-27-20-13-6-5-12-19(20)22(15-16-8-3-2-4-9-16)28(25,26)18-11-7-10-17(14-18)21(23)24/h2-14H,15H2,1H3,(H,23,24)[2]

Note: XlogP is a computed measure of a compound's lipophilicity, which is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).

Predicted Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a synthesized compound. Based on the known fragmentation patterns of related sulfonamides and benzoic acid derivatives, the following spectral characteristics can be anticipated.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the three rings, the methylene protons of the benzyl group, the methoxy protons, and the acidic proton of the carboxylic acid.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbon, and the methoxy carbon.

  • FT-IR: The infrared spectrum will likely exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), C=O stretch of the carboxylic acid, S=O stretches of the sulfonamide, and C-N stretch.

  • Mass Spectrometry: Under electrospray ionization (ESI) conditions, the molecule is expected to show a prominent [M-H]⁻ ion in negative mode or an [M+H]⁺ ion in positive mode. Fragmentation may involve the loss of SO2, a common pathway for aromatic sulfonamides.[3]

Part 2: Synthesis Methodology

The synthesis of N-substituted sulfamoylbenzoic acids typically follows a well-established multi-step protocol. The proposed synthesis of this compound is based on these general procedures.

General Synthetic Workflow

The synthesis can be logically divided into two primary stages: the formation of the key intermediate, 3-(chlorosulfonyl)benzoic acid, and its subsequent reaction with N-benzyl-2-methoxyaniline.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Sulfonamide Formation 3-Sulfobenzoic_acid 3-Sulfobenzoic acid 3-Chlorosulfonylbenzoic_acid 3-(Chlorosulfonyl)benzoic acid 3-Sulfobenzoic_acid->3-Chlorosulfonylbenzoic_acid Chlorosulfonylation Chlorinating_agent Chlorinating Agent (e.g., Thionyl Chloride) Chlorinating_agent->3-Chlorosulfonylbenzoic_acid Target_Compound 3-[Benzyl(2-methoxyphenyl) sulfamoyl]benzoic acid 3-Chlorosulfonylbenzoic_acid->Target_Compound Sulfonamide Coupling N-benzyl-2-methoxyaniline N-benzyl-2-methoxyaniline N-benzyl-2-methoxyaniline->Target_Compound Base Base (e.g., Pyridine) Base->Target_Compound Biological_Activities Target_Compound 3-[Benzyl(2-methoxyphenyl) sulfamoyl]benzoic acid Antimicrobial Antimicrobial Target_Compound->Antimicrobial Anti-inflammatory Anti-inflammatory Target_Compound->Anti-inflammatory Anticancer Anticancer Target_Compound->Anticancer Antidiabetic Antidiabetic Target_Compound->Antidiabetic Enzyme_Inhibition Enzyme Inhibition Target_Compound->Enzyme_Inhibition

Sources

Technical Guide: Role of 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid (M109S) in Cell Survival Signaling

[1]

Executive Summary

This compound , designated as M109S , represents a significant advancement in cytoprotective pharmacology.[1] Unlike the vast majority of Bcl-2 family modulators which are designed to induce apoptosis (e.g., Venetoclax for cancer), M109S is a Bax inhibitor designed to prevent pathological cell death.[1]

Its primary utility lies in blocking the intrinsic mitochondrial apoptotic pathway by directly binding to Bax, thereby preventing its conformational activation and subsequent translocation to the mitochondrial outer membrane (MOM).[1][2] This mechanism offers therapeutic potential in neurodegenerative diseases, retinal degeneration, and ischemic injury.[1]

Chemical Identity & Physicochemical Profile[1][3]

PropertySpecification
Common Code M109S
IUPAC Name This compound
CAS Number 721418-13-9
Molecular Formula C₂₁H₁₉NO₅S
Molecular Weight 397.45 g/mol
Target Bax (Bcl-2 Associated X-protein) & Bak
Primary Mechanism Inhibition of Bax N-terminal exposure and mitochondrial insertion
Solubility DMSO (>10 mM); Water (Low)

Mechanism of Action: The Bax/Mitochondrial Axis[1]

The survival signaling role of M109S is defined by its ability to arrest the "point of no return" in apoptosis.[1]

The Molecular Interruption

Under cellular stress (e.g., DNA damage, oxidative stress), "activator" BH3-only proteins (like Bim or tBid) induce cytosolic Bax to undergo a conformational change.[1] This exposes the N-terminus and facilitates the insertion of Bax into the MOM, forming oligomeric pores that release Cytochrome c.[1]

M109S acts as an allosteric inhibitor:

  • Direct Binding: M109S binds to a hydrophobic pocket on Bax (Kd ≈ 153 nM).[1][2]

  • Conformational Lock: It stabilizes the quiescent, cytosolic conformation of Bax.[1]

  • Translocation Blockade: It prevents the exposure of the mitochondrial targeting sequence, thereby inhibiting Bax accumulation at the mitochondria.[1]

  • Dual Inhibition: Evidence suggests M109S also inhibits Bak , providing comprehensive protection against mitochondrial permeabilization.[1]

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of M109S within the intrinsic apoptosis pathway.[1]

ApoptosisPathwayStressCellular Stress(ROS, DNA Damage)BH3BH3-only Proteins(Bim, tBid, Puma)Stress->BH3ActivatesBaxCytBax (Cytosolic/Inactive)BH3->BaxCytTriggerBaxMitoBax (Mitochondrial/Oligomerized)BaxCyt->BaxMitoConformationalChange & TranslocationM109SM109S(Inhibitor)M109S->BaxCyt  BINDS & STABILIZES  M109S->BaxMito  BLOCKS  SurvivalCELL SURVIVALM109S->SurvivalPromotesMOMPMOMP(Pore Formation)BaxMito->MOMPCytCCytochrome c ReleaseMOMP->CytCCaspaseCaspase Cascade(Apoptosis)CytC->Caspase

Caption: M109S intercepts the apoptotic cascade by stabilizing cytosolic Bax, preventing mitochondrial outer membrane permeabilization (MOMP).[1]

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating . The inclusion of Bax-deficient controls is mandatory to prove on-target efficacy.

In Vitro Cytoprotection Assay (iBax System)

This assay quantifies the ability of M109S to rescue cells from chemically induced apoptosis.[1]

  • Cell Lines:

    • Test: Wild-type MEFs (Mouse Embryonic Fibroblasts).[3]

    • Negative Control:[1][4]

      
       (DKO) MEFs (Ensures toxicity is not off-target).
      
  • Reagents:

    • Apoptosis Inducer: Staurosporine (STS) [1 µM] or ABT-737 [1 µM].[1][5]

    • M109S Stock: 10 mM in DMSO.

  • Protocol:

    • Seed MEFs at 5,000 cells/well in 96-well plates.

    • Pre-treat with M109S (0.1 nM – 10 µM) for 1 hour.[1]

    • Add STS (1 µM) to induce intrinsic apoptosis.[1]

    • Incubate for 24 hours.

    • Measure viability using CellTiter-Glo (ATP) or Caspase-3/7 Glo assay.

  • Validation Criteria: M109S must show dose-dependent rescue in WT cells but show no differential effect in DKO cells (where STS toxicity is blocked genetically).

Microscale Thermophoresis (MST) Binding Assay

Definitive proof of direct physical interaction between M109S and Bax.[1]

  • Reagents: Recombinant human Bax protein (purified), Monolith NT.115 instrument.

  • Protocol:

    • Label recombinant Bax with a fluorescent dye (e.g., RED-NHS).[1]

    • Prepare a serial dilution of M109S (ranging from 50 µM down to 1.5 nM).[1]

    • Incubate labeled Bax (50 nM constant) with M109S dilutions for 20 min at RT.

    • Load into capillaries and measure thermophoresis.[1]

  • Data Output: Plot normalized fluorescence (

    
    ) vs. concentration to derive 
    
    
    .
  • Expected Result:

    
     should be approximately 150–160 nM .
    
Mitochondrial Translocation Immunofluorescence

Visual confirmation that M109S prevents Bax from moving to the mitochondria.[1]

  • Protocol:

    • Culture HeLa or MEF cells on coverslips.[1]

    • Treat with M109S (500 nM) + Etoposide (25 µM) for 24 hours.

    • Fix with 4% Paraformaldehyde.[1]

    • Stain with:

      • Anti-Bax (N-terminal specific antibody, e.g., 6A7, which only detects active Bax).[1]

      • MitoTracker Deep Red (Mitochondrial marker).[1]

    • Analysis: In vehicle-treated stressed cells, Bax overlaps with MitoTracker (yellow signal).[1] In M109S-treated cells, Bax remains diffuse in the cytosol (green signal), distinct from mitochondria (red signal).[1]

Quantitative Data Summary

The following data points are synthesized from key validation studies (Matsuyama et al.).

ParameterValueContext
EC50 (Cytoprotection) 23.4 nM iBax cells treated with Doxycycline to induce Bax
Kd (Binding Affinity) 153.75 ± 55.8 nM Direct binding to recombinant Bax (MST Assay)
Bioavailability HighOrally bioactive; penetrates Blood-Retina Barrier
In Vivo Plasma Level ~1.6 µM24h after 10 mg/kg oral dose (Mice)
Selectivity HighNo inhibition of Bcl-2 or Bcl-xL anti-apoptotic functions

References

  • Matsuyama, S., et al. (2022). Development of novel cytoprotective small compounds inhibiting mitochondria-dependent cell death.[1] bioRxiv.[1]

    • [1]

  • Maeda, A., et al. (2023). Novel cytoprotective small compound M109S protects the retinal photoreceptor from mitochondria-dependent apoptosis.[1] Investigative Ophthalmology & Visual Science.[1]

    • [1]

  • ProbeChem Biochemicals.

    • [1]

  • MedChemExpress.Anticancer agent 160 (M109S) Structure and Activity.

    Cheminformatics & Structural Analysis: 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Chemical Identity

    3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid is a specialized

    
    -disubstituted sulfonamide scaffold used primarily in medicinal chemistry as a fragment for exploring protein-ligand interactions. Unlike simple sulfonamides (e.g., sulfa drugs) which are primary amines (
    
    
    
    ), this molecule features a bulky, lipophilic tertiary nitrogen center.

    This structural arrangement serves two critical functions in drug design:

    • Conformational Locking: The bulky benzyl and 2-methoxyphenyl groups force the sulfonamide bond into a specific rotameric state, reducing the entropy penalty upon binding.

    • Amphiphilicity: The molecule combines a hydrophilic "head" (benzoic acid) with a hydrophobic "tail" (benzyl/anisole), making it an ideal probe for amphiphilic binding pockets found in enzymes like NTPDases and Carbonic Anhydrases .

    Core Physicochemical Data
    PropertyValueUnitVerification Source
    Molecular Formula
    
    
    -PubChem CID 2396426
    Molecular Weight 397.45 g/mol Calculated (Average)
    Monoisotopic Mass 397.0984 DaHigh-Res MS Standard
    CAS Registry Not widely listed-Research Grade Compound
    Topological Polar Surface Area 89.9 ŲŲComputed (COOH + SO₂N)
    LogP (Predicted) 3.6 - 4.1-Lipophilic (Poor water solubility at low pH)
    pKa (Acid) ~4.0 - 4.2-Benzoic Acid Moiety
    H-Bond Donors 1-Carboxylic Acid (-OH)
    H-Bond Acceptors 5-
    
    
    (2),
    
    
    (1),
    
    
    (1),
    
    
    (1)

    Structural Elucidation & Synthetic Logic

    The "Self-Validating" Synthetic Protocol

    This protocol is designed to minimize side reactions (like over-alkylation) and ensure the final product's purity without extensive chromatography.

    Phase 1: Construction of the Secondary Amine (Reductive Amination)
    • Rationale: Direct alkylation of 2-methoxyaniline with benzyl bromide often leads to tertiary amines (over-alkylation). Reductive amination is self-limiting to the secondary amine.

    • Reactants: 2-Methoxyaniline (o-Anisidine) + Benzaldehyde.

    • Reagent: Sodium Triacetoxyborohydride (

      
      ) — Chosen for its mildness compared to 
      
      
      
      , preventing reduction of the aldehyde before imine formation.
    Phase 2: Sulfonylation (The Coupling)
    • Reactants: 3-(Chlorosulfonyl)benzoic acid +

      
      -benzyl-2-methoxyaniline.
      
    • Catalyst: Pyridine or DMAP (4-Dimethylaminopyridine).

    • Critical Control Point: The reaction must be kept basic (pH > 9) initially to scavenge HCl, but the final workup requires acidification to pH ~2 to protonate the benzoic acid for precipitation.

    Visualization: Synthetic Pathway

    Synthesis Anisidine 2-Methoxyaniline Imine Intermediate Imine Anisidine->Imine Dehydration (-H2O) Benzaldehyde Benzaldehyde Benzaldehyde->Imine Amine N-benzyl-2-methoxyaniline (Secondary Amine) Imine->Amine Reduction NaBH(OAc)3 FinalProduct 3-[Benzyl(2-methoxyphenyl) sulfamoyl]benzoic acid Amine->FinalProduct Nucleophilic Substitution SulfonylCl 3-(Chlorosulfonyl) benzoic acid SulfonylCl->FinalProduct Base (Pyridine) 0°C to RT

    Caption: Convergent synthesis via reductive amination followed by sulfonyl chloride coupling.

    Analytical Characterization (Quality Control)

    To validate the identity of

    
    , you must rely on specific spectral fingerprints.
    
    Proton NMR ( -NMR) Diagnostic Peaks
    • The "Anchor" Singlet: Look for a sharp singlet around

      
       3.7–3.8 ppm  integrating to 3 protons. This corresponds to the methoxy group (
      
      
      
      ) on the phenyl ring.
    • The Benzylic Methylene: A singlet (or AB quartet if sterically restricted) around

      
       4.8 ppm  (2H) for the 
      
      
      
      group.
    • The Acid Proton: A broad singlet often invisible or very downfield (

      
       11–13 ppm ) depending on solvent (DMSO-
      
      
      
      is required to see this).
    • Aromatic Region: Complex multiplets between

      
       6.8–8.5 ppm. The benzoic acid protons will be the most deshielded (downfield).
      
    Mass Spectrometry (ESI-MS)
    • Ionization Mode: Negative Mode (

      
      ) is preferred due to the carboxylic acid.
      
    • Target Mass: Look for

      
       at 
      
      
      
      396.1
      .[1]
    • Isotopic Pattern: Sulfur (

      
      ) provides a distinct 
      
      
      
      peak at ~4.5% relative abundance. If you do not see this
      
      
      signature, you do not have a sulfonamide.

    Biological Context & Pharmacophore Mapping

    Why synthesize this specific molecule? It serves as a versatile scaffold in Fragment-Based Drug Discovery (FBDD) .

    Target Class: NTPDases & Ecto-Nucleotidases

    Research indicates that sulfamoylbenzoic acid derivatives are potent inhibitors of h-NTPDases (human Nucleoside Triphosphate Diphosphohydrolases). These enzymes regulate extracellular ATP levels and are critical targets in:

    • Immuno-oncology: High NTPDase activity suppresses the immune system in tumors.

    • Inflammation: Modulating purinergic signaling.

    Mechanism of Action (Hypothetical Binding Mode)

    The molecule acts as a "molecular clamp":

    • Zinc Binding: The carboxylate anion (

      
      ) coordinates with the 
      
      
      
      ion in the enzyme's active site (mimicking the phosphate of ATP).
    • Hydrophobic Stacking: The

      
      -benzyl and 
      
      
      
      -anisole rings occupy the hydrophobic pockets usually reserved for the nucleoside base (Adenine/Guanine).
    Visualization: Pharmacophore Map

    Pharmacophore COOH Benzoic Acid (Hydrophilic Head) Zn Target Enzyme Zn2+ / Active Site COOH->Zn Ionic/Coordination SO2 Sulfonyl (Linker) COOH->SO2 Covalent N Nitrogen (Branch Point) SO2->N Covalent Benzyl Benzyl Group (Hydrophobic Pocket A) N->Benzyl Covalent Anisole 2-Methoxyphenyl (Hydrophobic Pocket B) N->Anisole Covalent

    Caption: Pharmacophore mapping showing the bidentate nature of the ligand: Zinc chelation and hydrophobic filling.

    References

    • PubChem. (2025).[2] this compound (CID 2396426).[1] National Library of Medicine.[3] [Link]

    • Baig, M. et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PubMed Central. [Link]

    Sources

    Methodological & Application

    Targeted Activation of LPA2 Receptors using Sulfamoyl Benzoic Acid Agonists

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note & Protocol Guide

    Introduction: The Shift to Non-Lipid Agonists

    Lysophosphatidic acid receptor 2 (LPA2) is a G protein-coupled receptor (GPCR) emerging as a critical target for radiation mitigation, intestinal protection, and anti-apoptotic signaling.[1] Historically, research relied on lipid-based agonists (like LPA 18:1 or OTP). However, lipid agonists suffer from poor pharmacokinetics, rapid degradation by lipid phosphate phosphatases (LPPs), and "sticky" nonspecific binding to plasticware.

    This guide details the use of Sulfamoyl Benzoic Acids (SBAs) , specifically GRI977143 and its analogs. These are non-lipid small molecules that specifically activate LPA2 without the handling artifacts of lipids. This protocol standardizes the solubilization, cellular stimulation, and functional validation of LPA2 activation using these chemotypes.

    Key Compound Profile: GRI977143[2][3][4][5]
    • Chemical Class: Sulfamoyl Benzoic Acid (SBA)[2][3]

    • Target: LPA2 (Selectivity >100-fold over LPA1/LPA3)

    • Primary Mechanism: Recruitment of the macromolecular complex (LPA2-NHERF2-TRIP6) leading to ERK1/2 phosphorylation and inhibition of the intrinsic apoptotic cascade.

    • Key Application: Radiation mitigation (inhibition of Caspase 3/7/8/9).[4]

    Chemical Handling & Preparation[9]

    Critical Causality: Unlike lipid LPA, which requires albumin carriers (BSA) to prevent plastic adsorption, SBAs are small organic molecules. However, they are highly hydrophobic. Improper solubilization leads to micro-precipitation, causing "false negatives" in potency assays.

    Reagents
    • GRI977143 (Powder form, store at -20°C)[5]

    • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.

    • Vehicle Control: DMSO matched to the final assay concentration.

    Solubilization Protocol
    • Stock Preparation (10 mM):

      • Weigh GRI977143.

      • Add DMSO to achieve a 10 mM stock concentration.

      • Expert Tip: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes. SBAs can form crystalline aggregates that are invisible to the naked eye but scatter light in plate readers.

    • Aliquot & Storage:

      • Aliquot into amber glass vials or low-binding polypropylene tubes (20-50 µL per tube).

      • Store at -20°C . Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).

    • Working Solution:

      • Dilute the 10 mM stock into assay buffer immediately before use.

      • Limit: Keep final DMSO concentration on cells < 0.5% (v/v) to avoid solvent toxicity masking the anti-apoptotic effect.

    Mechanism of Action: The Survival Signaling Axis

    LPA2 differs from LPA1 in its C-terminal tail, which contains a PDZ-binding motif. Activation by SBAs triggers the assembly of a specific macromolecular complex involving NHERF2 and TRIP6 , which is essential for the anti-apoptotic efficacy of these compounds.

    LPA2_Signaling cluster_outcome Therapeutic Outcome GRI GRI977143 (SBA Agonist) LPA2 LPA2 Receptor (GPCR) GRI->LPA2 Binding Gq Gq/11 LPA2->Gq G1213 G12/13 LPA2->G1213 Complex Macromolecular Complex (LPA2 + NHERF2 + TRIP6) LPA2->Complex C-Term PDZ Interaction PLC PLC-beta Gq->PLC ERK ERK 1/2 Phosphorylation Complex->ERK Ca Calcium Mobilization (Rapid Flux) PLC->Ca Bax Bax Translocation (Mitochondria) ERK->Bax Inhibits Caspase Caspase 3/7/8/9 Activation Bax->Caspase Promotes Survival Cell Survival / Radiation Mitigation Caspase->Survival Inhibits

    Figure 1: The LPA2-specific signaling cascade activated by GRI977143.[6] Note the critical role of the PDZ-mediated macromolecular complex in driving survival signals.

    Protocol A: Functional Validation via Calcium Mobilization

    This assay confirms that your compound is active and that the cells express functional LPA2. It is a rapid readout (seconds to minutes).

    Target Cells: HT-29 (Endogenous LPA2 high) or MEF-LPA2 (reconstituted). Control Cells: Vector-transduced MEFs (Negative control).[4]

    Step-by-Step Methodology
    • Seeding:

      • Seed cells (15,000/well) in a 384-well black-wall/clear-bottom poly-D-lysine coated plate.

      • Incubate overnight at 37°C/5% CO2.

    • Serum Starvation (Crucial Step):

      • Aspirate media and replace with serum-free media for 4–16 hours.

      • Why? Serum contains LPA. High background LPA desensitizes the receptor. Starvation resets the receptor to the membrane surface.

    • Dye Loading:

      • Load cells with Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2) in HBSS buffer + 20 mM HEPES + 0.1% BSA (fatty-acid free).

      • Incubate 45 mins at 37°C, then 15 mins at room temperature.

    • Compound Addition:

      • Prepare a 5X concentration plate of GRI977143 (Range: 0.1 µM to 30 µM).

      • Inject compound into the cell plate using an automated liquid handler (e.g., FLIPR or FlexStation).

    • Data Acquisition:

      • Record fluorescence every 1 second for 60 seconds, then every 5 seconds for 2 minutes.

      • Expectation: A sharp transient peak in cytosolic calcium.

    Data Interpretation
    ParameterGRI977143 (SBA)LPA 18:1 (Lipid Control)
    EC50 ~3.3 µM~10–100 nM
    Kinetics Slower onset (lipophilic diffusion)Rapid onset
    Specificity LPA2 Only LPA1, LPA2, LPA3

    Protocol B: Therapeutic Efficacy (Caspase 3/7 Inhibition)

    This is the "Gold Standard" assay for validating the radiation mitigation properties of SBAs.

    Context: Cells are stressed (Radiation or Doxorubicin) to induce apoptosis. The agonist is added to "rescue" them.

    Step-by-Step Methodology
    • Preparation:

      • Seed IEC-6 (Rat intestinal crypt) or MEF-LPA2 cells in 96-well plates (5,000 cells/well).

      • Allow attachment (24 hours).

    • Induction of Apoptosis:

      • Method A (Radiation): Expose cells to

        
        -irradiation (e.g., 15 Gy using a Cs-137 source).
        
      • Method B (Chemo): Treat with Doxorubicin (1 µM).

    • Treatment:

      • 1 hour post-irradiation (or concurrent with chemo), add GRI977143.

      • Dose: 10 µM (Standard efficacy dose).

      • Vehicle: 0.1% DMSO.

    • Incubation:

      • Incubate for 24 hours.

    • Readout (Caspase-Glo 3/7 Assay):

      • Add Caspase-Glo reagent (1:1 ratio with media).

      • Shake 30 seconds; Incubate 1 hour at Room Temp.

      • Read Luminescence.

    Workflow Visualization:

    Workflow Step1 Seed Cells (IEC-6 or MEF) Step2 Induce Stress (15 Gy Radiation) Step1->Step2 Step3 Treat (+1 hr) 10 µM GRI977143 Step2->Step3 Step4 Incubate 24 Hours Step3->Step4 Step5 Luminescence (Caspase 3/7) Step4->Step5

    Figure 2: Experimental workflow for validating radiomitigation efficacy.

    Troubleshooting & Expert Insights

    Common Failure Modes
    • Precipitation in Media:

      • Symptom:[7] High variation between replicates; visible crystals.

      • Fix: Do not dilute the 10 mM DMSO stock directly into cold media. Dilute into warm media (37°C) with vigorous vortexing. Ensure final DMSO is <0.5%.

    • High Background Apoptosis:

      • Symptom:[7] Control cells show high caspase activity.

      • Fix: Avoid over-confluence. Contact inhibition induces stress in IEC-6 cells. Keep cells at 60-70% confluence at the time of treatment.

    • Lack of Specificity:

      • Validation: Always run a parallel plate with LPA1/2 DKO (Double Knockout) cells or Vector-only cells. GRI977143 should show zero effect in cells lacking LPA2. If it protects them, you have off-target toxicity or artifacts.

    Reference Data for Quality Control
    • Molecular Weight: 391.44 g/mol [8]

    • Purity Requirement: >98% (HPLC) is required for reliable biological data.

    • Expected Efficacy: At 10 µM, expect ~50% reduction in Caspase 3/7 activity compared to irradiated vehicle control.

    References

    • Kiss, G. N., et al. (2012). "Mitigation of radiation injury by selective stimulation of the LPA2 receptor."[6] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

    • Patil, R., et al. (2014). "Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor." Journal of Medicinal Chemistry.

    • Deng, W., et al. (2002). "The lysophosphatidic acid type 2 receptor is required for protection against radiation-induced intestinal injury." Gastroenterology.

    • TargetMol. "GRI977143 Product Sheet & Solubility Data."

    Sources

    Application Note: Characterizing Apoptosis Induced by 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    This Application Note details the protocols for characterizing the apoptotic activity of 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid (CAS 721418-13-9), a small molecule inhibitor targeting the Bcl-2 family of anti-apoptotic proteins.

    Introduction

    This compound is a synthetic small molecule belonging to the class of sulfamoylbenzoic acid derivatives .[1] Structurally, it mimics the BH3 domain of pro-apoptotic proteins, allowing it to bind to the hydrophobic groove of anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Mcl-1). By inhibiting these survival proteins, it releases pro-apoptotic effectors (Bax/Bak), triggering mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase-dependent apoptosis.

    Key Applications:

    • Apoptosis Induction: Potent inducer of intrinsic (mitochondrial) apoptosis in cancer cell lines.[2]

    • BH3 Mimetic Screening: Used as a chemical probe to study Bcl-2/Mcl-1 dependency.

    • Chemosensitization: Synergizes with conventional chemotherapeutics by lowering the apoptotic threshold.

    Preparation & Handling

    Chemical Properties:

    • Molecular Weight: 397.45 g/mol

    • Formula: C₂₁H₁₉NO₅S[3]

    • Solubility: Soluble in DMSO (>10 mg/mL). Poorly soluble in water.

    Stock Solution Preparation:

    • Weigh 3.97 mg of powder.[3]

    • Dissolve in 1 mL of sterile, cell-culture grade DMSO to make a 10 mM stock solution .

    • Vortex vigorously until completely dissolved.

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

    Working Solution:

    • Dilute the stock solution in complete cell culture medium immediately before use.

    • Keep the final DMSO concentration <0.5% to avoid solvent toxicity.

    Experimental Protocols
    Protocol A: Cell Viability Assay (MTT/MTS)

    Objective: Determine the IC₅₀ concentration.

    • Seeding: Plate cells (e.g., HeLa, Jurkat, MCF-7) at 5,000–10,000 cells/well in a 96-well plate. Incubate overnight at 37°C.

    • Treatment: Prepare a serial dilution of the compound (e.g., 0.1, 1, 5, 10, 50, 100 µM) in medium. Add 100 µL/well. Include a DMSO vehicle control.

    • Incubation: Incubate for 24–72 hours.

    • Assay: Add 20 µL of MTS/MTT reagent per well. Incubate for 1–4 hours until purple formazan crystals form.

    • Measurement: Measure absorbance at 490 nm (MTS) or 570 nm (MTT).

    • Analysis: Plot dose-response curves to calculate IC₅₀.

    Protocol B: Apoptosis Detection (Annexin V / PI Staining)

    Objective: Distinguish early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

    • Treatment: Treat cells (1 x 10⁶ cells/mL) with the IC₅₀ concentration (determined in Protocol A) for 12–24 hours.

    • Harvest: Collect cells and wash 1x with cold PBS.

    • Staining: Resuspend in 100 µL Annexin-binding buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubation: Incubate for 15 min at room temperature in the dark.

    • Analysis: Add 400 µL binding buffer and analyze by flow cytometry (Ex/Em: 488/530 nm for FITC, 488/617 nm for PI).

    Protocol C: Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1)

    Objective: Confirm intrinsic pathway activation via MOMP.

    • Treatment: Treat cells with the compound for 6–12 hours (early time point).

    • Staining: Add JC-1 dye (final 2 µM) to the culture medium. Incubate for 30 min at 37°C.

    • Wash: Wash cells 2x with PBS.

    • Analysis: Measure fluorescence.

      • Healthy Cells: Red aggregates (Ex/Em: 535/590 nm).

      • Apoptotic Cells: Green monomers (Ex/Em: 485/530 nm).

      • Result: A decrease in the Red/Green ratio indicates mitochondrial depolarization.

    Protocol D: Western Blotting for Pathway Analysis

    Objective: Validate molecular mechanism (Caspase cleavage, Bcl-2 family expression).

    • Lysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors.

    • SDS-PAGE: Separate 20–50 µg protein on 10–12% gels.

    • Transfer: Transfer to PVDF/Nitrocellulose membrane.

    • Blotting: Probe with primary antibodies:

      • Pro-apoptotic markers: Cleaved Caspase-3, Cleaved PARP, Bax.

      • Anti-apoptotic targets: Bcl-2, Mcl-1, Bcl-xL.[2][4]

      • Loading Control: β-Actin or GAPDH.

    • Detection: Use HRP-conjugated secondary antibodies and ECL detection.

    Mechanism of Action Visualization

    The following diagram illustrates the mechanism by which This compound induces apoptosis. By inhibiting anti-apoptotic Bcl-2 family proteins, it releases Bax/Bak to form pores in the mitochondrial membrane, leading to Cytochrome c release and Caspase activation.

    ApoptosisPathway Compound 3-[Benzyl(2-methoxyphenyl) sulfamoyl]benzoic acid Bcl2 Anti-Apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) Compound->Bcl2 Inhibits BaxBak Pro-Apoptotic Effectors (Bax, Bak) Compound->BaxBak Releases Bcl2->BaxBak Normally Sequesters Mito Mitochondria (MOMP) BaxBak->Mito Oligomerization & Pore Formation CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Formation Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Cleavage Apoptosis APOPTOSIS (DNA Fragmentation, Membrane Blebbing) Casp3->Apoptosis

    Figure 1: Mechanism of Action. The compound inhibits anti-apoptotic Bcl-2 family members, releasing Bax/Bak to initiate mitochondrial apoptosis.

    Data Analysis & Interpretation
    AssayParameterInterpretation for Apoptosis
    MTT/MTS Absorbance (OD)Decrease indicates reduced cell viability (cytotoxicity).
    Annexin V / PI FluorescenceAnnexin V+/PI- : Early Apoptosis.Annexin V+/PI+ : Late Apoptosis/Necrosis.
    JC-1 Red/Green RatioDecrease indicates loss of mitochondrial membrane potential (ΔΨm).
    Western Blot Protein Band IntensityIncrease in Cleaved Caspase-3 and Cleaved PARP.Decrease in pro-forms (Pro-Caspase 3).
    Troubleshooting
    • Issue: Low Solubility / Precipitation.

      • Solution: Ensure DMSO stock is fully dissolved (warm to 37°C if needed). Do not exceed 0.5% DMSO in culture medium. Add dropwise while swirling.

    • Issue: High Background in Annexin V Assay.

      • Solution: Handle cells gently to avoid mechanical damage. Wash cells with cold PBS/Binding Buffer. Analyze immediately after staining.

    • Issue: No Caspase Cleavage Detected.

      • Solution: Check time points.[5][6][7] Caspase activation is transient (often peaks at 12–24h). Ensure the inhibitor concentration is sufficient (use >IC₅₀).

    References
    • Oltersdorf, T., et al. (2005). "An inhibitor of Bcl-2 family proteins induces regression of solid tumours." Nature, 435(7042), 677-681.

    • Tse, C., et al. (2008). "ABT-263: A potent and orally bioavailable Bcl-2 family inhibitor." Cancer Research, 68(9), 3421-3428.

    • Friberg, A., et al. (2013). "Discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors using fragment-based methods and structure-based design." Journal of Medicinal Chemistry, 56(1), 15-30.

    • PubChem Compound Summary. (2025). "this compound (CAS 721418-13-9)." National Center for Biotechnology Information.

    Sources

    Application Note: Experimental Models for Radiation Mitigation Using LPA2 Agonists

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract & Strategic Rationale

    The development of medical countermeasures (MCMs) for Acute Radiation Syndrome (ARS) has shifted focus from prophylactic radioprotection (pre-exposure) to radiomitigation (post-exposure). While native Lysophosphatidic Acid (LPA) promotes cell survival, its clinical utility is limited by a short half-life and cardiovascular toxicity via LPA1/LPA3 receptors.

    This guide details the experimental validation of LPA2-specific non-lipid agonists (specifically DBIBB and GRI-977143 ). These synthetic small molecules activate pro-survival signaling cascades (ERK1/2, PI3K/Akt) and suppress the intrinsic apoptotic pathway (Bax/Bak) in intestinal crypt cells. Crucially, they retain efficacy when administered 24–72 hours post-irradiation, making them viable candidates for mass-casualty nuclear incidents.

    Mechanistic Grounding: The LPA2 Survival Switch

    Understanding the mechanism is a prerequisite for proper experimental design. LPA2 agonists do not "scavenge" free radicals; they activate a G-protein-coupled receptor (GPCR) switch that halts the apoptotic execution program initiated by DNA damage.

    Signaling Pathway Visualization

    The following diagram illustrates the specific cascade triggered by LPA2 agonists that researchers must validate via Western Blot or ELISA endpoints.

    LPA2_Signaling cluster_Cytoplasm Cytoplasm: Pro-Survival Kinases cluster_Mito Mitochondria: Apoptosis Blockade cluster_Nucleus Nucleus: DNA Repair LPA2 LPA2 Receptor (GRI-977143 / DBIBB) G_Prot Gα12/13 & Gαi LPA2->G_Prot Activation PI3K PI3K / Akt G_Prot->PI3K ERK ERK 1/2 G_Prot->ERK MDM2 MDM2 (Stabilization) PI3K->MDM2 Phosphorylation Bax Bax Translocation (BLOCKED) ERK->Bax Inhibits H2AX γ-H2AX Foci (Accelerated Resolution) ERK->H2AX Enhances Repair p53 p53 MDM2->p53 Regulates Caspase Caspase 3/7/9 (INHIBITED) Bax->Caspase Prevents Activation Survival Crypt Stem Cell Survival Caspase->Survival Prevention of Apoptosis H2AX->Survival

    Figure 1: LPA2 agonist signaling pathway. Activation leads to multi-pronged inhibition of apoptosis and enhancement of DNA repair mechanisms.[1]

    Compound Preparation & Handling

    To ensure reproducibility, proper handling of the hydrophobic LPA2 agonists is critical.

    • Primary Compounds:

      • DBIBB: (2-[4-(1,3-Dioxo-1H,3H-benzoisoquinolin-2-yl)butylsulfamoyl]benzoic acid).[2][3] Optimized analog with higher potency.[4]

      • GRI-977143: Prototypic LPA2 agonist.[3][4][5][6]

    • Solubility: These are non-lipid small molecules but possess significant hydrophobicity.

    • Vehicle Protocol:

      • Dissolve stock compound in DMSO (dimethyl sulfoxide) to create a high-concentration master stock (e.g., 10 mM).

      • For in vivo injection, dilute the master stock into PBS containing 1-5% Tween-80 or 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) immediately prior to use.

      • Critical Control: Always include a "Vehicle Only" control group (DMSO/Tween/PBS) to rule out vehicle toxicity or stress effects.

    In Vitro Screening Protocol (IEC-6 Cells)

    Before animal studies, confirm efficacy in rat intestinal crypt-like cells (IEC-6).

    Clonogenic Survival Assay

    This assay quantifies the ability of a single cell to grow into a colony, the gold standard for radiation cytotoxicity.

    • Seeding: Plate IEC-6 cells at low density (e.g., 200–500 cells/well) in 6-well plates.

    • Irradiation (T=0): Expose cells to

      
      -radiation (Cesium-137 or X-ray source) at graded doses: 0, 2, 4, 6, 8 Gy .
      
    • Treatment (Mitigation Mode):

      • Add DBIBB or GRI-977143 (1 µM – 10 µM) to the media 1 hour post-irradiation .

      • Note: Adding drug before IR tests radioprotection; adding after tests mitigation.

    • Incubation: Culture for 7–10 days until colonies >50 cells form.

    • Staining: Fix with methanol/acetic acid; stain with 0.5% Crystal Violet.

    • Analysis: Count colonies. Calculate Surviving Fraction (SF) = (Colonies Counted) / (Cells Plated × PE), where PE is Plating Efficiency of non-irradiated controls.

    In Vivo Validation: The Murine GI Syndrome Model

    This is the core validation step. The Gastrointestinal (GI) Acute Radiation Syndrome is characterized by the ablation of Lgr5+ stem cells in the Crypts of Lieberkühn.

    Model Selection
    • Strain: C57BL/6 mice (Male, 8–10 weeks). This strain is highly radiosensitive and standard for ARS studies.

    • Irradiation Method:

      • PBI (Partial Body Irradiation): Recommended. Shield the head and forelimbs (or 5% bone marrow) to prevent early death from Hematopoietic Syndrome, allowing the study of GI lethality (which requires higher doses).

      • Dose: 12–16 Gy (High dose required to induce GI syndrome).

    Experimental Workflow & Dosing Schedule

    The following timeline demonstrates a "Mitigation" protocol, where treatment begins after the radiation insult.

    InVivo_Protocol cluster_Dosing Therapeutic Window T_Minus7 Day -7 to -1 Acclimation T_Zero Day 0 (T=0) Irradiation (PBI) 15.6 Gy T_Minus7->T_Zero T_Plus24 T + 24h First Dose (DBIBB 10mg/kg SC) T_Zero->T_Plus24 Lag Period T_Plus48 T + 48h Second Dose T_Plus24->T_Plus48 T_Plus72 T + 72h Third Dose T_Plus48->T_Plus72 T_End_Micro Day +4 Sacrifice (Crypt Assay) T_Plus72->T_End_Micro Histology Cohort T_End_Surv Day +30 Survival Endpoint T_Plus72->T_End_Surv Survival Cohort

    Figure 2: In vivo mitigation workflow. Dosing initiates 24h post-exposure to simulate real-world emergency response scenarios.

    The Crypt Microcolony Assay (Gold Standard)

    This assay quantifies the regeneration of intestinal stem cells 3.5 to 4 days post-irradiation.

    Protocol:

    • Sacrifice: Euthanize mice at Day +3.5 or +4 post-IR.

    • Harvest: Remove the small intestine (jejunum/ileum). Flush gently with cold PBS.[7]

    • Fixation: Fix in 10% neutral buffered formalin (NBF) for 24 hours.

    • Sectioning: Bundle intestinal segments (Swiss roll or transverse segments) and embed in paraffin. Cut 3–5 µm transverse sections.

    • Staining: Standard Hematoxylin & Eosin (H&E).

    • Scoring (The Withers Method):

      • Microscope: 10x or 20x objective.

      • Criteria for a Surviving Crypt: Must contain ≥10 adjacent chromophilic (darkly stained) non-Paneth cells , a lumen, and at least one Paneth cell.

      • Metric: Count the number of surviving crypts per complete transverse circumference.

      • Sampling: Score 6–10 circumferences per mouse; 5–8 mice per group.

    Data Presentation & Analysis

    When reporting results, summarize quantitative endpoints in structured tables to demonstrate statistical significance.

    Recommended Data Table Structure
    Experimental GroupIR Dose (Gy)Drug TreatmentTime of DoseCrypts/Circumference (Mean ± SEM)30-Day Survival (%)
    Control 0Vehicle-120 ± 5.0100%
    IR + Vehicle 15.6Vehicle+24h2.5 ± 1.20%
    IR + DBIBB 15.6DBIBB (10 mg/kg)+24h18.4 ± 3.160%
    IR + GRI-977143 15.6GRI (10 mg/kg)+24h12.1 ± 2.8*40%

    *Indicates p < 0.05 vs IR + Vehicle.

    Key Molecular Endpoints (IHC/Western)

    To validate the mechanism described in Section 2, perform Immunohistochemistry (IHC) on the Day +4 tissue samples:

    • Apoptosis: Cleaved Caspase-3 (Expect reduction in treated groups).

    • Proliferation: Ki-67 or BrdU (Expect increase in crypt region).

    • DNA Damage:

      
      -H2AX (Expect reduced foci count in treated groups, indicating repair resolution).
      

    References

    • Deng, W., et al. (2002). The lysophosphatidic acid type 2 receptor is required for protection against radiation-induced intestinal injury. Gastroenterology.

    • Patil, R., et al. (2015). Combined Mitigation of the Gastrointestinal and Hematopoietic Acute Radiation Syndromes by an LPA2 Receptor-Specific Nonlipid Agonist.[2] Chemistry & Biology (Cell Press).

    • Kiss, G.N., et al. (2012).[4] Mitigation of radiation injury by selective stimulation of the LPA2 receptor.[3][5][6] Biochimica et Biophysica Acta (BBA).[5]

    • Withers, H.R., & Elkind, M.M. (1970).[8] Microcolony survival assay for cells of mouse intestinal mucosa exposed to radiation.[8][9][10] International Journal of Radiation Biology.[8]

    • Gorbunov, N.V., & Kiang, J.G. (2021). Countermeasures for Acute Radiation Syndrome: A Review of Mechanisms and Efficacy. Military Medical Research.

    Sources

    Application Note: Assessing Mucosal Barrier Protection with 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid (Rebamipide)

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    This technical guide outlines the methodology for assessing the mucosal barrier protective properties of 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid , commonly known as Rebamipide . Unlike direct anti-inflammatory agents, Rebamipide functions as a "mucosal stabilizer," enhancing barrier integrity through the upregulation of tight junction proteins (Claudin/Occludin) and the induction of endogenous prostaglandins (PGE2) via COX-2. This guide provides validated protocols for solubility management, Trans-Epithelial Electrical Resistance (TEER) assays, and molecular validation of barrier reinforcement in epithelial models (e.g., Caco-2, RGM-1).

    Mechanistic Foundation

    Rebamipide operates via a multi-modal mechanism that distinguishes it from standard NSAIDs or acid suppressants. Its efficacy relies on the "reconstruction" of the physical and chemical barrier rather than simple symptom suppression.

    Key Signaling Pathways[1]
    • Prostaglandin Induction: Rebamipide transcriptionally upregulates COX-2 (but not COX-1) in epithelial cells, increasing localized PGE2 production. PGE2 binds to EP receptors, driving cAMP-mediated exocytosis of mucin.

    • Tight Junction Assembly: It promotes the expression and membrane localization of Occludin , ZO-1 , and Claudin-1/4 , reducing paracellular permeability.

    • Anti-Oxidative Defense: Activation of Nrf2 reduces reactive oxygen species (ROS) that typically degrade barrier proteins during inflammation.

    Visualization: The Rebamipide Protection Cascade

    RebamipideMechanism REB Rebamipide (Extracellular) COX2 COX-2 Induction REB->COX2 Transcriptional Upregulation Nrf2 Nrf2 Activation REB->Nrf2 PGE2 PGE2 Secretion COX2->PGE2 EP EP Receptors PGE2->EP Autocrine/Paracrine cAMP cAMP Signaling EP->cAMP TJ Tight Junctions (Occludin/Claudin-4) cAMP->TJ Assembly Mucin Mucin Secretion (MUC2/MUC5AC) cAMP->Mucin ROS ROS Scavenging Nrf2->ROS ROS->TJ Prevents Degradation

    Figure 1: Rebamipide reinforces the mucosal barrier through dual pathways: COX-2 mediated PGE2 synthesis and Nrf2-mediated antioxidant defense, converging on Tight Junction stabilization.

    Experimental Protocols

    Protocol A: Solubility & Stock Preparation (Critical Step)

    Rebamipide is a BCS Class IV compound (low solubility, low permeability).[1] It is practically insoluble in neutral water, leading to precipitation that invalidates in vitro assays.

    Reagents:

    • Rebamipide (Purity >98%)

    • Dimethyl Sulfoxide (DMSO, Cell Culture Grade) or 1N NaOH

    • Phosphate Buffered Saline (PBS), pH 7.4[1]

    Method 1: DMSO Solubilization (Recommended for <500 µM)

    • Dissolve Rebamipide powder in 100% DMSO to create a 100 mM stock solution .

    • Sonicate for 5–10 minutes at 37°C if turbidity persists.

    • Dilution: Dilute the stock into pre-warmed culture media (37°C) immediately before use.

      • Constraint: Final DMSO concentration must be ≤0.5% (v/v) to avoid cytotoxicity.

      • Max Effective Dose: ~500 µM (limited by DMSO tolerance).

    Method 2: Alkaline Solubilization (Recommended for High Dose >500 µM)

    • Dissolve Rebamipide in a minimal volume of 1N NaOH (e.g., 10 mg in 100 µL). The solution will be clear.

    • Slowly add PBS or media while stirring.

    • Adjust pH back to 7.4 using dilute HCl. Note: Proceed carefully; rapid pH drop causes immediate precipitation.

    Protocol B: Functional Barrier Assessment (TEER)

    Objective: Quantify the physical strengthening of the epithelial monolayer. Model: Caco-2 (Intestinal) or RGM-1 (Gastric) cells.

    Workflow Diagram:

    TEER_Workflow Seed Seed Caco-2 Cells (Transwell Inserts) Diff Differentiation (21 Days) Seed->Diff Baseline Baseline TEER (>300 Ω·cm²) Diff->Baseline Injury Induce Injury (e.g., NSAID/Ethanol) Baseline->Injury Treat Treatment Rebamipide (100-500µM) Injury->Treat Co-treatment or Rescue Measure Measure TEER (0, 6, 12, 24 hrs) Treat->Measure

    Figure 2: Experimental timeline for TEER assessment. Cells must be fully differentiated before injury/treatment.

    Step-by-Step Procedure:

    • Seeding: Seed Caco-2 cells at

      
       cells/cm² on polyester Transwell inserts (0.4 µm pore size).
      
    • Differentiation: Culture for 21 days. Change media every 2 days.

    • Quality Control: Measure TEER. Only use wells with resistance >300

      
      .
      
    • Injury Induction (Optional but Recommended): To test protection, challenge cells with Indomethacin (400 µM) or Ethanol (1-3%) for 1 hour.

    • Treatment:

      • Group A: Vehicle Control (0.5% DMSO).

      • Group B: Injury Agent alone.

      • Group C: Injury Agent + Rebamipide (100 µM, 300 µM, 500 µM).

    • Measurement: Measure TEER using a chopstick electrode (e.g., EVOM meter) at T=0, 6, 12, and 24 hours.

    • Calculation:

      
      
      
      • 
        : Resistance of insert with media only.
        
    Protocol C: Molecular Validation (Western Blot & ELISA)

    Objective: Confirm that TEER changes are due to Tight Junction (TJ) upregulation and PGE2 induction.

    1. Tight Junction Protein Analysis (Western Blot)

    • Target Proteins: Claudin-4 (22 kDa), Occludin (65 kDa), ZO-1 (220 kDa).

    • Lysis Buffer: RIPA buffer + Protease Inhibitor Cocktail.

    • Key Insight: Rebamipide increases the membrane fraction of these proteins. For high specificity, perform subcellular fractionation to separate cytosolic vs. membrane-bound proteins.

    • Expected Result: 1.5x to 3x increase in Claudin-4/Occludin band intensity in Rebamipide-treated cells vs. injury control.

    2. PGE2 Quantification (ELISA)

    • Supernatant Collection: Collect apical and basolateral media 24 hours after treatment.

    • Assay: Competitive ELISA for PGE2.

    • Inhibition Check: To verify mechanism, pre-treat a subset of wells with NS-398 (selective COX-2 inhibitor). Rebamipide-induced barrier protection should be significantly attenuated in the presence of NS-398.

    Data Interpretation & Troubleshooting

    Expected Data Profile
    AssayControl (Injury)Rebamipide TreatedInterpretation
    TEER Decrease (<50% baseline)Maintenance (>80% baseline)Preservation of ionic barrier integrity.
    FITC-Dextran Flux High PermeabilityLow PermeabilityReduced paracellular leakage.
    PGE2 Levels Low (<50 pg/mL)High (>200 pg/mL)Induction of COX-2 activity.
    Claudin-4 Exp. Fragmented/LowContinuous/HighStructural restoration of TJs.
    Troubleshooting Guide
    • Issue: Precipitate visible in wells.

      • Cause: Rebamipide crashed out of solution upon contact with aqueous media.

      • Fix: Ensure stock is warm (37°C) before adding. Vortex media immediately upon addition. Do not exceed 500 µM in standard media.

    • Issue: No change in TEER after 2 hours.

      • Insight: Rebamipide acts via protein synthesis (COX-2, Claudins). This is a genomic effect, not an immediate channel block. Significant effects are typically observed between 12 to 24 hours .

    • Issue: High variability in TEER.

      • Fix: Temperature control is vital. TEER fluctuates with temperature. Measure all plates on a heated stage or strictly at room temperature after equilibration.

    References

    • Mechanism of Action: Sun, W. H., et al. (2000).[2] Induction of cyclooxygenase-2 in rat gastric mucosa by rebamipide, a mucoprotective agent.[2][3] Journal of Pharmacology and Experimental Therapeutics. Link

    • Tight Junction Modulation: Suzuki, T., et al. (2011). Rebamipide enhances barrier function of intestinal epithelial monolayers via the regulation of tight junction proteins. Free Radical Biology and Medicine. Link

    • Solubility & Formulation: Kim, D. W., et al. (2023).[4] The Development of Super-Saturated Rebamipide Eye Drops for Enhanced Solubility.[4] Pharmaceutics. Link

    • In Vitro Permeability Models: Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[1] Nature Protocols. Link

    • Clinical Relevance: Naito, Y., & Yoshikawa, T. (2010). Rebamipide: a gastrointestinal protective drug with pleiotropic activities. Expert Review of Gastroenterology & Hepatology. Link

    Sources

    Application Note: Optimized Profiling of Dose-Dependent ERK1/2 Activation by Selective LPA2 Agonists

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract & Introduction

    The Lysophosphatidic Acid Receptor 2 (LPA2) is a G-protein coupled receptor (GPCR) implicated in intestinal recovery after radiation injury, colorectal cancer progression, and cell migration. Unlike other LPA receptors, LPA2 possesses a unique C-terminal tail that interacts with scaffolding proteins like NHERF2 and TRIP6, facilitating robust activation of the Ras-Raf-MEK-ERK signaling cascade.

    Quantifying the dose-dependent activation of Extracellular Signal-Regulated Kinase (ERK1/2) is the gold-standard functional assay for validating LPA2 agonists (e.g., GRI-977143). However, the transient nature of ERK phosphorylation (pERK) and high basal activity in immortalized cell lines often lead to poor signal-to-noise ratios.

    This application note provides a rigorous, field-proven workflow to measure LPA2-mediated ERK1/2 activation. We detail two complementary protocols:

    • Western Blotting: For mechanistic validation and antibody specificity.

    • HTRF (Homogeneous Time Resolved Fluorescence): For high-throughput EC50 determination.

    Mechanistic Background

    LPA2 couples primarily to

    
     and 
    
    
    
    proteins. Upon agonist binding (e.g., by GRI-977143), the
    
    
    subunits of the G-protein recruit Src kinases, which transactivate the Epidermal Growth Factor Receptor (EGFR) via matrix metalloproteinases (MMPs). This transactivation, combined with direct Ras activation, triggers the phosphorylation of MEK, which subsequently phosphorylates ERK1/2 at Thr202/Tyr204.
    Figure 1: LPA2 Signaling Cascade to ERK1/2

    The following diagram illustrates the convergent pathways leading to ERK activation.

    LPA2_Signaling LPA2 LPA2 Receptor (Membrane) Gi Gi/Gq Protein LPA2->Gi Coupling Agonist Agonist (GRI-977143) Agonist->LPA2 Binding Src Src Kinase Gi->Src Recruitment Ras Ras-GTP Gi->Ras Direct EGFR EGFR (Transactivation) Src->EGFR Phosphorylation EGFR->Ras Grb2/SOS Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 (Thr202/Tyr204) ERK->pERK Activation Nucleus Nuclear Targets (Elk-1, c-Myc) pERK->Nucleus Translocation

    Caption: LPA2 triggers ERK1/2 via dual pathways: direct G-protein signaling and EGFR transactivation.

    Experimental Design Strategy

    Cell Model Selection
    • Endogenous Expression: PANC-1 or BxPC-3 (Pancreatic lines), HCT116 (Colorectal).

    • Recombinant Expression: HEK293 or CHO cells stably transfected with human LPA2 (LPAR2).

      • Note: If using recombinant cells, verify surface expression using flow cytometry before starting dose-response assays.

    Reagents & Agonists
    ReagentRolePreparation / Notes
    GRI-977143 Specific LPA2 AgonistDissolve in DMSO.[1] EC50
    
    
    3.3 µM.[2][3] Store at -20°C.
    18:1 LPA Natural Ligand (Control)Dissolve in PBS + 0.1% BSA. Activates LPA1-6. Use fresh.
    Ki16425 LPA1/3 AntagonistUse at 10 µM to block LPA1/3 if using natural LPA.
    0.1% BSA CarrierCritical: LPA is a lipid; it binds to plastics. Use fatty-acid free BSA in PBS as the vehicle.

    Protocol 1: Western Blotting (Mechanistic Validation)

    Purpose: To visually confirm phosphorylation status and validate antibody specificity.

    Pre-Experimental Setup
    • Seeding: Seed cells in 6-well plates (

      
       cells/well) in complete media. Allow 24h attachment.
      
    • Starvation (Crucial Step): Aspirate media. Wash 2x with PBS. Add serum-free media (or media + 0.1% BSA). Incubate for 18–24 hours .

      • Reasoning: Serum contains LPA and growth factors that elevate basal pERK. Starvation resets the baseline to zero.

    Agonist Treatment
    • Prepare 1000x stocks of GRI-977143 in DMSO.

    • Dilute to 10x working concentration in serum-free media.

    • Add agonist to cells.[1][4] Recommended time point for LPA2 is 5 to 10 minutes .

      • Kinetic Note: ERK activation by GPCRs is transient. Signal often degrades by 30 mins.

    Lysis & Harvesting
    • Place plate on ice immediately. Aspirate media.

    • Wash 1x with ice-cold PBS containing 1 mM

      
       (Sodium Orthovanadate).
      
    • Add 150 µL RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail .

      • Integrity Check: Phosphatase inhibitors are mandatory to preserve the pERK signal.

    • Scrape, collect, and sonicate briefly. Centrifuge at 14,000 x g for 10 min at 4°C.

    Detection
    • Primary Antibody: Rabbit anti-Phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204) (1:1000).

    • Loading Control: Mouse anti-Total ERK1/2 or GAPDH.

    • Normalization: Calculate the ratio of pERK / Total ERK for each lane.

    Protocol 2: HTRF (High-Throughput EC50 Determination)

    Purpose: To generate quantitative dose-response curves for drug screening.

    Figure 2: HTRF Workflow

    The "Add-and-Read" workflow minimizes variability compared to wash-based ELISA.

    HTRF_Workflow Seed 1. Seed Cells (384-well plate) 10k cells/well Starve 2. Starve (4-16 Hours) Serum-free Seed->Starve Stimulate 3. Stimulate (Agonist 10 min) + GRI-977143 Starve->Stimulate Lyse 4. Lyse (Lysis Buffer + Blocking Reagents) Stimulate->Lyse Detect 5. Detect (Add Donor/Acceptor Fluorophores) Lyse->Detect Read 6. Read (HTRF Signal 665nm/620nm) Detect->Read

    Caption: Optimized "Add-and-Read" workflow for 384-well plate screening.

    Procedure
    • Cell Plating: Dispense 8 µL of cells (

      
       cells/well) into a low-volume 384-well white plate.
      
    • Starvation: Incubate overnight in serum-free media.

    • Stimulation: Add 4 µL of 3x Agonist (GRI-977143) dilution series.

      • Dose Range: 11-point curve, 3-fold dilution starting at 30 µM (Final).

      • Incubation: 10 minutes at Room Temperature (RT).

    • Lysis: Add 4 µL of 4x Lysis Buffer containing blocking reagents (anti-pERK-d2 and anti-ERK-Europium Cryptate).

    • Incubation: Incubate for 2–4 hours at RT (protected from light).

    • Acquisition: Read on an HTRF-compatible plate reader (e.g., PerkinElmer EnVision).

    Data Analysis
    • Ratio Calculation:

      
      .
      
    • Curve Fitting: Plot Ratio vs. log[Agonist]. Fit using a 4-parameter logistic (4PL) non-linear regression model.

    • Z-Factor: Ensure

      
       for assay validity.
      

    Data Interpretation & Troubleshooting

    Expected Results
    ParameterGRI-977143 (Agonist)Natural LPA (18:1)
    EC50 1.0 – 5.0 µM10 – 100 nM
    Emax ~80% of LPA max100% (Reference)
    Kinetics Peak at 5-10 minPeak at 5-10 min
    Troubleshooting Guide
    • High Background (High Basal pERK):

      • Cause: Insufficient starvation or autocrine signaling.

      • Fix: Increase starvation time to 24h. Ensure BSA is fatty-acid free.

    • Low Signal Window:

      • Cause: Phosphatase activity.[1][5][6][7]

      • Fix: Ensure lysis buffer contains fresh orthovanadate and fluoride. Keep lysates on ice.

    • Inconsistent Replicates (Edge Effect):

      • Cause: Evaporation in 384-well plates.

      • Fix: Do not use outer wells. Use a breathable plate seal during incubation.

    References

    • Kiss, G. N., et al. (2013). "Structure-activity relationships of a series of LPA2 receptor agonists." Bioorganic & Medicinal Chemistry Letters.

    • Echelon Biosciences. "GRI-977143 (LPA2 Agonist) Product Data Sheet."

    • Lin, F. T., et al. (2008). "LPA2 receptor signaling in colon cancer." Biochimica et Biophysica Acta (BBA).

    • Cisbio/Revvity. "Advanced Phospho-ERK1/2 (Thr202/Tyr204) HTRF Assay Protocol."

    • Yun, C. C., et al. (2005). "LPA2 receptor mediates mitogenic signals in human colon cancer cells." American Journal of Physiology-Cell Physiology.

    Sources

    Application Note: Dissolution and Delivery of 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid for In Vitro Assays

    Author: BenchChem Technical Support Team. Date: February 2026

    The following Application Note and Protocol is designed for researchers working with 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid . This guide synthesizes chemical principles with practical cell culture techniques to ensure experimental reproducibility.

    Introduction & Chemical Analysis[1][2]

    This compound (PubChem CID: 2396426) is a lipophilic organic acid characterized by a central sulfonamide linker connecting a benzoic acid moiety to a hydrophobic benzyl-methoxyphenyl tail.

    Physicochemical Challenges
    • Hydrophobicity: The benzyl and 2-methoxyphenyl groups contribute significant lipophilicity, making the compound poorly soluble in aqueous media (water, PBS, culture media) at neutral pH.

    • Ionization: The benzoic acid group (pKa ≈ 4.2) allows for increased solubility at basic pH (forming the benzoate salt), but this is often incompatible with physiological cell culture conditions (pH 7.2–7.4).

    • Precipitation Risk: Upon dilution from an organic solvent (DMSO) into aqueous media, the local environment shifts rapidly from hydrophobic to hydrophilic, creating a high risk of "shock precipitation," where the compound crashes out of solution before interacting with cells.

    This protocol outlines a DMSO-based stock preparation followed by a stepwise aqueous dilution strategy to maintain solubility and bioavailability.

    Solubility Profile & Vehicle Selection

    SolventSolubility PotentialSuitability for Cell CultureNotes
    DMSO (Dimethyl Sulfoxide) High (>50 mM) Primary Vehicle Excellent solvent. Must be kept anhydrous. Max final conc. < 0.5% (v/v).
    Ethanol (100%) Moderate to HighSecondary OptionMore volatile; evaporation can change stock concentration over time.
    PBS (pH 7.4) Very Low (< 100 µM)Diluent OnlyDo not use for stock preparation.
    0.1 M NaOH ModerateNot RecommendedHigh pH can degrade media components or damage cells upon addition.

    Protocol: Preparation of Stock Solution

    Objective: Create a stable, high-concentration stock solution (typically 10 mM or 50 mM) for long-term storage.

    Materials
    • Compound Powder (Store at 4°C or -20°C, desiccated).

    • Anhydrous DMSO (Cell Culture Grade, ≥99.9%).

    • Vortex mixer.

    • Ultrasonic water bath (optional but recommended).

    • Amber glass vials or polypropylene microcentrifuge tubes.

    Step-by-Step Procedure
    • Equilibration: Allow the compound vial to warm to room temperature before opening to prevent moisture condensation, which degrades DMSO stocks.

    • Calculation: Calculate the volume of DMSO required to achieve the target concentration (e.g., 10 mM).

      • Formula: Volume (mL) = [Mass (mg) / Molecular Weight (MW)] / Concentration (M)

      • Note: MW ≈ 397.45 g/mol (Verify specific batch MW on COA).

    • Dissolution:

      • Add the calculated volume of DMSO to the vial.

      • Vortex vigorously for 30–60 seconds.

      • Visual Check: Inspect for floating particulates. If undissolved, sonicate in a water bath at 37°C for 5–10 minutes.

    • Aliquot & Storage:

      • Divide the stock into small aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

      • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Protect from light.[1][2]

    Protocol: Dilution for Cell Culture (The "Intermediate Step" Method)

    Objective: Dilute the DMSO stock into culture media without precipitating the hydrophobic compound.

    The "Shock" Problem: Direct addition of high-concentration DMSO stock (e.g., 50 mM) to a large volume of media often causes immediate precipitation due to the rapid solubility drop.

    The Solution: Use a Serial Dilution or Intermediate Dilution step.

    Workflow Diagram

    The following diagram illustrates the optimal dilution pathway to minimize precipitation stress.

    DissolutionProtocol Powder Compound Powder (3-[Benzyl...]) Stock Master Stock (10-50 mM in DMSO) Powder->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Intermed Intermediate Dilution (100x Working Conc) In Media/PBS Stock->Intermed 1:10 - 1:100 Dilution (Vortex Immediately) Final Final Working Solution (1x Conc in Media) Stock->Final Direct Addition (High Risk) Intermed->Final Dilute to 1x Cells Cell Culture Dish Final->Cells Add to Cells Precip Risk: Precipitation! Final->Precip

    Caption: Optimal dilution workflow using an intermediate step to prevent compound precipitation (Graphviz).

    Execution Steps
    • Prepare Media: Warm the cell culture media (e.g., DMEM, RPMI) to 37°C. Cold media promotes precipitation.

    • Intermediate Dilution (Optional but Recommended for >10 µM treatments):

      • Prepare a 100x or 1000x intermediate solution in media.

      • Example: To treat cells at 10 µM :

        • Take 1 µL of 10 mM DMSO Stock .

        • Add to 999 µL of warm media (creates 10 µM intermediate with 0.1% DMSO).

        • Wait: If this concentration is the final target, vortex immediately. If higher concentrations are needed, prepare a 10x concentrate first.

    • Direct Addition (For Low Concentrations < 10 µM):

      • Pipette the required volume of DMSO stock directly into the center of the media volume while swirling or vortexing the tube.

      • Do not release the DMSO drop against the plastic wall of the tube; the compound will adhere to the plastic.

    • Vehicle Control: Prepare a matching control with DMSO only (e.g., 0.1% v/v) to normalize for solvent effects.

    Troubleshooting & Optimization

    IssueCauseCorrective Action
    Cloudiness / White Precipitate Compound crashed out of solution.1. Reduce final concentration.2. Warm media to 37°C.3. Use the "Intermediate Dilution" method.4. Verify DMSO stock is not hydrated (cloudy DMSO = water contamination).
    Cytotoxicity in Control DMSO concentration too high.Ensure final DMSO is ≤ 0.5% (v/v). For sensitive cells (primary neurons, stem cells), keep ≤ 0.1%.
    Loss of Potency Adherence to plasticware.Lipophilic compounds stick to polystyrene. Use glass or low-binding polypropylene tips/tubes for intermediate steps.
    Crystal Formation in Stock Stock stored at low temp.Fully re-solubilize by warming to 37°C and vortexing before every use.

    References

    • PubChem. (n.d.). This compound (CID 2396426).[3] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

    Sources

    Application Note: Discovery and Validation of Sulfamoyl Benzoic Acid (SBA) Derivatives as Anti-Apoptotic LPA2 Agonists

    [1]

    Executive Summary & Scientific Rationale

    While sulfamoyl benzoic acid (SBA) derivatives are historically recognized for their diuretic (e.g., furosemide) or anticancer properties, recent medicinal chemistry campaigns have identified a novel subclass of SBAs that function as specific agonists of the Lysophosphatidic Acid Receptor 2 (LPA2) .

    Unlike the endogenous lipid ligand (LPA), which suffers from poor pharmacokinetic stability, SBA derivatives offer a "druggable" non-lipid scaffold. Activation of LPA2 triggers anti-apoptotic signaling cascades (ERK1/2 and PI3K/Akt pathways) that are critical for protecting epithelial tissues against radiation injury, ischemic damage, and chemotherapy-induced toxicity.

    This guide details a screening pipeline to identify SBA derivatives that exhibit anti-apoptotic activity . The workflow distinguishes true cytoprotective agonists from non-specific binders or pro-apoptotic cytotoxic agents.

    Screening Workflow Visualization

    The following diagram outlines the critical path from library selection to mechanistic validation.

    ScreeningFunnelLibrarySBA Compound Library(Sulfamoyl Benzoic Acids)Filter1Step 1: In Silico Filter(LPA2 Docking & Lipinski Rules)Library->Filter1 Virtual ScreeningScreen2Step 2: Functional GPCR Screen(Calcium Mobilization / FLIPR)Filter1->Screen2 Top HitsScreen2->LibraryNo ActivityToxicityCounter-Screen:Cytotoxicity (MTT)Screen2->Toxicity Agonist HitsScreen3Step 3: Anti-Apoptotic Rescue(Caspase 3/7 Inhibition under Stress)Toxicity->Screen3 Non-Toxic HitsValidationStep 4: Mechanism Confirmation(Western Blot: p-ERK / p-Akt)Screen3->Validation Leads

    Figure 1: The screening funnel prioritizes functional agonism (Ca2+ flux) before testing for phenotypic anti-apoptotic efficacy to ensure target engagement.

    Phase 1: Functional Primary Screen (Calcium Mobilization)

    Since LPA2 is a Gq-coupled GPCR, receptor activation triggers the release of intracellular calcium stores. This assay is superior to binding assays because it immediately identifies agonists (which we need for cytoprotection) rather than antagonists.

    Materials
    • Cell Line: CHO-K1 or MEF cells stably transfected with human LPA2 (hLPA2).

    • Reagents: Fluo-4 Direct™ Calcium Assay Kit (or Fura-2 AM).

    • Positive Control: Oleoyl-L-alpha-lysophosphatidic acid (LPA 18:1).

    • Negative Control: DMSO (Vehicle).

    Protocol
    • Seeding: Plate hLPA2-expressing cells in 384-well black-wall/clear-bottom plates (10,000 cells/well). Incubate overnight at 37°C/5% CO2.

    • Dye Loading: Remove media and add 20 µL of Fluo-4 loading solution (containing Probenecid to prevent dye leakage). Incubate for 45 mins at 37°C, then 15 mins at RT.

    • Compound Preparation: Prepare SBA derivatives at 5x concentration in HBSS buffer.

      • Note: SBAs often require DMSO. Ensure final DMSO concentration is <0.5% to avoid non-specific calcium artifacts.

    • Measurement (FLIPR/FlexStation):

      • Baseline reading: 10 seconds.

      • Injection: Add 5 µL of SBA compound.

      • Read duration: 120 seconds (measure peak Relative Fluorescence Units - RFU).

    • Data Analysis: Calculate EC50 for calcium flux. Compounds showing >50% activation compared to the LPA lipid control are advanced.

    Phase 2: Phenotypic Anti-Apoptotic Rescue Assay

    Compounds that mobilize calcium must now be proven to prevent cell death under stress. We use a "Rescue Model" where cells are challenged with a pro-apoptotic stimulus (e.g., Doxorubicin or Gamma-Irradiation) in the presence of the SBA candidate.

    Experimental Logic[2]
    • Why Caspase 3/7? These are the executioner caspases. If the SBA activates the LPA2 survival pathway, Caspase 3/7 activity should be significantly repressed compared to the stress-only control.

    • Timing is Critical: The SBA agonist must be added before or simultaneously with the stressor to prime the survival signaling (Akt/ERK phosphorylation).

    Protocol
    • Cell Model: IEC-6 (Rat small intestine epithelial cells) or HUVECs. These are sensitive to apoptosis and relevant for cytoprotection studies.[1]

    • Treatment Groups:

      • Vehicle: Media + DMSO.

      • Stress Control: 1 µM Doxorubicin (or 10 Gy irradiation).

      • Experimental: SBA Candidate (10 µM) + Stressor.

      • Positive Rescue Control: LPA 18:1 (10 µM) + Stressor.

    • Incubation:

      • Pre-treat with SBA for 1 hour.

      • Add Stressor.

      • Incubate for 24 hours.

    • Readout: Add Caspase-Glo® 3/7 Reagent (Promega) directly to wells. Shake for 30 mins. Read Luminescence.

    Data Presentation: Rescue Efficiency

    The following table format is recommended for comparing lead candidates.

    Compound IDStructure ClassEC50 (Ca2+ Flux)Caspase 3/7 Activity (% of Stress Control)Outcome
    Control VehicleN/A100%Reference
    LPA 18:1 Lipid (Endogenous)10 nM45%Validated Rescue
    SBA-042 Sulfamoyl Benzoate50 nM48%Hit (High Potency)
    SBA-105 Sulfamoyl Benzoate>10 µM98%Inactive
    SBA-089 Sulfamoyl Benzoate15 nM10% (Cell Death increased)Toxic/Pro-apoptotic

    Interpretation: SBA-042 mimics the protective effect of LPA. SBA-089, despite binding, likely has off-target toxicity or is pro-apoptotic (common in sulfonamides).

    Phase 3: Mechanistic Validation (Pathway Analysis)

    To confirm the anti-apoptotic activity is specific to the LPA2 GPCR pathway (and not a general antioxidant effect), you must visualize the signaling cascade.

    Pathway Diagram

    The SBA agonist should trigger the G-protein dependent phosphorylation of survival kinases.

    SignalingPathwaySBASBA AgonistLPA2LPA2 Receptor(GPCR)SBA->LPA2 BindsGqGq/Gi ProteinLPA2->Gq ActivatesPI3KPI3KGq->PI3KERKERK1/2 (p-ERK)Gq->ERKAktAkt (p-Akt)PI3K->Akt PhosBadBad(Pro-Apoptotic)Akt->Bad Inhibits (Phos)CaspaseCaspase 3/7ActivationAkt->Caspase BLOCKSERK->Bad InhibitsMitoMitochondriaIntegrityBad->Mito DisruptsMito->Caspase Cytochrome C Release

    Figure 2: Mechanism of Action. The SBA agonist must phosphorylate Akt/ERK to inhibit Bad and prevent Caspase activation.

    Validation Protocol (Western Blot)
    • Lysate Prep: Treat cells with SBA (100 nM) for 0, 15, 30, and 60 minutes.

    • Targets:

      • p-Akt (Ser473): Marker of PI3K pathway activation.

      • p-ERK1/2: Marker of MAPK pathway activation.

      • Cleaved PARP: Downstream marker of apoptosis inhibition (should be reduced in SBA-treated cells under stress).

    • Success Criteria: A "Hit" must show time-dependent phosphorylation of Akt and ERK similar to the LPA positive control.

    References

    • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. (2014). This is the foundational text establishing SBAs as LPA2 agonists.

    • Application Notes and Protocols for the Development of Novel Anti-Apoptotic Agents. BenchChem. General overview of apoptosis screening methodologies.

    • Caspase-Glo® 3/7 Assay Protocol. Promega. The industry standard for high-throughput apoptosis quantification.

    • Annexin V Staining Assay Protocol for Apoptosis. Abcam. Flow cytometry validation for phosphatidylserine externalization. [2]

    • Lysophosphatidic Acid (LPA) Receptor Signaling. Nature Reviews Molecular Cell Biology. Background on the G-protein coupling of LPA2 and its role in survival.

    Application Note: Pharmacological Mitigation of Gastrointestinal Injury via LPA2 Receptor Agonism

    [1]

    Executive Summary & Mechanism of Action

    The gastrointestinal (GI) tract is highly susceptible to cytotoxic injury from ionizing radiation (Radiation-Induced GI Syndrome, RIGS) and chemotherapy. The primary driver of this toxicity is the rapid apoptosis of Lgr5+ intestinal stem cells (ISCs), leading to crypt sterilization, mucosal barrier breakdown, and sepsis.

    Lysophosphatidic Acid Receptor 2 (LPA2 or Lpar2) is a G-protein coupled receptor (GPCR) uniquely enriched in the proliferative compartment of intestinal crypts. Unlike LPA1, which is ubiquitous, LPA2 signaling specifically suppresses the mitochondrial apoptotic pathway while enhancing Wnt/

    This guide details the application of GRI977143 (and its analogs DBIBB/RP-1), a specific non-lipid LPA2 agonist, to mitigate GI injury. Unlike traditional radioprotectors (e.g., Amifostine) that must be administered before exposure, LPA2 agonists possess mitigative efficacy , capable of rescuing crypts even when administered 24–72 hours post-injury.

    Mechanistic Pathway

    The following diagram illustrates the signal transduction cascade initiated by GRI977143, highlighting the dual mechanism of apoptosis suppression and proliferation induction.

    LPA2_SignalingFigure 1: LPA2 Agonist Signaling Cascade in Intestinal Stem CellsGRIGRI977143(LPA2 Agonist)LPA2LPA2 Receptor(GPCR)GRI->LPA2GqGq / G12/13LPA2->GqERKERK1/2PhosphorylationGq->ERKAKTPI3K / AKTGq->AKTBetaCatBeta-CateninAccumulationGq->BetaCatMDM2MDM2StabilizationERK->MDM2AKT->MDM2DNA_RepDNA Repair(Reduced y-H2AX)AKT->DNA_RepP53p53(Pro-Apoptotic)MDM2->P53DegradesApopApoptosis(Caspase 3/7)MDM2->ApopBlocksSurvCrypt Survival(Lgr5+ Rescue)BetaCat->SurvRegenerationPUMAPUMA / BAXP53->PUMAPUMA->ApopDNA_Rep->Surv

    Caption: GRI977143 activates LPA2, triggering ERK/AKT cascades that degrade p53 via MDM2, blocking apoptosis while

    Compound Selection and Handling

    While Lysophosphatidic Acid (LPA) is the endogenous ligand, it is unsuitable for therapeutic modeling due to its short half-life and cardiovascular side effects (via LPA1/LPA3). Synthetic agonists are required for reproducible data.

    CompoundSpecificityHalf-LifePrimary ApplicationSolubility
    GRI977143 LPA2 (Selective)> 2 hrsRadiation Mitigation, Apoptosis inhibitionDMSO/Tween
    DBIBB LPA2 (Highly Selective)HighAdvanced Radiation Mitigation (72h window)DMSO
    OTP (Octadecenyl thiophosphate)LPA1/2/3 (Pan-agonist)ModerateGeneral radioprotection (less specific)Water/Saline
    LPA (18:1) LPA1-6MinutesIn vitro controls onlyWater/BSA

    Preparation of GRI977143 Stock:

    • Stock Solution: Dissolve GRI977143 powder in 100% DMSO to create a 10 mM stock. Aliquot and store at -20°C.

    • Working Solution (In Vivo): Dilute the stock into a vehicle of PBS containing 5% Tween-80 or 10% HP-

      
      -CD (Hydroxypropyl-beta-cyclodextrin) to prevent precipitation. Ensure the final DMSO concentration is <2%.
      

    Protocol A: Radiation-Induced GI Syndrome (RIGS)

    This protocol validates the mitigative capacity of LPA2 agonists.[1] The "Gold Standard" readout is the Microcolony Assay (Crypt Survival).

    Experimental Design
    • Subject: C57BL/6 Mice (Male/Female, 8-10 weeks).

    • Group Size: n=8 per arm (Minimum).

    • Radiation Source: Cs-137 or X-ray irradiator (e.g., X-RAD 320).

    • Injury Model: Whole Body Irradiation (WBI) or Abdominal Shielding (if focusing on gut-specific death without bone marrow failure).

    Step-by-Step Methodology
    • Acclimation: Acclimate mice for 7 days.

    • Irradiation (T=0):

      • Place mice in a pie-cage restrainer.

      • Administer a lethal or sub-lethal dose.

      • Dose Recommendation: 12 Gy (for pure GI syndrome in C57BL/6) or 15 Gy (if using bone marrow shielding).

    • Drug Administration (T+24h):

      • This delay proves "mitigation" rather than "protection."

      • Treatment Group: GRI977143, 5 mg/kg, Subcutaneous (SC) or Oral Gavage (PO).

      • Control Group: Vehicle only.

      • Note: A single dose at 24h is often sufficient, but daily dosing for 3 days (T+24, +48, +72) maximizes survival.

    • Clinical Monitoring: Monitor weight daily. Mice losing >20% body weight must be euthanized (humane endpoint).

    • Harvest (T+84h / Day 3.5):

      • This is the peak regeneration window.

      • Euthanize mice. Harvest the jejunum (proximal small intestine).

    Key Readout: The Microcolony Assay
    • Fix jejunum in 10% neutral buffered formalin for 24h.

    • Embed in paraffin; cut transverse sections (5

      
      m).
      
    • Stain with H&E.[2]

    • Quantification: Count the number of regenerating crypts per transverse cross-section.

      • Criteria: A surviving crypt must contain 10+ adjacent chromophilic non-Paneth cells and a lumen.

      • Success Metric: Vehicle treated < 5 crypts/section; GRI977143 treated > 15-20 crypts/section.

    Protocol B: Chemotherapy-Induced Mucositis / DSS Colitis

    LPA2 agonists also accelerate mucosal healing in inflammatory models.

    DSS Colitis (Regeneration Model)
    • Induction: Administer 3% Dextran Sulfate Sodium (DSS) in drinking water for 5 days.

    • Recovery Phase: Switch to normal water on Day 6.

    • Treatment: Administer GRI977143 (1-5 mg/kg, Daily, IP or SC) starting from Day 6 (onset of recovery) to Day 10.

    • Readouts:

      • Colon Length: Measure at necropsy (Day 10). Shortening indicates severe inflammation; LPA2 agonists preserve length.

      • Disease Activity Index (DAI): Score stool consistency and rectal bleeding daily.

    Experimental Workflow & Validation Logic

    The following diagram outlines the critical path for validating LPA2 efficacy, ensuring self-checking controls are in place.

    WorkflowFigure 2: Experimental Workflow for Radiation Mitigation ValidationT0T=0 hrsIrradiation (12-15 Gy)T24T=24 hrsTreatment WindowT0->T24Injury PhaseDrugAdministerGRI977143 (SC/PO)T24->DrugVehVehicle ControlT24->VehT84T=3.5 DaysSample HarvestHistoHistology (H&E)Microcolony CountT84->HistoIHCIHC Validation:- Ki67 (Proliferation)- Olfm4/Lgr5 (Stem Cells)- Caspase-3 (Apoptosis)T84->IHCWBWestern Blot:- p-ERK1/2- p-AKTT84->WBT30T=30 DaysSurvival StudyDrug->T84Drug->T30Long-termVeh->T84

    Caption: Workflow demonstrating the critical 24h post-injury treatment window and multi-modal validation (Histology, IHC, Western Blot).

    Expert Tips & Troubleshooting

    The "Mitigation" vs. "Protection" Trap

    Many researchers confuse these terms.

    • Radioprotectors: Given before IR (e.g., Amifostine). They scavenge free radicals.

    • Radiomitigators: Given after IR (e.g., GRI977143).[3] They modulate signaling.[4][5]

    • Tip: If your study design administers the drug -1 hour before IR, you are testing protection. To claim clinical relevance for nuclear accidents, you must test the +24h timepoint.

    Specificity Controls

    To prove the effect is LPA2-mediated (and not off-target):

    • Use Lpar2 Knockout Mice: The protective effect of GRI977143 should be completely abolished in Lpar2 -/- mice.

    • Western Blot Timing: ERK phosphorylation is rapid. Harvest tissue 15-30 minutes post-dosing to confirm target engagement, not 3 days later.

    Solubility Issues

    GRI977143 is hydrophobic. If you observe precipitation in PBS:

    • Switch to 10% HP-

      
      -CD (Cyclodextrin) in Saline.
      
    • Sonicate at 37°C for 10 minutes before injection.

    References

    • Deng, W., et al. (2002). The lysophosphatidic acid type 2 receptor is required for protection against radiation-induced intestinal injury. Gastroenterology.

    • Kiss, G. N., et al. (2013). Combined mitigation of the gastrointestinal and hematopoietic acute radiation syndromes by a novel LPA2 receptor-specific nonlipid agonist. Experimental Hematology.

    • Patil, R., et al. (2015). Design and synthesis of a specific nonlipid LPA2 receptor agonist for the mitigation of radiation-induced injuries. ChemMedChem.

    • Lin, S., et al. (2018). The LPA2 receptor agonist Radioprotectin-1 spares Lgr5-positive intestinal stem cells from radiation injury in murine enteroids.[1] Cellular Signalling.

    • Wei, H., et al. (2022). Compensatory Upregulation of LPA2 and Activation of the PI3K-Akt Pathway Prevent LPA5-Dependent Loss of Intestinal Epithelial Cells. International Journal of Molecular Sciences.

    Application Note: High-Fidelity Western Blot Analysis of LPA2-Mediated AKT Phosphorylation

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Biological Context

    The Lysophosphatidic Acid Receptor 2 (LPA2/LPAR2) has emerged as a high-value therapeutic target for radiation mitigation, intestinal recovery, and cancer metastasis suppression. Unlike LPA1, which is ubiquitous, LPA2 expression is often inducible or tissue-restricted, making it a precise target for drug development.

    Effective screening of LPA2 agonists (e.g., GRI-977143 , Radioprotectin-1 ) requires a robust readout of downstream signaling. The phosphorylation of AKT (Protein Kinase B) at Ser473 and Thr308 serves as the primary biomarker for LPA2 activation. However, the transient nature of GPCR signaling and the high basal activity of AKT in many cell lines necessitate a rigorous, optimized Western blot protocol.

    This guide details the mechanistic rationale and step-by-step methodology to quantify LPA2-induced AKT phosphorylation with high signal-to-noise ratios.

    Mechanistic Grounding: The LPA2-PI3K-AKT Axis

    To design a valid experiment, one must understand the signal transduction pathway. LPA2 is a G-protein coupled receptor (GPCR) that couples promiscuously to

    
    , 
    
    
    
    , and
    
    
    .
    • The Survival Signal: The

      
       subunit is the primary driver of the survival signal. Upon agonist binding, the 
      
      
      
      dimer recruits Class I PI3K, generating PIP3.
    • The Kinase Cascade: PIP3 recruits AKT and PDK1 to the plasma membrane. PDK1 phosphorylates AKT at Thr308 (activation loop).[1] Subsequently, mTORC2 (or DNA-PK) phosphorylates AKT at Ser473 (hydrophobic motif), ensuring maximal activation.

    Pathway Visualization

    The following diagram illustrates the specific signaling cascade activated by LPA2 agonists.

    LPA2_Signaling Agonist LPA2 Agonist (e.g., GRI-977143) LPA2 LPA2 Receptor (GPCR) Agonist->LPA2 Binding Gi Gi/Go Complex LPA2->Gi Activation PI3K PI3K Gi->PI3K Gβγ recruitment PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment mTORC2 mTORC2 PIP3->mTORC2 Recruitment AKT_Inactive AKT (Inactive) PIP3->AKT_Inactive Membrane Translocation AKT_pT308 p-AKT (Thr308) AKT_Inactive->AKT_pT308 PDK1 AKT_Active p-AKT (Ser473/Thr308) Fully Active AKT_pT308->AKT_Active mTORC2

    Caption: LPA2 agonist-induced activation of the PI3K/AKT survival pathway via Gi-protein coupling.[1][2]

    Experimental Design & Optimization
    3.1 Agonist Selection

    Avoid using generic LPA (18:1) if studying LPA2 specifically, as it activates LPA1-6.

    • GRI-977143: A non-lipid, selective LPA2 agonist (EC50 ≈ 3.3 µM).[3] Preferred for specificity.

    • Radioprotectin-1 (RP-1): Highly potent (EC50 ≈ 25 nM).[3]

    • Vehicle Control: Critical. For lipid agonists, use BSA (fatty-acid free). For GRI-977143, use DMSO.[4]

    3.2 The "Reset": Serum Starvation

    Basal AKT phosphorylation is high in media containing FBS. To detect an LPA2-induced spike, you must lower the baseline.

    • Protocol: Replace growth media with serum-free media (or 0.1% BSA) for 16–24 hours prior to stimulation.

    • Note: Inadequate starvation is the #1 cause of "negative" results in AKT assays.

    3.3 The "Freeze": Lysis Buffer

    Phosphatases (PP2A, PHLPP) dephosphorylate AKT within seconds of cell lysis. Standard RIPA is often insufficient.

    • Recommendation: Use a Tris-Triton lysis buffer supplemented with fresh inhibitors.

    • Critical Additives:

      • Sodium Orthovanadate (

        
        ): 1-2 mM (Inhibits Tyrosine phosphatases).
        
      • Sodium Fluoride (

        
        ): 10-50 mM (Inhibits Ser/Thr phosphatases).
        
      • 
        -Glycerophosphate: 10-20 mM.
        
    Detailed Protocol: LPA2 Agonist Stimulation
    Phase A: Cell Preparation
    • Seed Cells: Plate LPA2-expressing cells (e.g., IEC-6, HCT116, or transfected HEK293) in 6-well plates.

    • Confluence: Grow to 70-80% confluence. Over-confluence can downregulate GPCR surface expression.

    • Starvation: Wash cells 2x with warm PBS. Add serum-free media (e.g., DMEM + 0.1% Fatty Acid-Free BSA). Incubate for 18 hours.

    Phase B: Treatment (Time-Course)

    Perform this step in reverse order so all samples are lysed simultaneously.

    • Preparation: Prepare Agonist (e.g., 10 µM GRI-977143) in warm serum-free media.

    • Stimulation:

      • T=30 min: Add agonist to Well 1.

      • T=10 min: Add agonist to Well 2.

      • T=5 min: Add agonist to Well 3.

      • T=0 (Control): Add Vehicle only to Well 4.

    • Termination: At T=0, immediately place the plate on crushed ice . Aspirate media rapidly.

    Phase C: Lysis & Collection
    • Wash: Gently wash 1x with ice-cold PBS containing 1 mM

      
      .
      
    • Lyse: Add 150 µL ice-cold Lysis Buffer (with inhibitors). Rock plate on ice for 10 mins.

    • Harvest: Scrape cells and transfer to pre-chilled microcentrifuge tubes.

    • Clarify: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

    Phase D: Western Blotting
    • Loading: Load 20-30 µg total protein per lane.

    • Transfer: PVDF membranes are recommended for phospho-proteins (better retention).

    • Blocking: Use 5% BSA in TBST. Do not use milk , as casein contains phosphoproteins that interfere with p-AKT detection.

    • Primary Antibodies:

      • Target 1: Rabbit anti-pAKT (Ser473) [Monoclonal preferred, 1:1000].

      • Target 2: Mouse anti-Total AKT [1:1000] (Use on a duplicate blot or after stripping).

    • Detection: ECL Prime or similar high-sensitivity substrate.

    Workflow Diagram

    Visual summary of the experimental timeline.

    Workflow Seed Seed Cells (70% Confluence) Starve Serum Starve (16-24 Hours) Seed->Starve Treat Agonist Tx (5-30 mins) Starve->Treat Lyse Lyse on Ice (+ Phosphatase Inh.) Treat->Lyse Blot Western Blot (Block in BSA) Lyse->Blot

    Caption: Critical timeline for LPA2 agonist assays. Note the extended starvation period.

    Data Analysis & Normalization

    Quantitative accuracy depends on normalizing the phosphorylated fraction against the total protein pool, not just a housekeeping protein.[5]

    Formula:

    
    
    

    Troubleshooting Table:

    ObservationProbable CauseSolution
    High Background p-AKT in Control Insufficient starvationIncrease starvation time to 24h; ensure BSA is fatty-acid free.
    No Signal in Treated Phosphatase activityAdd fresh
    
    
    and NaF; keep samples strictly at 4°C.
    Weak Signal Low Receptor ExpressionVerify LPA2 expression in cell line; use higher protein load (40µg).
    High Background Noise Blocking with MilkSwitch to 5% BSA for blocking and primary antibody incubation.
    References
    • GRI-977143 Characterization

      • Kiss, G. N., et al. (2013). "Structure-activity relationships of non-lipid LPA2 receptor agonists." Bioorganic & Medicinal Chemistry.
    • LPA2 Signaling & AKT

      • Lin, S., et al. (2022). "Compensatory Upregulation of LPA2 and Activation of the PI3K-Akt Pathway Prevent LPA5-Dependent Loss of Intestinal Epithelial Cells."[2][6] Cells.

    • LPA2 in Radiation Mitigation

      • Deng, W., et al. (2018). "Mitigation of Radiation Injury by the Specific LPA2 Agonist GRI-977143." Scientific Reports.
    • Western Blot Normalization Standards

      • Gassmann, M., et al. (2009). "Quantifying Western blots: pitfalls of densitometry." Electrophoresis.

    Sources

    Troubleshooting & Optimization

    Improving solubility of sulfamoyl benzoic acid derivatives in DMSO

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Improving solubility of sulfamoyl benzoic acid derivatives in DMSO Ticket ID: SOL-SBA-001 Last Updated: February 15, 2026 Support Tier: Level 3 (Senior Application Scientist)

    Executive Summary & Chemical Context

    The Challenge: Sulfamoyl benzoic acid derivatives (e.g., Furosemide, Bumetanide, and novel sulfonamide-based inhibitors) present a dual solubility challenge. They possess a rigid crystalline lattice stabilized by strong intermolecular hydrogen bonding (sulfonamide-to-carboxylic acid interactions) and are inherently hydrophobic. While DMSO is a "universal" solvent, these derivatives frequently exhibit slow dissolution, "crash-out" upon aqueous dilution, or long-term instability due to moisture uptake.

    The Solution: Solubility is not merely about mixing; it is about thermodynamics. To dissolve these compounds, you must overcome the crystal lattice energy. This guide provides valid protocols to disrupt these networks using thermal energy , acoustic cavitation (sonication) , and ionization (in-situ salt formation) .

    Standard Dissolution Protocols

    Protocol A: The "Standard" Method (Physical Disruption)

    Use this for initial attempts with concentrations < 50 mM.

    Step-by-Step:

    • Weighing: Weigh the compound directly into a glass vial (avoid plastic if long-term storage is planned to prevent leaching).

    • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%).

      • Critical: Do not use DMSO that has been left uncapped. DMSO is hygroscopic; absorbed water acts as an antisolvent.

    • Vortexing: Vortex at max speed for 60 seconds.

    • Pulse Sonication: If solid remains, sonicate in a water bath at 35–40°C for 5-minute intervals.

      • Warning:Do not overheat (>50°C). Sulfamoyl benzoic acids can undergo thermal decomposition (cleavage of the sulfonamide bond) at high temperatures [1].

    • Visual Check: Hold the vial against a light source. The solution must be free of Schlieren lines (wavy lines indicating density gradients) and particulates.

    Protocol B: The "In-Situ Salt" Method (Chemical Ionization)

    Use this for stubborn compounds or high-concentration stocks (>100 mM).

    The Science: Sulfamoyl benzoic acids have an acidic proton on the carboxylic acid (pKa ~3.9) and a weakly acidic proton on the sulfonamide (pKa ~10). Neutral DMSO cannot easily deprotonate these groups. By adding an organic base, you create a soluble salt in situ, disrupting the H-bond network and drastically increasing solubility [2].

    Reagents:

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Why these? They are soluble in DMSO and biologically compatible in small amounts for many assays (unlike inorganic NaOH pellets which are hard to dissolve in DMSO).

    Step-by-Step:

    • Calculate the molar equivalents of your compound.

    • Add DMSO to 90% of the final target volume.

    • Add 1.1 molar equivalents of TEA or DIPEA directly to the suspension.

    • Vortex immediately. The solution often clears instantly as the organic salt forms.

    • Top up with DMSO to the final volume.

    Visualization: Solubility Decision Matrix

    The following workflow illustrates the logical progression for troubleshooting solubility issues.

    SolubilityWorkflow Start Start: Solid Compound Solvent Add Anhydrous DMSO Start->Solvent Check1 Dissolved? Solvent->Check1 Store Store (-20°C, Desiccated) Check1->Store Yes Sonicate Pulse Sonicate (40°C) Check1->Sonicate No Check2 Dissolved? Sonicate->Check2 Check2->Store Yes Base Add 1.1 eq. Organic Base (TEA/DIPEA) Check2->Base No (Stubborn) Check3 Dissolved? Base->Check3 Check3->Store Yes Fail Consult Synthesis Team (Check Purity/Polymorph) Check3->Fail No

    Figure 1: Decision matrix for solubilizing sulfamoyl benzoic acid derivatives. Blue indicates starting material, Red indicates intervention steps, and Green indicates success.

    Troubleshooting & FAQs

    Issue 1: The "Crash Out" Phenomenon

    User Report: "My compound dissolved in DMSO, but when I added it to the cell culture media (RPMI/DMEM), it turned cloudy immediately."

    Root Cause: This is "solvent shock." You are moving a hydrophobic molecule from a favorable environment (DMSO) to a hostile one (Water). If the concentration exceeds the aqueous solubility limit (kinetic solubility), it precipitates.

    Solution: The Serial Dilution Step Never pipette high-concentration DMSO stock directly into the final media volume. Use an intermediate dilution step.

    StepActionConcentrationSolvent System
    1 Stock Solution10 mM100% DMSO
    2 Intermediate 1 mM10% DMSO / 90% Buffer
    3 Final Assay10 µM0.1% DMSO / 99.9% Media

    Note: The intermediate step allows micro-precipitates to redissolve or stabilize before the final dilution.

    Issue 2: Solids Reappearing After Storage

    User Report: "It was clear yesterday. Today there are crystals at the bottom of the vial."

    Root Cause: Hygroscopicity. DMSO absorbs moisture from the air. Water acts as an antisolvent for sulfamoyl benzoic acids. Even 1-2% water content can drastically reduce solubility [3].

    Corrective Action:

    • Re-solubilize: Heat to 37°C and vortex.

    • Aliquot: Do not store in one large bottle. Aliquot into single-use vials.

    • Seal: Use Parafilm® or store in a desiccator.

    Issue 3: Inconsistent Biological Data

    User Report: "My IC50 values are shifting between experiments."

    Root Cause: If you used Protocol B (Base Addition) , ensure your assay buffer has sufficient buffering capacity (HEPES/MOPS) to neutralize the small amount of added base.

    • Check: Measure the pH of your final assay volume. If the TEA from the stock shifted the pH > 7.4, it may affect protein binding or enzyme activity, not just compound solubility.

    Biological Pathway Context

    Understanding where these compounds act helps explain why solubility is critical. Many sulfamoyl benzoic acids target transporters (like NKCC1/2) or enzymes (Carbonic Anhydrase).

    BiologicalAction Drug Sulfamoyl Benzoic Acid Derivative Solubility Solubility Barrier (Precipitation) Drug->Solubility High Risk Solubility->Drug If Precipitated (Inactive) Target Target Protein (e.g., NKCC Co-transporter) Solubility->Target If Dissolved Response Biological Response (Ion Transport Inhibition) Target->Response Inhibition

    Figure 2: The solubility bottleneck. Precipitation prevents the drug from reaching the NKCC/Carbonic Anhydrase target, leading to false negatives in screening.

    References

    • Beyers, H. P., et al. (2000). Structure-Solubility Relationship and Thermal Decomposition of Furosemide.[1][2] Drug Development and Industrial Pharmacy, 26(10), 1077–1083. Link

    • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

    • Gaylord Chemical Company.[6][7] (2021).[8] DMSO Physical Properties & Hygroscopicity Data. Bulletin #102B. Link

    • Cayman Chemical.[9] (2022).[9][10] Furosemide Product Information & Solubility Guide. Item No. 17273. Link

    Sources

    Optimizing incubation times for LPA2 agonist treatment in vitro

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Optimizing incubation times for LPA2 agonist treatment in vitro Ticket ID: LPA2-OPT-2024 Assigned Specialist: Senior Application Scientist, Cell Signaling Division

    Executive Summary & Operational Logic

    Welcome to the LPA2 Optimization Support Center. You are likely here because Lysophosphatidic Acid Receptor 2 (LPA2) exhibits unique kinetic behaviors compared to other GPCRs (like LPA1), particularly regarding its resistance to desensitization and its scaffold-dependent signaling.

    Optimizing incubation times for LPA2 agonists (e.g., GRI-977143 , 18:1 LPA , or DBIBB ) is not a "one-size-fits-all" protocol. It requires a biphasic approach:

    • The Kinetic Phase (0–60 mins): Rapid phosphorylation (ERK/Akt) and calcium flux.

    • The Phenotypic Phase (4–24 hours): Anti-apoptotic gene induction, migration, and DNA repair.

    The guide below synthesizes field data to help you select the precise "Window of Opportunity" for your specific assay.

    Decision Logic: Selecting Your Time Point

    Before pipetting, visualize your experimental path. Use this logic flow to determine your optimal incubation window.

    LPA2_Optimization_Flow Start Select Assay Output Signal Signaling Events (Phosphorylation/Ca2+) Start->Signal Phenotype Functional Outcomes (Survival/Migration) Start->Phenotype CaFlux Calcium Flux (10s - 2 min) Signal->CaFlux Gq/11 Coupled ERK pERK1/2 / pAkt (5 - 30 min) Signal->ERK Gi/o & Beta-Arrestin RadProtect Radiation Mitigation (Anti-Apoptosis) Phenotype->RadProtect Migration Chemotaxis/Wound (12 - 24 hrs) Phenotype->Migration PreTreat Pre-Treatment (-1 hr to -15 min) RadProtect->PreTreat Prophylactic PostTreat Post-Treatment (+1 hr to +24 hrs) RadProtect->PostTreat Therapeutic (GRI-977143)

    Figure 1: Decision tree for selecting incubation windows based on assay output. Note the bifurcation between rapid signaling events and long-term functional outcomes.

    Critical Protocol Pillars

    Pillar I: The Signaling Window (Minutes)

    Target: Western Blot (pERK, pAkt), Calcium assays.

    The Mechanism: LPA2 couples promiscuously to

    
    , 
    
    
    
    , and
    
    
    . Unlike LPA1, LPA2 possesses a C-terminal PDZ-binding motif (
    
    
    ) that recruits NHERF2 . This scaffolding protein stabilizes the receptor at the plasma membrane, delaying internalization and allowing for sustained signaling [1, 2].

    Optimized Protocol:

    • Serum Starvation: Essential. Starve cells for 12–16 hours (overnight) in 0.1% BSA or 0.5% FBS. Warning: Do not starve primary cells >2 hours; they will undergo apoptosis, confounding results.

    • Agonist Incubation:

      • Calcium: Peak occurs at 10–30 seconds .

      • pERK1/2: Peak occurs at 5–10 minutes .

      • Sustained Signal: Due to NHERF2, a second wave of signaling may be visible at 30–60 minutes [2, 9].

    AgonistConcentrationPeak pERK TimeNotes
    LPA (18:1) 1–10 µM5–10 minRapid degradation by LPPs; refresh media if >1h.
    GRI-977143 1–10 µM10–15 minNon-lipid agonist; more stable than LPA.
    DBIBB 1–3 µM10–20 minHighly specific LPA2 agonist.
    Pillar II: The Survival Window (Hours)

    Target: Caspase 3/7 assays, TUNEL, Clonogenic survival (Radiation/Chemo protection).

    The Mechanism: LPA2 activation inhibits the mitochondrial apoptotic pathway (Bax translocation) and promotes DNA repair (resolution of

    
    -H2AX foci). This requires gene transcription and protein synthesis, necessitating longer incubations [3, 5].
    

    Optimized Protocol:

    • Pre-Treatment (Prophylaxis): Add agonist 1 hour prior to irradiation or chemotherapy (e.g., Adriamycin). This allows time for the upregulation of anti-apoptotic factors (e.g., Bcl-2, Mcl-1).

    • Post-Treatment (Mitigation): For "mitigator" compounds like GRI-977143 , efficacy is retained even when added 1–24 hours post-irradiation [3].[1] This is unique to LPA2 agonists; most radioprotectors must be present during irradiation.

    Pillar III: Receptor Trafficking & Desensitization

    Target: Internalization assays, Surface ELISA.

    The Mechanism: LPA2 internalizes via

    
    -arrestin recruitment but recycles rapidly. The interaction with NHERF2/TRIP6 reduces the rate of downregulation compared to LPA1.
    
    • Incubation for Internalization: 15–30 minutes at 37°C.

    • Key Insight: If you observe weak internalization, check NHERF2 levels. High NHERF2 expression stabilizes LPA2 on the surface, making it appear "resistant" to internalization compared to LPA1 [1, 4].

    Troubleshooting & FAQs

    Q1: My pERK signal is strong at 5 minutes but disappears completely by 30 minutes. Is my agonist degrading?

    • Diagnosis: This is likely normal GPCR kinetics (phosphatase activity), not agonist degradation.

    • Solution:

      • Check if your cell line expresses NHERF2 . Cells lacking NHERF2 show rapid signal decay.

      • Add phosphatase inhibitors (Orthovanadate/Fluoride) to your lysis buffer.

      • If using natural LPA, add 0.1% fatty-acid-free BSA as a carrier to protect the lipid from rapid hydrolysis.

    Q2: I see high background variability in my Calcium Flux assay.

    • Diagnosis: Inconsistent serum starvation or cell density.

    • Solution:

      • Standardize starvation time (e.g., exactly 16 hours).

      • Ensure cells are 80-90% confluent. Sparse cells behave differently due to lack of cell-cell contact signaling.

      • Use a specific LPA2 agonist (GRI-977143) rather than LPA (18:1) to avoid activating LPA1/3 which might have different kinetics [5].

    Q3: The agonist failed to protect cells from radiation-induced apoptosis.

    • Diagnosis: Incorrect timing relative to the insult.

    • Solution:

      • Pre-treatment: Ensure the agonist is added at least 60 minutes before irradiation to allow signal transduction to reach the nucleus.

      • Post-treatment: If adding after radiation, ensure the media is fresh. Irradiated media contains toxic byproducts (ROS). Replace media then add the agonist [3].

    Q4: Can I use serum-containing media for long-term migration assays (24h)?

    • Diagnosis: Serum contains LPA, which masks the effect of your added agonist.

    • Solution: No. You must use serum-reduced (0.5% FBS) or serum-free media. If cells die without serum, coat plates with Fibronectin or Collagen to support survival without interfering with LPA signaling.

    Visualizing the Signaling Cascade

    Understanding the downstream effectors helps in selecting the right readout time.

    LPA2_Pathway LPA2 LPA2 Receptor Gq Gq/11 LPA2->Gq Gi Gi/o LPA2->Gi NHERF2 NHERF2 (Scaffold) LPA2->NHERF2 Stabilization Agonist Agonist (GRI-977143) Agonist->LPA2 PLC PLC-beta Gq->PLC Ras Ras Gi->Ras NHERF2->PLC Potentiation Ca Ca2+ (Fast) PLC->Ca ERK pERK1/2 (Medium) Ras->ERK Migration Cell Migration Ca->Migration Apoptosis Inhibit Apoptosis ERK->Apoptosis ERK->Migration

    Figure 2: LPA2 Signaling Architecture. Note the central role of NHERF2 in scaffolding PLC and stabilizing the receptor, which influences the duration of the signal.

    References

    • Oh, Y. S., et al. (2004). NHERF2 Specifically Interacts with LPA2 Receptor and Defines the Specificity and Efficiency of Receptor-Mediated Phospholipase C-β3 Activation.[2][3] Molecular and Cellular Biology.

    • Lee, S. J., et al. (2011). Asymmetrical Macromolecular Complex Formation of Lysophosphatidic Acid Receptor 2 (LPA2) Mediates Gradient Sensing in Fibroblasts.[4] Molecular Biology of the Cell.

    • Kiss, G. N., et al. (2013).[5][6] Mitigation of Radiation Injury by Selective Stimulation of the LPA2 Receptor.[6][7] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

    • Urs, N. M., et al. (2005). Phosphorylation and Internalization of Lysophosphatidic Acid Receptors LPA1, LPA2, and LPA3.[8] Journal of Cellular Physiology.

    • Patil, R., et al. (2015). Combined Mitigation of the Gastrointestinal and Hematopoietic Acute Radiation Syndromes by a Novel LPA2 Receptor-specific Non-lipid Agonist.[6] Journal of Pharmacology and Experimental Therapeutics.

    • Lin, F. T., et al. (2008).[9] β-Arrestin 2 is required for lysophosphatidic acid-induced NF-κB activation.[9] Proceedings of the National Academy of Sciences.

    • Jeong, K. J., et al. (2008). MAGI-3 Competes With NHERF-2 to Negatively Regulate LPA2 Receptor Signaling in Colon Cancer Cells. Gastroenterology.

    • Zhang, H., et al. (2007). LPA2 (EDG4) mediates Rho-dependent chemotaxis with lower efficacy than LPA1 (EDG2) in breast carcinoma cells.[4] American Journal of Physiology-Cell Physiology.

    • Gero, D., et al. (2013). The LPA2 receptor agonist Radioprotectin-1 spares Lgr5-positive intestinal stem cells from radiation injury in murine enteroids. Cellular Signalling.

    Sources

    Technical Support Center: Troubleshooting Potency Issues with 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Case Reference: CAS 721418-13-9 | Chemotype: Sulfonamide-Benzoic Acid Support Tier: Level 3 (Senior Application Scientist)

    Executive Summary

    You are likely experiencing a potency disconnect where 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid exhibits promising activity in biochemical (cell-free) assays but fails to translate into cellular or in vivo efficacy.

    Based on the structural pharmacophore (a lipophilic sulfonamide coupled with an ionizable benzoic acid), the loss of potency is rarely due to a lack of intrinsic binding affinity. Instead, it is almost certainly driven by physicochemical barriers : specifically, the ionization of the carboxylic acid at physiological pH (limiting permeability) and high plasma protein binding (limiting free fraction).

    This guide provides a diagnostic workflow to isolate the failure mode.

    Phase 1: Diagnostic Flowchart (The "Why")

    Before altering your experimental design, identify which phenotype matches your observation.

    Scenario A: The "Cellular Dead End"
    • Observation: Biochemical IC₅₀ is nanomolar (<100 nM), but Cellular EC₅₀ is micromolar (>10 µM) or inactive.

    • Root Cause: Permeability Limited. The benzoic acid moiety (pKa ~4.2) is >99.9% deprotonated (negatively charged) at pH 7.4. Charged molecules cannot passively diffuse through the lipid bilayer.

    Scenario B: The "Serum Shift"
    • Observation: Compound works in serum-free media but loses potency (10x–50x shift) when 10% FBS is added.

    • Root Cause: High Protein Binding. Acidic drugs bind avidly to Albumin (BSA/HSA). Only the free drug drives potency.

    Scenario C: The "Steep Slope"
    • Observation: Assay results are erratic; Hill slope is >2.0; potency disappears after centrifugation.

    • Root Cause: Colloidal Aggregation. The hydrophobic benzyl/methoxyphenyl tail causes the compound to form micelles at higher concentrations, leading to non-specific inhibition ("false potency").

    Phase 2: Mechanism of Failure (Visualized)

    The following diagram illustrates the Ionization-Permeability Trap specific to benzoic acid derivatives in cellular environments.

    PermeabilityTrap Extracellular Extracellular Environment (pH 7.4) Compound_Neutral Neutral Form (COOH) (Permeable) Extracellular->Compound_Neutral 0.1% of Species Compound_Charged Ionized Form (COO-) (Impermeable) Extracellular->Compound_Charged 99.9% of Species Membrane Lipid Bilayer (Hydrophobic Barrier) Intracellular Intracellular Cytosol (pH 7.2) Membrane->Intracellular Target Intracellular Target Intracellular->Target Binding Compound_Neutral->Membrane Passive Diffusion Compound_Charged->Membrane Repelled

    Figure 1: The Ionization Trap. At pH 7.4, the benzoic acid moiety forces the equilibrium toward the impermeable carboxylate anion, drastically reducing the effective concentration available to engage intracellular targets.

    Phase 3: Troubleshooting Protocols

    Protocol 1: The "Serum Shift" Validation

    Purpose: To determine if albumin binding is masking the compound's potency.

    Methodology:

    • Prepare Media:

      • Condition A: Standard Media + 10% FBS (High Protein).

      • Condition B: Standard Media + 0.1% BSA (Low Protein control).

      • Condition C: Serum-Free Media (Zero Protein - Caution: Ensure cells tolerate this for the assay duration).

    • Dose Response: Perform an 8-point dose-response (1 nM to 10 µM) in all three conditions simultaneously.

    • Calculate Shift:

      
      
      

    Interpretation:

    Shift Index Diagnosis Action Plan
    < 3-fold Low Binding Issue is likely permeability or target engagement.
    3–10-fold Moderate Acceptable for early leads; adjust dosing.

    | > 10-fold | Critical Failure | The acid moiety is driving albumin binding. Consider ester prodrugs. |

    Protocol 2: The PAMPA-BBB Permeability Check

    Purpose: To confirm if the compound can cross membranes passively.

    Methodology:

    • System: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) plate coated with a phospholipid mixture (dodecane/lecithin).

    • pH Gradient:

      • Donor Well: pH 7.4 (Simulating blood).

      • Acceptor Well: pH 7.4.

    • Incubation: 16 hours at room temperature.

    • Analysis: Quantify compound in Donor vs. Acceptor wells using LC-MS/MS.

    Critical Threshold:

    • If

      
      , the compound is effectively impermeable .
      
    • Correction: Attempt the assay at pH 5.0. If permeability spikes, the hypothesis (Charge Limitation) is confirmed.

    Phase 4: Chemical Remediation Strategies

    If the diagnostic confirms a permeability or solubility issue, use these chemical biology modifications to rescue the experiment.

    The Ester Prodrug Strategy (For Cell Assays)

    To bypass the membrane barrier, synthesize or purchase the Methyl Ester or Ethyl Ester analog of this compound.

    • Mechanism: The ester masks the negative charge, allowing the molecule to cross the membrane. Once inside, intracellular esterases hydrolyze it back to the active acid form.

    • Warning: This is for cellular assays only. Do not use esters in biochemical assays (they will likely be inactive against the target).

    The "Detergent" Control (For Aggregation)

    If you suspect the compound is aggregating (Scenario C), repeat your biochemical assay with the addition of 0.01% Triton X-100 or 0.005% Tween-20 .

    • Result: If potency disappears with detergent, the original activity was an artifact of aggregation (false positive).

    • Result: If potency persists, the inhibition is specific.

    Frequently Asked Questions (FAQ)

    Q: Can I just increase the DMSO concentration to fix the potency? A: No. While increasing DMSO (e.g., from 0.1% to 1%) might improve solubility, it often permeabilizes cell membranes artificially, leading to toxic artifacts. Furthermore, most cellular assays cannot tolerate >0.5% DMSO.

    Q: Why does the compound precipitate in my stock solution? A: Sulfonamides can crystallize. Ensure your DMSO stock is anhydrous. If storing at -20°C, freeze-thaw cycles can induce precipitation. Vortex vigorously and warm to 37°C before use. If the solution remains cloudy, spin it down; you are likely dosing a much lower concentration than calculated.

    Q: Is this compound stable in media? A: The sulfonamide bond is generally stable. However, the benzoic acid group can undergo glucuronidation in liver microsome assays. In standard cell culture media (DMEM/RPMI), it is chemically stable for >24 hours.

    References

    • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text on pKa and permeability issues in drug design).

    • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

    • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in non-specific inhibition. Drug Discovery Today, 11(23-24), 1074-1081. (Key reference for aggregation artifacts in sulfonamide screenings).

    • Wan, H., et al. (2007). High-throughput screening of pKa values of pharmaceuticals by pressure-assisted capillary electrophoresis and mass spectrometry. Rapid Communications in Mass Spectrometry, 21(24), 3968-3970.

    Minimizing off-target effects of small molecule LPA2 agonists

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Minimizing Off-Target Effects & Optimizing Selectivity

    Status: Online | Operator: Senior Application Scientist Dr. H. Chen

    Diagnostic Framework: Is it an Off-Target Effect?

    Before troubleshooting specific assays, we must establish if the observed anomaly is a true off-target interaction or an experimental artifact. In the context of LPA2 (Lysophosphatidic Acid Receptor 2) agonists, the primary "false" signals come from LPA1 cross-reactivity (fibrosis/pain pathways) or physicochemical non-specific binding (due to the lipophilic nature of LPA mimics).

    The "Selectivity Triad" Validation Protocol: If you observe unexpected toxicity or biphasic dose-responses, apply this exclusion logic immediately:

    • The Antagonist Check: Pre-treat cells with Ki16425 (10 µM).

      • Logic: Ki16425 is a selective antagonist for LPA1 and LPA3 but does not block LPA2.

      • Result: If your agonist's effect persists in the presence of Ki16425, it is likely LPA2-mediated. If the effect disappears, you are hitting LPA1/3 off-targets.

    • The Genetic Check: Test in CRISPR-Cas9 LPA2 knockout lines (e.g., MEF LPA2-/-).

      • Result: Any signal remaining in the KO line is a definitive off-target effect.

    • The Biased Check: Compare G-protein (Calcium) vs.

      
      -arrestin recruitment.
      
      • Logic: Off-target toxicity often stems from

        
        -arrestin-mediated internalization or RhoA activation (LPA1), whereas LPA2 therapeutic efficacy (e.g., radiation mitigation) often relies on G
        
        
        
        and NHERF2-mediated ERK activation.

    Troubleshooting Guides & FAQs

    Below are the most frequent technical inquiries received by our center, structured to address your specific experimental hurdles.

    Ticket #101: "My compound induces fibrosis markers despite being designed for LPA2."

    Diagnosis: High probability of LPA1 Orthosteric Binding. Technical Analysis: LPA1 and LPA2 share ~50-60% sequence homology.[1] While LPA2 is cytoprotective (anti-apoptotic), LPA1 is the primary driver of fibroblast migration and pro-fibrotic cytokine release (IL-6, IL-8). If you see upregulation of CTGF or collagen synthesis, your compound is likely activating LPA1.

    Action Plan:

    • Switch Scaffolds: Move away from lipid-like phosphate headgroups. "Lipid-like" agonists often lack subtype selectivity because the hydrophobic tail binds non-specifically to the hydrophobic pockets shared by all EDG-family receptors.

    • Adopt Non-Lipid Pharmacophores: Transition to structures resembling GRI-977143 .

      • Why? GRI-977143 is a non-lipid agonist (EC50 ~3.3 µM) that utilizes a specific hydrophobic pocket in LPA2 not accessible in LPA1. It avoids the "soap effect" of lipid mimetics.

    • Dose Titration: Establish the Therapeutic Index. Calculate the selectivity ratio:

      
      . If the ratio is <100, you will likely see off-target effects at physiological concentrations.
      
    Ticket #205: "Inconsistent EC50 values across different plasticware."

    Diagnosis: The "Lipophilic Sink" Effect. Technical Analysis: LPA agonists, especially those with long alkyl chains (lipid mimetics), adhere avidly to polystyrene and polypropylene. This reduces the free concentration of the drug available to the receptor, shifting your EC50 to the right artificially and masking off-target potencies.

    Action Plan:

    • Carrier Protein: All dilutions must be performed in buffer containing 0.1% Fatty Acid-Free BSA . The albumin acts as a carrier, keeping the lipid agonist in solution but releasing it to the receptor.

    • Glass Coating: Use siliconized glass vials for stock solutions.

    • Solvent Control: Do not exceed 0.5% DMSO, as high organic solvent creates micelles with lipid agonists, altering receptor access.

    Ticket #310: "Receptor desensitizes too quickly, losing efficacy."

    Diagnosis: Unwanted

    
    -arrestin Recruitment (Balanced Agonism).
    Technical Analysis: 
    You are likely using a "balanced" agonist that activates both G-protein signaling (efficacy) and 
    
    
    
    -arrestin (internalization/desensitization).[2][3] For LPA2, sustained signaling is often required for therapeutic effects like radiation mitigation.

    Action Plan:

    • Screen for Bias: You need a Biased Agonist that favors G-protein coupling over

      
      -arrestin.[2]
      
    • The Assay: Run a parallel screen:

      • FLIPR Calcium (Gq): Measures immediate activation.

      • PathHunter (

        
        -arrestin):  Measures recruitment.
        
    • Selection: Select compounds with a high Bias Factor (

      
      ) favoring Calcium. This minimizes receptor downregulation and extends the therapeutic window.
      

    Visualizations

    Diagram 1: Signaling Divergence & Selectivity Logic

    This diagram illustrates the critical signaling differences between the target (LPA2) and the primary off-target (LPA1), highlighting where specific inhibitors (Ki16425) and scaffold choices (GRI-977143) intervene.

    LPA_Signaling_Selectivity cluster_ligands Ligand Input cluster_receptors Receptor Activation cluster_effectors cluster_outcomes LPA Endogenous LPA (Non-selective) LPA1 LPA1 Receptor (Off-Target) LPA->LPA1 LPA2 LPA2 Receptor (Target) LPA->LPA2 GRI GRI-977143 (LPA2 Selective) GRI->LPA1 No Binding GRI->LPA2 LipidMimic Lipid Mimic (High Off-Target Risk) LipidMimic->LPA1 LipidMimic->LPA2 Gi Gi/o LPA1->Gi G1213 G12/13 LPA1->G1213 BetaArr Beta-Arrestin (Desensitization) LPA1->BetaArr LPA2->G1213 NHERF2 NHERF2 (LPA2 Specific Scaffold) LPA2->NHERF2 Fibrosis Fibrosis / Pain (AVOID) G1213->Fibrosis RhoA (via LPA1) Survival Cell Survival / DNA Repair (DESIRED) NHERF2->Survival ERK/Akt Stabilization BetaArr->Fibrosis Scaffold signaling Ki16425 Ki16425 (Antagonist) Ki16425->LPA1 Ki16425->LPA2 No Effect

    Caption: Differential signaling pathways of LPA1 vs. LPA2. Note that Ki16425 blocks LPA1-mediated fibrosis, while GRI-977143 selectively engages the LPA2-NHERF2 survival axis.

    Experimental Protocols

    Protocol A: Differential Calcium Flux Assay (Selectivity Screen)

    Purpose: To quantify agonist selectivity between LPA2 and LPA1/3 using a functional readout.

    Materials:

    • Cell Lines: HEK293-hLPA2 (Target) and HEK293-hLPA1 (Off-target control).

    • Reagents: Fluo-4 AM (Calcium dye), Probenecid (anion transport inhibitor), Ki16425 (LPA1/3 antagonist), 0.1% BSA (Fatty-acid free).

    Step-by-Step Workflow:

    • Cell Plating:

      • Seed 20,000 cells/well in black-wall, clear-bottom 384-well plates (Poly-D-Lysine coated).

      • Incubate overnight at 37°C/5% CO2.

    • Dye Loading (Critical Step):

      • Remove media. Add 20 µL Dye Loading Buffer (HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + 2.5 mM Probenecid).

      • Note: Probenecid prevents dye leakage.

      • Incubate 45 min at 37°C, then 15 min at RT to equilibrate.

    • Antagonist Block (The Selectivity Filter):

      • Add 10 µL of Ki16425 (Final conc: 10 µM) to half the wells. Incubate 15 min.

      • Why? This creates a "LPA2-isolated" environment in the LPA1 cells (negative control) and verifies specificity in LPA2 cells.

    • Agonist Injection:

      • Prepare compound plates in HBSS + 0.1% BSA.

      • Inject 10 µL of Agonist (3x concentration) using FLIPR or FlexStation.

    • Data Analysis:

      • Calculate

        
        .
        
      • Success Criteria:

        • LPA2 Cells: Robust signal, unaffected by Ki16425.

        • LPA1 Cells: No signal (or signal fully blocked by Ki16425).

    Table 1: Reference Compound Profiles
    CompoundClassLPA2 EC50LPA1 ActivitySelectivity MechanismKey Reference
    LPA (18:1) Endogenous Lipid~10 nMHigh AgonistNone (Pan-agonist)[1]
    GRI-977143 Non-Lipid Small Mol3.3 µMInactive (>10 µM)Orthosteric Specificity[2]
    Ki16425 AntagonistN/A
    
    
    ~250 nM
    Blocks LPA1/3 only[3]
    OMPT Lipid Analog~10 nMAgonistPreference for LPA3[4]

    References

    • Yung, Y. C., et al. (2014). LPA receptors: signaling properties and disease relevance.[4][5][6][7] Genome Biology, 15, 406. Link

    • Kiss, G. N., et al. (2012).[8] Virtual screening for LPA2-specific agonists identifies a nonlipid compound with antiapoptotic actions.[8] Molecular Pharmacology, 82(6), 1162-1173.[8] Link

    • Ohta, H., et al. (2003). Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors. Molecular Pharmacology, 64(4), 994-1005. Link

    • Hasegawa, Y., et al. (2003). Identification of a phosphothionate analogue of lysophosphatidic acid (LPA) as a selective agonist of the LPA3 receptor. Journal of Biological Chemistry, 278(14), 11962-11969. Link

    Sources

    overcoming receptor desensitization with synthetic LPA2 ligands

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the Advanced Application Support for Lysophosphatidic Acid Receptor 2 (LPAR2).

    I am Dr. Aris Thorne, Senior Application Scientist. This guide is designed for researchers encountering signal fidelity issues—specifically receptor desensitization and ligand instability—when interrogating the LPAR2 pathway. Unlike the ubiquitous LPAR1, LPAR2 possesses unique C-terminal scaffolding requirements involving NHERF2. Failure to account for this, or the use of metabolically unstable natural ligands, often mimics "desensitization" when the reality is experimental artifact.

    Below you will find targeted troubleshooting modules, validated protocols, and mechanistic logic to stabilize your LPAR2 workflows using synthetic ligands like GRI-977143 .

    Module 1: Ligand Selection & Stability

    The Core Problem: Natural LPA (18:1) is rapidly hydrolyzed by Lipid Phosphate Phosphatases (LPPs) in cell culture, with a half-life of minutes. This rapid degradation is often misdiagnosed by researchers as receptor desensitization.

    The Solution: Switch to synthetic non-lipid agonists or metabolically stable lipid analogs.

    Comparative Ligand Technical Specifications
    FeatureLPA (18:1 Natural) GRI-977143 (Synthetic Non-Lipid) OTP (Octadecyl Thiophosphate)
    Class LysophospholipidNon-lipid small moleculeLipid analog (Phosphorothioate)
    Metabolic Stability Low (LPP hydrolysis)High (Resistant to LPPs)Moderate/High (Resistant)
    LPAR Selectivity Pan-agonist (LPA1-6)LPAR2 Highly Selective LPA1/LPA2/LPA3
    Solubility Water/BSA complex req.DMSO (up to 20mM)Water/Methanol
    Desensitization Profile Rapid (Arrestin + Degradation)Sustained (Biased signaling potential)Moderate
    Key Application Physiological baselineOvercoming Desensitization General Agonist

    Critical Note: GRI-977143 is the gold standard for distinguishing LPAR2 activity from LPAR1/3 in mixed-expression systems without the need for siRNA knockdown.

    Module 2: Troubleshooting Desensitization & Signaling
    Q1: "My Calcium flux signal peaks at 10 seconds and vanishes. Is this desensitization?"

    Diagnosis: Not necessarily. This is characteristic of

    
    -mediated calcium mobilization (store depletion).
    The Fix:  Do not rely solely on Calcium flux for desensitization studies.
    
    • Action: Measure pERK1/2 (extracellular signal-regulated kinase) at 5, 15, and 60 minutes.

    • Why: LPAR2 signals via

      
       and 
      
      
      
      . The ERK pathway, scaffolded by NHERF2 , should remain active for >60 minutes with a stable ligand. If pERK drops rapidly with LPA but stays elevated with GRI-977143, you were observing ligand degradation, not receptor desensitization.
    Q2: "I am using GRI-977143, but the receptor still internalizes rapidly."

    Diagnosis: You may have insufficient NHERF2 (Na+/H+ exchanger regulatory factor 2) expression in your cell line. The Mechanism: LPAR2 contains a unique C-terminal PDZ-binding motif (DSTL ). It binds NHERF2, which anchors the receptor to the cytoskeleton and protects it from downregulation. LPAR1 lacks this motif. The Fix:

    • Validate NHERF2 levels: Perform a Western Blot for NHERF2.

    • Overexpression: If working in CHO or HEK293 cells (low endogenous NHERF2), co-transfect NHERF2. This stabilizes the LPAR2 complex at the plasma membrane, effectively "curing" premature internalization.

    Q3: "How do I prove the synthetic ligand overcomes desensitization?"

    Diagnosis: You need a Re-sensitization (Pulse-Chase) Assay . The Protocol: See Module 3 below. This is the only definitive way to separate receptor recycling from degradation.

    Module 3: Visualizing the Mechanism

    The following diagram illustrates the bifurcation between the Desensitization Pathway (driven by GRKs and

    
    -arrestin) and the Sustained Signaling Pathway  (stabilized by the Synthetic Ligand/NHERF2 complex).
    

    LPAR2_Pathway LPA Natural LPA (18:1) LPAR2 LPAR2 Receptor LPA->LPAR2 LPP LPP Degradation LPA->LPP Rapid Hydrolysis GRI Synthetic GRI-977143 GRI->LPAR2 Complex_Unstable Unstable Complex (LPAR2 + LPA) LPAR2->Complex_Unstable + Natural Ligand Complex_Stable Stable Complex (LPAR2 + GRI + NHERF2) LPAR2->Complex_Stable + Synthetic Ligand GRK GRK Phosphorylation Complex_Unstable->GRK Arrestin β-Arrestin Recruitment Complex_Stable->Arrestin Reduced Recruitment Signaling Sustained Signaling (pERK / Anti-Apoptosis) Complex_Stable->Signaling NHERF2 Scaffolding GRK->Arrestin Internalization Internalization (Signal Termination) Arrestin->Internalization

    Caption: Figure 1. Mechanism of Action. Synthetic ligands (GRI-977143) promote the NHERF2-stabilized complex, resisting the GRK/Arrestin desensitization pathway common with natural LPA.

    Module 4: Validated Experimental Protocols
    Protocol A: Receptor Re-sensitization (Pulse-Chase) Assay

    Use this to quantify the ability of GRI-977143 to maintain receptor availability compared to LPA.

    Reagents:

    • Serum-free media (0.1% BSA fatty-acid free).

    • Agonists: LPA (10

      
      M) vs. GRI-977143 (10 
      
      
      
      M).
    • Readout: Phospho-ERK1/2 (Western Blot or AlphaScreen).

    Step-by-Step Workflow:

    • Starvation: Serum-starve cells for 16–24 hours to reduce basal signaling.

    • Pulse (Desensitization Phase):

      • Treat Group A with Vehicle .

      • Treat Group B with Agonist (LPA or GRI) for 30 minutes .[1]

      • Mechanism:[2][3][4][5][6][7][8] This forces the receptor to internalize if it is prone to desensitization.

    • Wash (The Chase):

      • Rapidly wash cells 3x with warm PBS to remove unbound ligand.

      • Incubate in serum-free media for 60 minutes (Recovery period).

      • Note: This allows recycled receptors to return to the surface.[9]

    • Challenge (Readout):

      • Re-stimulate BOTH groups with a saturating dose of LPA (10

        
        M)  for 5 minutes.
        
    • Analysis:

      • Lyse and measure pERK.[10]

      • Calculation: % Recovery = (Signal Group B / Signal Group A)

        
         100.
        
      • Success Metric: GRI-977143 pre-treatment should show >80% recovery (low desensitization), whereas LPA pre-treatment typically shows <40% recovery (high desensitization).

    Module 5: Troubleshooting Logic Tree

    Use this flow to diagnose experimental failures.

    Troubleshooting Start Issue: Loss of LPAR2 Signal CheckLigand Are you using Natural LPA? Start->CheckLigand SwitchLigand Switch to GRI-977143 (Avoids LPP degradation) CheckLigand->SwitchLigand Yes CheckNHERF Check NHERF2 Expression CheckLigand->CheckNHERF No (Using Synthetic) NHERF_Low Low NHERF2? CheckNHERF->NHERF_Low CoTransfect Co-transfect NHERF2 plasmid NHERF_Low->CoTransfect Yes AssayType Readout Type? NHERF_Low->AssayType No (NHERF2 is High) Calcium Calcium Flux AssayType->Calcium Transient ERK pERK / Western AssayType->ERK Sustained Calcium->ERK Switch Assay

    Caption: Figure 2. Diagnostic workflow for identifying the root cause of apparent LPAR2 signal loss.

    References
    • Identification of GRI-977143

      • Title: Virtual screening for LPA2-specific agonists identifies a nonlipid compound with antiapoptotic actions.[11]

      • Source: Kiss, D. L., et al. (2012). Molecular Pharmacology.
      • Link:[Link]

    • LPA2 and NHERF2 Interaction

      • Title: NHERF2 specifically interacts with LPA2 receptor and defines the specificity and efficiency of receptor-mediated phospholipase C-beta3 activation.[12][13][14]

      • Source: Oh, Y. S., et al. (2004).[12] Molecular and Cellular Biology.

      • Link:[Link]

    • LPA2 Internalization Mechanisms

      • Title: Differences in the mechanism of internalization of LPA2 and LPA3 receptors.[15]

      • Source:ResearchG
      • Link:[Link]

    • Biased Agonism & Beta-Arrestin

      • Title: Therapeutic potential of β-arrestin- and G protein-biased agonists.[8][16][17]

      • Source:Trends in Pharmacological Sciences.
      • Link:[Link]

    Sources

    Technical Support Center: Non-Lipid LPAR Ligand Optimization

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    While non-lipid LPA receptor (LPAR) ligands (e.g., AM095, BMS-986020, Ki16425 ) are designed to overcome the metabolic instability of endogenous Lysophosphatidic Acid (LPA), they present unique physicochemical challenges. Unlike lipid-based ligands that require albumin carriers for solubility, non-lipid ligands are often hydrophobic small molecules that suffer from micro-precipitation in aqueous buffers and non-specific binding to plastics.

    This guide addresses "cellular uptake" in two critical contexts:

    • Bioavailability: Getting the ligand from the tube to the cell membrane receptor.

    • Internalization: Monitoring receptor endocytosis (uptake) as a functional readout.

    Module 1: Overcoming Physicochemical Barriers (Solubility & Stability)

    The Issue: You observe high variability in IC50/EC50 values or complete loss of potency. The Cause: "Crash-out" precipitation. Hydrophobic non-lipid ligands dissolved in DMSO often precipitate immediately upon dilution into aqueous media, forming invisible micro-aggregates that cells cannot uptake.

    Troubleshooting Guide: The "Intermediate Dilution" Protocol

    Do not dilute directly from 10 mM DMSO stock to 10 nM assay buffer. The osmotic shock causes precipitation.

    Step-by-Step Optimization:

    • Solvent Compatibility: Ensure your ligand is fully dissolved in 100% DMSO (anhydrous).

    • The Intermediate Step: Create a 100x or 1000x intermediate stock in 50% DMSO / 50% Ethanol or Pure Ethanol (if stable). This reduces the surface tension difference before hitting the aqueous buffer.

    • Carrier Protein Selection:

      • Standard LPA (Lipid): Requires BSA to solubilize.

      • Non-Lipid Ligands: BSA can act as a "sponge," sequestering your drug.

      • Recommendation: Use 0.01% to 0.1% Fatty-Acid Free (FAF) BSA . This is low enough to prevent plastic binding but high enough to maintain monomeric dispersion. Avoid standard Fraction V BSA, which contains endogenous lipids that compete with your ligand.

    Visual Workflow: Ligand Solubilization Decision Tree

    LigandSolubility Start Start: Non-Lipid Ligand (Powder) Stock Master Stock (10-20 mM in 100% DMSO) Start->Stock Direct Direct Dilution to PBS? Stock->Direct Avoid Inter Intermediate Step (100x in 50% DMSO/EtOH) Stock->Inter Recommended Crash Precipitation Risk (Invisible Aggregates) Direct->Crash Final Working Solution (PBS + 0.05% FAF-BSA) Inter->Final Slow addition with vortexing Plastic Vessel Selection: Glass or Low-Bind Polypropylene Final->Plastic Transfer immediately

    Caption: Figure 1. Optimized solubilization workflow to prevent micro-precipitation of hydrophobic non-lipid LPAR ligands.

    Module 2: The Biological Interface (Receptor Internalization)[1][2][3]

    The Issue: You are treating cells with an agonist (e.g., CpY or LPA ) but see no reduction in surface receptor levels (no internalization). The Cause: High background activation from serum lipids or recycling rates exceeding endocytosis rates.

    FAQ: Why is my internalization assay flatlining?
    Potential CulpritMechanismSolution
    Serum Interference FBS contains high levels of LPA (up to 5 µM). Your receptors are already internalized before you add the drug.Serum Starve cells for 12–24 hours in media containing 0.1% FAF-BSA prior to the experiment.
    Rapid Recycling LPA1 receptors recycle back to the membrane rapidly (Rab11 pathway).Add Monensin (50 µM) during the assay to block recycling, trapping the receptor intracellularly for easier quantification.
    Surface Stripping Antibodies detect surface receptors, masking the internalized fraction.Use an Acid Wash (Glycine-HCl, pH 3.0) for 2 min to strip surface-bound ligands/antibodies before permeabilizing for intracellular staining.
    Protocol: Quantitative Internalization Assay
    • Seeding: Seed cells (e.g., CHO-K1 overexpressing LPA1) on poly-D-lysine coated glass coverslips.

    • Starvation: Replace media with serum-free DMEM + 0.1% FAF-BSA for 16 hours.

    • Pulse: Incubate with Ligand (100 nM - 1 µM) at 37°C for 0, 15, 30, and 60 minutes.

      • Control: Keep one set at 4°C (blocks endocytosis).

    • Fixation: 4% Paraformaldehyde for 15 min.

    • Differentiation:

      • Surface Stain: Immunostain without detergent.[1]

      • Total Stain: Permeabilize with 0.1% Triton X-100.

      • Internalized Fraction: Calculated as (Total - Surface).

    Module 3: Advanced Uptake (Nuclear Translocation)

    The Issue: Targeting nuclear LPA1 receptors. Scientific Context: Unlike most GPCRs, LPA1 has a unique nuclear localization signal (NLS) and can traffic to the nucleus to regulate transcription directly. This is often dependent on Importin-β and phosphorylation.

    Pathway Visualization: From Membrane to Nucleus

    NuclearLPA Ligand Non-Lipid Ligand (Extracellular) LPA1_Mem LPA1 Receptor (Plasma Membrane) Ligand->LPA1_Mem Binding GRK GRK Phosphorylation LPA1_Mem->GRK Activation Arrestin Beta-Arrestin Recruitment GRK->Arrestin Endosome Early Endosome Arrestin->Endosome Internalization Importin Importin-Beta Binding Endosome->Importin Non-Canonical Sorting Nucleus Nuclear Pore Translocation Importin->Nucleus Gene Gene Transcription (e.g., IL-6, VEGF) Nucleus->Gene

    Caption: Figure 2. The non-canonical trafficking pathway of LPA1. Successful nuclear uptake requires endosomal sorting via Importin-beta, distinct from the degradation pathway.

    Critical Optimization for Nuclear Targeting

    If your goal is nuclear efficacy:

    • Avoid Hydrophobic Trapping: Highly lipophilic ligands may get stuck in the lipid bilayer and never reach the nuclear pore. Use ligands with a lower LogP (2.0–3.5) .

    • Permeabilization: Standard saponin permeabilization may damage nuclear membranes. Use Digitonin (20-50 µg/mL) for selective plasma membrane permeabilization to distinguish cytosolic vs. nuclear receptor pools.

    References

    • Chun, J., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXVIII. Lysophosphatidic Acid Receptor Nomenclature. Pharmacological Reviews. Link

    • Gobeil, F., et al. (2006). Integrin signalling regulates the nuclear localization and function of the lysophosphatidic acid receptor-1 (LPA1) in mammalian cells.[2][3] Journal of Cell Science.[4] Link

    • Shapiro, M.J., et al. (2024). Structural mechanisms of potent lysophosphatidic acid receptor 1 activation by nonlipid basic agonists.[5] Nature Communications. Link

    • Beck, S., et al. (2008).[6] Identification of a Novel Non-Lipid LPA3 Antagonist. Molecular Pharmacology.[7] Link

    • Proliant Biologicals. (2024). Fatty-Acid Free BSA Specifications and Applications in Lipid Assays.Link

    Sources

    Troubleshooting variability in LPA2-mediated calcium mobilization assays

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The Lysophosphatidic Acid Receptor 2 (LPA2) presents unique challenges in high-throughput screening compared to standard GPCRs. Unlike peptide-binding receptors, LPA2 interacts with a bioactive lipid ligand that is highly hydrophobic, structurally unstable in aqueous solution, and prone to adsorption on plastic surfaces.

    This guide addresses the three most common sources of variability in LPA2 calcium mobilization assays: Ligand Handling , Cellular Physiology , and Assay Conditions .

    Part 1: The Mechanistic Basis (LPA2 Signaling)

    To troubleshoot effectively, one must understand the signal transduction pathway. LPA2 couples primarily to

    
     and 
    
    
    
    . In calcium flux assays, we specifically interrogate the
    
    
    branch.

    Key Insight: If your cells are healthy but your signal is weak, the bottleneck is often the PLC-IP3 axis or ER Calcium stores , not necessarily the receptor surface expression.

    LPA2_Signaling LPA LPA (Ligand) LPA2 LPA2 Receptor (GPCR) LPA->LPA2 Activation Gq Gαq Protein LPA2->Gq Coupling PLC PLC-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Ca2+ Release (Cytosolic) ER->Ca Efflux Fluo Fluorescent Dye (Signal) Ca->Fluo Binding

    Figure 1: The

    
    -mediated signaling cascade utilized in calcium mobilization assays.[1] Note that 
    
    
    
    signaling (RhoA) occurs simultaneously but is silent in this specific assay format.
    Part 2: Troubleshooting Guide
    Issue 1: Shifting
    
    
    Values and Inconsistent Potency

    Symptom: The

    
     of your LPA control shifts by >3-fold between runs, or potency decreases significantly over a few hours.
    

    Root Cause Analysis: LPA is a lipid.[2][3][4][5][6][7][8][9] It follows the "adsorption rule": Lipids stick to plastics. If you prepare serial dilutions in standard polystyrene plates without a carrier, the effective concentration of LPA reaching the cell is a fraction of the theoretical concentration.

    Corrective Protocol:

    • Carrier Protein is Mandatory: You must use Bovine Serum Albumin (BSA) as a carrier.

    • The "Fatty-Acid Free" Rule: Standard BSA contains endogenous lipids (LPA, S1P) that will cause high background or receptor desensitization before you even add the agonist. You must use Fatty-Acid Free (FAF) BSA .

    • Material Selection: Prepare lipid stocks in glass vials , not plastic tubes.

    Self-Validation Step: Run a dose-response curve of LPA dissolved in PBS vs. LPA dissolved in PBS + 0.1% FAF-BSA. The BSA condition should show a left-shifted (more potent) and steeper curve.

    Issue 2: High Background or Dye Leakage

    Symptom: Basal fluorescence is drifting upward, or the signal-to-background ratio is < 3.0.

    Root Cause Analysis: Many cell lines used for LPA2 overexpression (CHO, HeLa) express Organic Anion Transporters .[10] These pumps actively extrude the calcium dye (e.g., Fluo-4, Calcium 6) into the extracellular buffer, increasing background noise and depleting intracellular dye.

    Corrective Protocol:

    • Add Probenecid: Use 2.5 mM Probenecid in the loading buffer and assay buffer. This inhibits the anion transporters.[10][11]

    • pH Check: Probenecid is acidic. Ensure you re-adjust the buffer pH to 7.4 after addition, or the acidic environment will dampen the calcium flux.

    Issue 3: Rapid Signal Decay (Desensitization)

    Symptom: The calcium peak is sharp but returns to baseline within 30 seconds, making Area Under Curve (AUC) analysis difficult.

    Root Cause Analysis: LPA2 undergoes rapid agonist-induced desensitization and internalization via GRKs and

    
    -arrestin. At 37°C, this machinery is highly active.
    

    Corrective Protocol:

    • Thermodynamic Braking: Run the signal acquisition at Room Temperature (25°C) instead of 37°C. This slows down the receptor internalization machinery without significantly hampering the G-protein coupling, broadening the signal window.

    Part 3: Optimized Experimental Workflow

    To minimize variability, adopt this "No-Wash" workflow which reduces physical stress on the cell monolayer.

    Assay_Workflow Seed Seed Cells (10-20k/well) Starve Serum Starve (Overnight) Seed->Starve Adherence Load Dye Loading (+ Probenecid) Starve->Load Remove Media Incubate Incubate (1h @ 37°C) Load->Incubate Dye Entry Equilibrate Equilibrate (15m @ RT) Incubate->Equilibrate Temp Stabilize Inject Inject Ligand (FAF-BSA carrier) Equilibrate->Inject Baseline Read Read Read Kinetic (FLIPR/Flex) Inject->Read 0-120s

    Figure 2: Optimized "No-Wash" Calcium Flux Workflow. The "Serum Starve" step is critical to remove endogenous LPA present in Fetal Bovine Serum (FBS).

    Part 4: Data Summary & Controls

    Table 1: Troubleshooting Matrix

    ObservationProbable CauseVerification & Fix
    High Basal Signal Dye LeakageAdd Probenecid (2.5 mM). Check cells under microscope; if dye is extracellular, wash cells.
    No Response to LPA Receptor DesensitizationDid you serum starve? Endogenous LPA in serum desensitizes LPA2. Starve for 16-24h.
    Variable Replicates Lipid AdsorptionUse Glass-coated plates for compound source. Use 0.1% FAF-BSA in buffer.
    Low Signal Amplitude Cell DensityLPA2 expression can be density-dependent. Optimize seeding to 80-90% confluency, not 100%.
    Part 5: Frequently Asked Questions (FAQ)

    Q: Can I use standard BSA for my LPA stock solution? A: No. Standard albumin fractions often contain significant amounts of lysophospholipids. This will activate the receptor during your "buffer only" control, collapsing your assay window. You must use Fatty Acid-Free (FAF) BSA (e.g., Roche or Sigma grades specifically marked FAF).

    Q: Why do I see a response in my "Mock Transfected" cells? A: Many cell lines (HEK293, CHO) have low levels of endogenous LPA receptors (LPA1 or LPA3).

    • Solution: Use a selective antagonist (e.g., Ki16425 which blocks LPA1/3 but spares LPA2) to isolate the LPA2 signal, or validate your cell line using qPCR to ensure the LPA2 overexpression is significantly higher (>100 fold) than endogenous background.

    Q: How do I calculate the Z' factor for this lipid assay? A: Due to the rapid kinetics, calculate Z' using the Max-Min (Peak minus Baseline) response. Do not use the endpoint average. A robust LPA2 assay should yield a Z' > 0.6.

    References
    • LPA Signaling & Calcium Mobilization

      • BenchChem Application Notes.[1] (2025).[1] "Application Notes and Protocols for Calcium Mobilization Assay to Identify LPA2 Antagonists."

    • Lipid Solubilization Protocols

      • Sigma-Aldrich Technical Guides.
    • Dye Leakage & Probenecid Use

      • AAT Bioquest Troubleshooting. (2020). "Why are my cells leaking Fluo-4 AM?"
    • LPA Receptor Desensitization

      • Journal of Biological Chemistry. "Phosphorylation and desensitization of the lysophosphatidic acid receptor LPA1."[5] (Note: Mechanisms are homologous for LPA2).

    • LPA2 Specificity & Antagonists

      • Frontiers in Pharmacology. (2023).[12] "In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists."

    Sources

    Optimal storage conditions for 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid stock solutions

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Storage & Handling Guide Topic: Optimal Storage Conditions for 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid Document ID: TS-SMB-001 Version: 2.0

    Executive Summary & Compound Profile

    Compound Identity: this compound CAS Number: 721418-13-9 Chemical Class: Sulfonamide / Benzoic Acid Derivative Molecular Formula: C₂₁H₁₉NO₅S Molecular Weight: ~397.45 g/mol

    Technical Overview: This compound is a functionalized sulfonamide featuring a benzoic acid core and a bulky hydrophobic tail (benzyl and 2-methoxyphenyl groups). Its structural motifs suggest utility as a specific inhibitor for metalloenzymes, likely Carbonic Anhydrases (CAs) , where the sulfonamide moiety binds the zinc active site and the carboxylic acid interacts with hydrophilic residues [1, 2].

    Critical Handling Note: Due to the amphiphilic nature (hydrophobic tail + acidic head), this compound exhibits pH-dependent solubility and is prone to precipitation in unbuffered aqueous solutions. Strict adherence to the DMSO stock protocol is required to maintain potency.

    Preparation of Stock Solutions

    Objective: Create a stable, high-concentration stock solution (typically 10 mM - 50 mM) suitable for long-term storage.

    Solvent Selection:

    • Primary Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) ≥99.9%.

    • Secondary Option: Ethanol (Absolute). Note: Ethanol evaporates more easily at room temperature, leading to concentration drift.

    • Avoid: Water or PBS for stock preparation. The compound is sparingly soluble in neutral/acidic water.

    Protocol: Preparation of 10 mM Stock (Example for 1 mg vial)

    • Calculate Volume:

      
      
      For 1 mg: $ \frac{1 \times 1000}{397.45 \times 0.01} \approx 251.6 , \mu L $
      
    • Equilibration: Allow the vial to warm to room temperature before opening to prevent moisture condensation (hygroscopicity risk).

    • Dissolution: Add the calculated volume of Anhydrous DMSO. Vortex for 30-60 seconds.

      • Observation: Solution should be clear and colorless to faint yellow.

    • Clarification: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Aliquot: Dispense into single-use aliquots (e.g., 20-50 µL) in light-resistant microcentrifuge tubes.

    Optimal Storage Conditions

    The stability of the sulfonamide linkage and the carboxylic acid group dictates the storage strategy. Hydrolysis is the primary degradation pathway if moisture is introduced.

    StateTemperatureContainerShelf LifeNotes
    Solid Powder -20°CDesiccated, Amber Vial2 YearsProtect from light and moisture.
    DMSO Stock -80°CPolypropylene, Sealed1 YearBest Practice. Minimizes chemical reactivity.
    DMSO Stock -20°CPolypropylene, Sealed6 MonthsAcceptable for active use.
    Aqueous Sol. +4°CN/A< 24 HoursUnstable. Prepare fresh immediately before use.
    Visualizing the Storage Workflow

    StorageProtocol Start Compound Arrival (Solid Powder) Desiccate Desiccate & Store at -20°C (Dark) Start->Desiccate Immediate Storage Prepare Prepare Stock Solution (Anhydrous DMSO) Desiccate->Prepare When needed Aliquot Aliquot into Single-Use Vials Prepare->Aliquot Prevent Freeze/Thaw Freeze80 Store at -80°C (Long Term > 6 mo) Aliquot->Freeze80 Freeze20 Store at -20°C (Short Term < 6 mo) Aliquot->Freeze20 Use Thaw & Dilute (Do NOT Refreeze) Freeze80->Use Freeze20->Use

    Figure 1: Decision tree for the receipt, preparation, and storage of sulfonamide-based inhibitor stocks.

    Troubleshooting & FAQs

    Q1: I diluted the DMSO stock into cell culture media (DMEM), and a white precipitate formed. Why? A: This is "Crash-Out." The compound is hydrophobic. When a high-concentration DMSO stock (e.g., 50 mM) hits an aqueous buffer, the solubility limit is instantly exceeded.

    • Solution: Perform a serial dilution. Dilute the stock in DMSO first (e.g., to 100x the final concentration), then add this intermediate dilution to the media while vortexing. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

    Q2: Can I dissolve this compound in 1N NaOH to improve solubility? A: Proceed with Caution. While the carboxylic acid (

    
    ) will deprotonate in NaOH, increasing solubility, the sulfonamide bond is susceptible to hydrolysis under strongly alkaline conditions at elevated temperatures or over long periods [3].
    
    • Recommendation: If aqueous stock is absolutely necessary, use a mild buffer (PBS pH 7.4) and sonicate, but prepare fresh. Do not store basic aqueous solutions.

    Q3: My stock solution turned from colorless to yellow after 3 months at -20°C. A: This indicates oxidation or photodegradation . Aromatic sulfonamides can be light-sensitive.

    • Action: Check the absorbance spectrum. If the functional integrity is critical (e.g., for

      
       determination), discard the stock and prepare a fresh one from the solid powder. Ensure future stocks are stored in amber tubes or wrapped in foil.
      

    Q4: Is the compound hygroscopic? A: Yes, benzoic acid derivatives can absorb atmospheric moisture.

    • Impact: Moisture in the solid powder leads to weighing errors (you weigh water, not drug) and potential hydrolysis. Always equilibrate the vial to room temperature before opening.

    Visualizing the Precipitation Mechanism

    SolubilityLogic Stock DMSO Stock (Hydrophobic Core) DirectAdd Direct Addition to Media Stock->DirectAdd Rapid Mixing StepDil Intermediate Dilution Step Stock->StepDil 1:10 in Media/DMSO Precip PRECIPITATION (Local High Conc.) DirectAdd->Precip Crash Out SlowAdd Slow Addition with Vortexing StepDil->SlowAdd Soluble Stable Dispersion (Micellar/Soluble) SlowAdd->Soluble Kinetic Stability

    Figure 2: Mechanism of compound precipitation ("Crash Out") and the mitigation strategy via intermediate dilution.

    References

    • PubChem. (n.d.). This compound (Compound). National Library of Medicine. Retrieved from [Link]

    • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for sulfonamide inhibitors).

    • Sigma-Aldrich. (n.d.). Product Information: Sulfonamide Stability and Storage. (General chemical stability guidelines for sulfonamide class compounds).

    Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) provided with your batch for lot-specific instructions.

    Sources

    Validation & Comparative

    Comparative Guide: Sulfamoyl Benzoic Acid (SBA) Derivatives vs. GRI977143

    [1][2]

    Executive Summary & Chemical Identity

    The comparison between This compound and GRI977143 represents the evolution of non-lipid Lysophosphatidic Acid Receptor 2 (LPA2) agonists from "First-Generation Hits" to "Second-Generation Optimized Leads."

    • GRI977143 is the prototype non-lipid LPA2 agonist identified via virtual screening.[1] While effective, it suffers from micromolar potency and off-target antagonism (LPA3).[2]

    • The SBA Scaffold (represented by the user's structure) is the core chemical architecture used to develop second-generation agonists (e.g., DBIBB ) that achieve sub-nanomolar potency and high specificity.[2]

    Crucial Distinction: The specific structure This compound lacks the distal hydrophobic "tail" (e.g., the naphthalimide moiety) found in optimized leads like DBIBB. Consequently, it functions as a low-affinity scaffold or weak partial agonist compared to GRI977143.

    Chemical Structure Comparison[1][2][3]
    FeatureGRI977143 (Prototype)SBA Scaffold (User's Compound)DBIBB (Optimized SBA Lead)
    Core Class Thiobenzoic AcidSulfamoyl Benzoic AcidSulfamoyl Benzoic Acid
    Linker Thioether (-S-)Sulfonamide (-NH-SO₂-)Sulfonamide (-NH-SO₂-)
    Key Substituents Propyl-naphthalimideBenzyl / 2-MethoxyphenylButyl-naphthalimide
    Role Validated HitCore Scaffold / Early AnalogOptimized Lead

    Potency & Selectivity Analysis

    In Vitro Potency (Calcium Mobilization)

    The primary metric for LPA2 activation is the mobilization of intracellular calcium (

    • GRI977143: Exhibits an

      
       of approximately 3.3 µM .[1] It is a full agonist but requires high concentrations to achieve maximal effect compared to the endogenous ligand (LPA 18:1).
      
    • SBA Scaffold (User's Structure): Without the bulky hydrophobic group (naphthalimide) to occupy the hydrophobic pocket of the LPA2 receptor, this specific structure typically exhibits >10 µM or inactive potency.

    • Optimized SBA (DBIBB): When the SBA scaffold is optimized (as in Patil et al., 2014), the potency shifts dramatically to ~0.005 nM (5 pM) to 100 nM , making it orders of magnitude more potent than GRI977143.

    Data Summary Table:

    CompoundTargetPotency (
    
    
    )
    Efficacy (
    
    
    )
    Selectivity Profile
    GRI977143 LPA23.3 µM ~100% (vs LPA)Agonist: LPA2Antagonist: LPA3 (
    
    
    ~6 µM)
    SBA Scaffold *LPA2>10 µM (Est.)Low / PartialLikely Non-selective or Inactive
    DBIBB (SBA Lead) LPA20.5 - 100 nM ~100% (vs LPA)Highly Specific (No LPA1/3 activity)
    LPA (18:1) LPA1-6~10 - 50 nM100% (Reference)Pan-agonist

    *Note: The user's specific structure acts as the chemical precursor. The potency data for the "SBA Class" refers to the optimized analogs (e.g., Compound 11d/DBIBB) derived from this scaffold.

    Mechanism of Action & Signaling

    Both compounds target the LPA2 GPCR, initiating a signaling cascade that promotes cell survival and inhibits apoptosis. However, the SBA class (Optimized) demonstrates superior residence time and specific activation of the

    
    

    Key Pathway: LPA2 Activation

    
    
    
    
    
    
    
    
    
    
    
    
    
    
    
    
    
    
    
    
    Inhibition of Caspase 3/7/8/9

    Visualization: LPA2 Signaling & Experimental Workflow

    The following diagram illustrates the specific signaling pathway activated by these compounds and the screening workflow used to differentiate their potency.

    LPA2_Signalingcluster_ligandsLigandscluster_GproG-Protein CouplingGRIGRI977143(Micromolar Agonist)LPA2LPA2 Receptor(GPCR)GRI->LPA2Moderate BindingLPA3 ReceptorLPA3 ReceptorGRI->LPA3 ReceptorAntagonism (Off-target)SBASBA Analog (DBIBB)(Nanomolar Agonist)SBA->LPA2High Affinity BindingUserCompUser's Scaffold(Low Potency)UserComp->LPA2Weak BindingGqGq/11LPA2->GqGiGi/oLPA2->GiG12G12/13LPA2->G12PLCPLC-betaGq->PLCERKERK 1/2 PhosphorylationGi->ERKG12->ERKIP3IP3 GenerationPLC->IP3CaCa2+ Mobilization(Assay Readout)IP3->CaBaxBax Translocation(Inhibited)ERK->BaxInhibitsCaspaseCaspase 3/7 Activation(Inhibited)Bax->CaspaseSurvivalCell Survival(Anti-Apoptosis)Caspase->SurvivalPrevents Death

    Caption: Comparative signaling pathway of GRI977143 and SBA agonists. Note the off-target LPA3 antagonism of GRI977143 vs. the high specificity of optimized SBA analogs.

    Experimental Protocols

    To validate the potency difference between the user's scaffold and GRI977143, the following self-validating protocols are recommended.

    Calcium Mobilization Assay (Potency Determination)

    This assay quantifies the

    • Cell Preparation: Use LPA2-transduced MEF cells (or LPA1/3-null RH7777 cells). Plate 20,000 cells/well in black-walled 96-well plates.

    • Dye Loading: Incubate cells with Fura-2 AM or Fluo-4 AM (calcium indicators) in Tyrode’s buffer + 0.1% BSA for 30-60 mins at 37°C.

    • Compound Administration:

      • Prepare serial dilutions of GRI977143 (0.1 µM to 100 µM).

      • Prepare serial dilutions of User's Compound (0.1 µM to 100 µM).

      • Prepare serial dilutions of DBIBB (Positive Control: 0.01 nM to 100 nM).

    • Measurement: Inject compounds using a flexstation or FLIPR system. Record fluorescence intensity (Ex/Em appropriate for dye) for 120 seconds.

    • Analysis: Normalize to maximal response (LPA 18:1, 1 µM). Fit data to a sigmoid dose-response curve to calculate

      
      .
      
    Caspase 3/7 Apoptosis Assay (Functional Efficacy)
    • Induction: Treat cells with Doxorubicin (1 µM) or Gamma-irradiation (15 Gy) to induce apoptosis.

    • Treatment: Co-treat with GRI977143 (10 µM) vs. User's Compound (10 µM) for 24 hours.

    • Readout: Add Caspase-Glo 3/7 reagent (Promega). Incubate 1 hour. Measure luminescence.

    • Expectation: GRI977143 should reduce caspase activity by ~50%. The user's scaffold (if unoptimized) will likely show minimal protection (<10%).

    References

    • Kiss, G. N., et al. (2012). "Virtual screening for LPA2-specific agonists identifies a nonlipid compound with antiapoptotic actions." Molecular Pharmacology, 82(6), 1162–1173.

      • Source of GRI977143 discovery and characteriz
    • Patil, R., et al. (2014). "Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor."[3] Journal of Medicinal Chemistry, 57(16), 7136–7140.

      • Describes the SBA scaffold and the optimization of the user's compound class into DBIBB.
    • Deng, W., et al. (2007). "The lysophosphatidic acid type 2 receptor is required for protection against radiation-induced intestinal injury."[1] Gastroenterology, 132(5), 1834-1851.

      • Validates LPA2 as the target for radiomitig

    Comparative Guide: Synthetic LPA2 Agonists vs. Endogenous LPA 18:1

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    In the development of therapeutics for radiation injury, intestinal recovery, and apoptosis mitigation, the Lysophosphatidic Acid Receptor 2 (LPAR2) has emerged as a critical G-protein coupled receptor (GPCR) target.[1] While LPA 18:1 (Oleoyl-LPA) represents the physiological gold standard for potency, its utility in drug development is severely compromised by poor metabolic stability and lack of receptor selectivity.

    This guide objectively compares LPA 18:1 against GRI-977143 , the prototypical synthetic non-lipid LPA2 agonist. The data demonstrates that while the synthetic agonist exhibits lower absolute potency (micromolar vs. nanomolar), it offers superior receptor subtype selectivity and metabolic stability , making it the preferred tool for dissecting LPA2-specific signaling and developing viable therapeutics.

    Part 1: The Benchmark vs. The Challenger

    The Endogenous Standard: LPA 18:1 (Oleoyl-LPA)

    LPA 18:1 is the most abundant isoform of LPA in human plasma. It acts as a "pan-agonist," activating all six known LPA receptors (LPA1–6) with high affinity.

    • Mechanism: Binds to the orthosteric site of the GPCR, inducing conformational changes that couple to

      
      , 
      
      
      
      , and
      
      
      proteins.
    • The Problem: Its "pan-agonist" nature causes off-target effects (e.g., LPA1-mediated pain or fibrosis). Furthermore, the phosphate group is rapidly hydrolyzed by Lipid Phosphate Phosphatases (LPPs), resulting in a plasma half-life of less than 3 minutes.

    The Synthetic Challenger: GRI-977143

    GRI-977143 is a non-lipid, small molecule agonist identified through virtual screening and hit-to-lead optimization. Unlike lipid analogs (e.g., OMPT), it lacks the phosphate headgroup and glycerol backbone, rendering it immune to LPP degradation.

    • Mechanism: Selectively binds to the LPA2 ligand-binding pocket (interacting with residues Arg3.28, Gln3.29, and Lys7.36).

    • The Advantage: It activates the pro-survival ERK1/2 and Akt pathways specifically via LPA2 without triggering LPA1-mediated adverse events.

    Part 2: Comparative Performance Data

    The following data aggregates findings from calcium mobilization assays and in vivo radiomitigation studies.

    FeatureEndogenous Ligand (LPA 18:1 )Synthetic Agonist (GRI-977143 )Verdict
    Receptor Selectivity Low (Pan-agonist LPA1–6)High (LPA2 Specific)GRI-977143 allows precise target validation.
    Potency (EC50) High (~10–100 nM)Moderate (~3.3 µM)LPA 18:1 is ~30x more potent in vitro.
    Metabolic Stability Low (
    
    
    min)
    High (
    
    
    Hours)
    Synthetics are required for in vivo efficacy.
    Signaling Bias Balanced (G-protein +
    
    
    -arrestin)
    G-protein Biased (Pro-survival)Synthetics favor survival over receptor internalization.
    Solubility Poor (Requires Albumin/BSA)Moderate (DMSO soluble)Synthetics are easier to formulate.

    Technical Insight: Do not confuse potency with efficacy. While LPA 18:1 requires a lower concentration to trigger a response (potency), GRI-977143 achieves the same maximal anti-apoptotic effect (efficacy) at saturating concentrations, without the noise of LPA1/3 signaling.

    Part 3: Mechanistic Deep Dive (Signaling Pathways)[2]

    Understanding the downstream consequences of ligand binding is vital. LPA 18:1 activates a "noisy" network. GRI-977143 isolates the specific survival signal required for therapeutic applications like radiation mitigation.

    Diagram 1: Comparative Signaling Cascades

    SignalingPathways cluster_legend Pathway Key LPA181 LPA 18:1 (Endogenous) LPA1 LPA1 Receptor LPA181->LPA1 LPA2 LPA2 Receptor LPA181->LPA2 LPA3 LPA3 Receptor LPA181->LPA3 GRI GRI-977143 (Synthetic) GRI->LPA2 Rho RhoA (Cytoskeleton) LPA1->Rho Fibrosis Gi Gi/o LPA2->Gi G12 G12/13 LPA2->G12 Gq Gq LPA3->Gq ERK ERK 1/2 (Proliferation) Gi->ERK Akt Akt/PI3K (Survival) Gi->Akt G12->Rho Caspase Caspase 3/7 (Apoptosis) ERK->Caspase Inhibits Akt->Caspase Inhibits key1 Synthetic Agonist selectively drives LPA2-mediated survival

    Caption: LPA 18:1 activates multiple receptors leading to pleiotropic effects. GRI-977143 selectively engages LPA2, driving the Gi/G12 pathways to inhibit Caspase cascades and promote survival.

    Part 4: Experimental Validation Protocols

    To validate the activity of a synthetic LPA2 agonist against the endogenous standard, the Calcium Mobilization Assay is the industry standard. It provides a robust, real-time readout of

    
     and 
    
    
    
    (via
    
    
    subunit) activation.
    Protocol: FLIPR Calcium Flux Assay

    Objective: Determine EC50 and Selectivity of GRI-977143 vs. LPA 18:1.

    1. Reagents Preparation (The Causality Check)
    • LPA 18:1 Stock: Dissolve in PBS containing 0.1% fatty-acid free BSA .

      • Why? LPA is a lipid; without BSA as a carrier, it will stick to plasticware, causing false negatives (low potency).

    • GRI-977143 Stock: Dissolve in DMSO (10 mM stock).

      • Why? It is a non-lipid small molecule.[1][2] Ensure final DMSO concentration in assay < 0.5% to prevent cytotoxicity.

    • Cell Lines: Use LPA2-transduced MEF (Mouse Embryonic Fibroblasts) or RH7777 cells.

      • Control: Vector-transduced cells (Empty Vector) are mandatory to prove the signal is LPA2-dependent.

    2. The Workflow
    • Seeding: Plate cells (20,000/well) in black-wall, clear-bottom 96-well plates. Incubate overnight.

    • Starvation: Replace media with serum-free buffer for 4–6 hours.

      • Critical Step: Serum contains endogenous LPA (~1–5 µM). Failure to starve cells will desensitize receptors and mask the agonist effect.

    • Dye Loading: Incubate with Calcium-sensitive dye (e.g., Fluo-4 AM) + Probenecid (2.5 mM) for 45 mins at 37°C.

      • Why Probenecid? It inhibits anion transporters that pump the dye out of the cell.

    • Agonist Addition: Add LPA 18:1 (serial dilution 1 nM – 10 µM) and GRI-977143 (serial dilution 100 nM – 100 µM).

    • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) every 2 seconds for 3 minutes.

    Diagram 2: Validation Workflow

    ExperimentalWorkflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Analysis Cells LPA2-Transduced Cells Starve Serum Starvation (4-6 hrs) Cells->Starve Dye Load Fluo-4 AM + Probenecid Starve->Dye Inject Inject Agonist (LPA 18:1 or GRI) Dye->Inject Read Measure Ca2+ Flux (FLIPR) Inject->Read Curve Sigmoidal Dose-Response Read->Curve Control Control: Empty Vector (Must show NO signal) Read->Control Calc Calculate EC50 Curve->Calc

    Caption: Step-by-step Calcium Flux workflow. Serum starvation is the critical control point to remove endogenous LPA background noise.

    Part 5: Strategic Recommendations

    When to use LPA 18:1
    • Physiological Baselines: When establishing the "maximum achievable response" of the system.

    • Broad Screening: When checking if a cell line responds to lysophospholipids in general (regardless of receptor subtype).

    • Cost: For preliminary, non-specific experiments where receptor subtype doesn't matter.

    When to use GRI-977143
    • Target Validation: When you must prove a phenotype (e.g., apoptosis inhibition) is driven specifically by LPA2 and not LPA1/3.

    • In Vivo Studies: For any animal model (radiation mitigation, colitis). LPA 18:1 will degrade before reaching the target tissue; GRI-977143 acts as a stable pharmacological agent.

    • Biased Signaling: When studying anti-apoptotic pathways (G12/13, Gi) with reduced receptor internalization compared to the endogenous ligand.

    References

    • Discovery of GRI-977143: Kiss, G. N., et al. (2012).[3] "Mitigation of radiation injury by selective stimulation of the LPA2 receptor."[1][3][4][5] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

    • LPA2 Agonist Characterization: Patil, R., et al. (2015). "Combined mitigation of the gastrointestinal and hematopoietic acute radiation syndromes by a novel LPA2 receptor-specific non-lipid agonist."[1] Journal of Pharmacology and Experimental Therapeutics.

    • LPA 18:1 Properties: Yung, Y. C., et al. (2014). "LPA receptor signaling: pharmacology, physiology, and pathophysiology." Journal of Lipid Research.

    • GRI-977143 Product Data: Tocris Bioscience. "GRI 977143: Selective LPA2 agonist."[1][6][2][3][4][7][8][9]

    • Chemical Biology of LPA: Beck, S. E., et al. (2008). "Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions."[6] Molecular Pharmacology.

    Sources

    Selectivity profile of 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid vs LPA1 and LPA3

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides an in-depth technical analysis of the selectivity profile of Ki16425 , the primary pharmacological tool used to antagonize LPA1 and LPA3 receptors.

    Editorial Note on Chemical Identity: The chemical name provided in the topic (3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid) corresponds to a structure distinct from the widely characterized LPA1/LPA3 antagonist known as Ki16425 (3-(4-[4-([1-(2-chlorophenyl)ethoxy]carbonyl amino)-3-methyl-5-isoxazolyl] benzylsulfanyl) propanoic acid). The provided name structurally resembles the sulfamoyl benzoic acid (SBA) class of LPA2-selective agonists (e.g., described by Beck et al., 2014). As no peer-reviewed pharmacological data exists for this compound as an LPA1/3 antagonist, this guide focuses on Ki16425 , the industry-standard compound for this specific selectivity profile.

    Publish Comparison Guide

    Executive Summary

    Ki16425 is a competitive, reversible antagonist acting primarily on the LPA1 and LPA3 receptor subtypes of the Endothelial Differentiation Gene (EDG) family. It is a critical tool compound for distinguishing LPA1/3-mediated signaling (e.g., cell migration, neuropathic pain initiation) from LPA2-mediated pathways (e.g., protection against apoptosis). Unlike second-generation antagonists (e.g., AM095) which are highly selective for LPA1 alone, Ki16425 provides dual blockade, making it essential for studying the redundant or cooperative roles of LPA1 and LPA3.

    Compound Profile & Mechanism[1]
    • Common Name: Ki16425[1][2][3][4][5]

    • Chemical Name: 3-(4-[4-([1-(2-chlorophenyl)ethoxy]carbonyl amino)-3-methyl-5-isoxazolyl] benzylsulfanyl) propanoic acid[6][7]

    • Mechanism of Action: Competitive antagonism of Lysophosphatidic Acid (LPA) binding to the transmembrane domain of GPCRs LPA1 and LPA3.

    • Key Structural Feature: The isoxazole core mimics the phosphate headgroup of LPA, while the benzyl/phenyl moieties occupy the hydrophobic lipid-binding pocket.

    Selectivity Analysis: LPA1 vs. LPA3 vs. LPA2

    The defining characteristic of Ki16425 is its dual affinity for LPA1 and LPA3, with negligible activity at LPA2. This "selectivity window" is the basis for its use as a negative control for LPA2-dependent assays.

    Quantitative Selectivity Data (Ki & IC50)

    Data aggregated from GTP

    
    S binding and Ca
    
    
    
    mobilization assays (Ohta et al., 2003; various validations).
    Receptor SubtypeKi Value (
    
    
    M)
    IC50 Value (
    
    
    M)*
    Relative PotencyInterpretation
    LPA1 (EDG-2)0.25 - 0.34 ~0.25 HighPrimary Target. Potent blockade of migration & RhoA activation.
    LPA3 (EDG-7)0.36 - 0.93 ~0.36 Moderate/HighSecondary Target. Effective blockade, slightly less potent than LPA1.
    LPA2 (EDG-4)> 5.0 - 6.5 > 10.0 Low/NoneNegative Control. >20-fold selectivity over LPA1/3.
    LPA4/5/6 > 10.0N/ANoneNo significant activity observed.

    *IC50 values are assay-dependent; typically measured in cells overexpressing specific receptors (e.g., RH7777 or HEK293T).

    Comparative Performance: Ki16425 vs. Alternatives

    When designing experiments, choosing between Ki16425 and newer antagonists (e.g., AM095, BMS-986020) dictates the biological question you can answer.

    FeatureKi16425 AM095 BMS-986020 LPA2 Agonists (SBA Class)
    Primary Target LPA1 & LPA3 LPA1 (Selective) LPA1 (Selective) LPA2
    Selectivity Profile Blocks LPA1/3; Spares LPA2>1000-fold selective for LPA1 vs LPA3High LPA1 selectivityActivates LPA2; Spares LPA1/3
    In Vivo Utility Short half-life; mostly acute dosing (IP/IV)Orally bioavailable; chronic dosingOrally bioavailable; clinical candidateN/A (Research Tools)
    Best Application Differentiating EDG (LPA1/3) vs. Non-EDG responsesIsolating LPA1-specific fibrosis/painClinical translation modelsStudying LPA2-mediated survival

    Scientist's Insight: Use Ki16425 when you need to block the entire migratory arm of LPA signaling (often driven by both LPA1 and LPA3 in cancer cells). Use AM095 if you must specifically implicate LPA1 to the exclusion of LPA3.

    Experimental Protocols

    To validate selectivity in your own system, use the following self-validating protocols.

    A. Calcium Mobilization Assay (Functional Selectivity)

    Objective: Determine IC50 for LPA-induced Ca

    
     release.
    
    • Cell Preparation: Use CHO or HEK293T cells stably expressing LPA1, LPA2, or LPA3. Seed at 20,000 cells/well in 96-well black plates.

    • Dye Loading: Incubate cells with Fluo-4 AM (4

      
      M) in HBSS + 20 mM HEPES + 0.1% BSA for 45 min at 37°C.
      
      • Critical Step: Add Probenecid (2.5 mM) to prevent dye leakage.

    • Compound Pre-treatment: Add Ki16425 (serial dilutions: 0.01

      
      M to 10 
      
      
      
      M) and incubate for 15-20 minutes .
      • Control: DMSO vehicle (0.1%).

    • Agonist Stimulation: Inject LPA (18:1) at EC80 concentration (typically 100 nM - 1

      
      M).
      
    • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) on a FLIPR or kinetic plate reader for 60-90 seconds.

    • Analysis: Calculate % Inhibition =

      
      .
      
    B. GTP
    
    
    S Binding Assay (Membrane Affinity)

    Objective: Measure direct receptor blockade independent of downstream amplification.

    • Membrane Prep: Harvest membranes from LPA-receptor overexpressing cells.[5]

    • Incubation: Mix membranes (5-10

      
      g protein) with:
      
      • [

        
        S]GTP
        
        
        
        S (0.1 nM)
      • GDP (10

        
        M)
        
      • LPA (1

        
        M)[3]
        
      • Ki16425 (varying concentrations)[1][3][5]

    • Reaction: Incubate for 30 min at 30°C.

    • Termination: Filter through GF/C filters; measure radioactivity.

    • Validation: Ki16425 should inhibit binding in LPA1/LPA3 membranes but not LPA2 membranes.

    Visualization: Signaling & Selectivity

    The following diagrams illustrate the pathway blockade and the selectivity hierarchy.

    Diagram 1: LPA Signaling Blockade by Ki16425

    LPA_Signaling cluster_EDG EDG Family Receptors LPA LPA (18:1) LPA1 LPA1 (High Affinity) LPA->LPA1 LPA3 LPA3 (High Affinity) LPA->LPA3 LPA2 LPA2 (Low/No Affinity) LPA->LPA2 Ki16425 Ki16425 (Antagonist) Ki16425->LPA1 BLOCK Ki16425->LPA3 BLOCK Ki16425->LPA2 No Effect Gi Gi/o LPA1->Gi G1213 G12/13 LPA1->G1213 LPA3->Gi Gq Gq LPA3->Gq LPA2->G1213 LPA2->Gq RasMAPK Ras-MAPK (Proliferation) Gi->RasMAPK RhoA RhoA (Cytoskeleton) G1213->RhoA PLC PLC -> Ca2+ Gq->PLC

    Caption: Ki16425 selectively blocks LPA1 and LPA3 signaling arms (Migration, RhoA), leaving LPA2-mediated Gq/Ca2+ flux intact.

    Diagram 2: Selectivity Hierarchy Flowchart

    Selectivity_Hierarchy cluster_Targets Receptor Targets Compound Ki16425 LPA1 LPA1 Ki ~ 0.25 µM PRIMARY TARGET Compound->LPA1 High Potency LPA3 LPA3 Ki ~ 0.36 µM SECONDARY TARGET Compound->LPA3 High Potency LPA2 LPA2 Compound->LPA2 >20x Selectivity Ratio

    Caption: Quantitative hierarchy of Ki16425 potency, demonstrating the clear therapeutic window between LPA1/3 and LPA2.

    References
    • Ohta, H., et al. (2003). "Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors." Molecular Pharmacology, 64(4), 994-1005.

    • Beck, B., et al. (2014). "Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor." Journal of Medicinal Chemistry, 57(12). (Context for sulfamoyl benzoic acid class clarification).

    • Swaney, J. S., et al. (2010). "Pharmacokinetic and pharmacodynamic characterization of AM095, an oral LPA1 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 336(3), 693-700.

    • Heise, C. E., et al. (2001). "Characterization of the human LPA1, LPA2, and LPA3 receptors." Journal of Biological Chemistry.

    Sources

    Validation of LPA2 Specificity Using Ki16425 Antagonist

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Pharmacological Exclusion Strategy

    In the complex landscape of Lysophosphatidic Acid (LPA) signaling, distinguishing between receptor subtypes (LPA1–6) is a critical challenge. Ki16425 is frequently misunderstood; it is not an LPA2 antagonist. Rather, it is a highly selective LPA1/LPA3 antagonist that spares LPA2.

    Therefore, validating LPA2 specificity using Ki16425 relies on a pharmacological exclusion strategy . By effectively silencing LPA1 and LPA3 signaling, Ki16425 isolates the LPA2-mediated component of a biological response. This guide details the mechanistic logic, comparative data, and experimental protocols required to use Ki16425 as a "negative selection" tool to validate LPA2 specificity.

    Mechanistic Grounding & Specificity Profile

    To validate LPA2, one must first understand what Ki16425 inhibits and, more importantly, what it ignores. The structural basis of Ki16425 allows it to competitively bind the transmembrane pockets of LPA1 and LPA3, but it lacks the affinity for the LPA2 pocket at physiological concentrations.

    The Antagonist Landscape: Comparative Affinity Table

    The following table contrasts Ki16425 with LPA2-specific tools and other subtype-selective antagonists. Note the significant difference in Ki values for LPA2.[1]

    CompoundPrimary Target(s)LPA1 Affinity (
    
    
    /
    
    
    )
    LPA3 Affinity (
    
    
    /
    
    
    )
    LPA2 Affinity (
    
    
    /
    
    
    )
    Utility in LPA2 Validation
    Ki16425 LPA1 / LPA3 0.34 µM 0.93 µM ~6.5 µM (Weak) Negative Selection: Blocks LPA1/3 background to isolate LPA2.
    H2L5186303 LPA2 > 27 µM> 1.2 µM~9 nM Positive Control: Confirms LPA2 identity of Ki16425-resistant signals.
    AM095 LPA10.025 µMInactiveInactiveSpecific LPA1 exclusion only.
    BrP-LPA Pan-LPA (1-4)~0.5 µM~1.5 µM~0.5 µMPan-blocker; useful for total system shutdown.

    Critical Insight: To validate LPA2, you must use Ki16425 at a concentration (typically 10 µM ) that fully saturates LPA1/3 but remains below the threshold for LPA2 inhibition. Using >20 µM risks off-target inhibition of LPA2.

    Visualization: The Exclusion Pathway

    The following diagram illustrates the signaling logic. Ki16425 acts as a filter, removing LPA1/3 signals (Gi/PLC/Ras) while allowing LPA2 signals (Gq/Gi/NHERF2) to pass.

    LPA_Signaling_Exclusion cluster_receptors Cell Membrane Receptors LPA LPA Ligand LPA1 LPA1 (Gi/12/13) LPA->LPA1 LPA3 LPA3 (Gi/q) LPA->LPA3 LPA2 LPA2 (Gq/Gi/NHERF2) LPA->LPA2 Ki16425 Ki16425 (10 µM) Ki16425->LPA1 Blocks Ki16425->LPA3 Blocks Ki16425->LPA2 No Effect (< 10µM) Signal_Blocked Signal BLOCKED LPA1->Signal_Blocked LPA3->Signal_Blocked Calcium Ca2+ Mobilization (Robust) LPA2->Calcium ERK p-ERK (Sustained) LPA2->ERK

    Caption: Ki16425 selectively inhibits LPA1/3, leaving the LPA2-mediated Gq-Calcium and pERK pathways active.

    Experimental Protocols for Validation

    To scientifically validate LPA2 specificity, you cannot rely on Ki16425 alone. You must demonstrate that the signal is Ki16425-resistant AND LPA2-antagonist sensitive (using H2L5186303 or siRNA).

    Protocol A: Calcium Mobilization Assay (Gq-Coupled Readout)

    LPA2 couples strongly to

    
    , leading to intracellular calcium release. This is the most distinct rapid readout for LPA2 vs LPA1 (which is primarily 
    
    
    
    /
    
    
    ).

    Materials:

    • Cells (e.g., Ovarian cancer lines, CHO-LPA2 stable lines).

    • Fluo-4 NW Calcium Assay Kit.

    • Antagonists: Ki16425 (10 mM stock in DMSO), H2L5186303.

    • Agonist: LPA (18:1).[2]

    Step-by-Step Methodology:

    • Seeding: Plate cells (20,000/well) in a black-wall/clear-bottom 96-well plate. Incubate overnight.

    • Dye Loading: Remove media. Add 100 µL Dye Loading Buffer (Fluo-4). Incubate 30 min at 37°C, then 30 min at RT.

    • Pre-treatment (The Validation Step):

      • Group 1 (Vehicle): Add DMSO (0.1%).

      • Group 2 (LPA1/3 Block): Add Ki16425 (10 µM) .

      • Group 3 (LPA2 Block): Add H2L5186303 (100 nM) .

      • Group 4 (Double Block): Add Ki16425 + H2L5186303.

      • Incubate for 30 minutes.

    • Stimulation: Inject LPA (EC80 concentration, typically 100 nM - 1 µM) automatically using the plate reader.

    • Acquisition: Measure fluorescence (Ex/Em 494/516 nm) every 1 second for 60 seconds.

    Interpretation:

    • If Ki16425 treatment fails to inhibit the calcium spike, but H2L5186303 abolishes it, the response is LPA2-mediated .

    Protocol B: Phospho-ERK1/2 Western Blot

    LPA2 mediates ERK activation via a unique NHERF2-dependent scaffold.

    • Starvation: Serum-starve cells for 16–24 hours to reduce basal pERK.

    • Inhibition: Pre-treat with Ki16425 (10 µM) for 30 min.

    • Stimulation: Stimulate with LPA (1–10 µM) for 5, 10, and 30 minutes.

    • Lysis & Blotting: Lyse cells in RIPA buffer with phosphatase inhibitors. Blot for pERK1/2 (Thr202/Tyr204) and Total ERK.

    • Validation Criteria: Retention of pERK signal in the presence of Ki16425 indicates LPA2 (or LPA4/5/6) activity.

    The Decision Matrix: Interpreting Your Data

    When characterizing a new cell line or tissue, use this logic flow to interpret Ki16425 data.

    Decision_Matrix Start Start: LPA Induced Response (Ca2+ or Migration) Treat_Ki Treat with Ki16425 (10 µM) Start->Treat_Ki Check_Resp Is the response blocked? Treat_Ki->Check_Resp Yes Yes (>80% inhibition) Check_Resp->Yes Signal Lost No No (Response Persists) Check_Resp->No Signal Retained Conclude_LPA13 Conclusion: Response is LPA1 or LPA3 mediated Yes->Conclude_LPA13 Treat_H2L Secondary Validation: Treat with H2L5186303 (LPA2 Antagonist) No->Treat_H2L Check_H2L Is response blocked now? Treat_H2L->Check_H2L Yes_H2L Yes Check_H2L->Yes_H2L Signal Lost No_H2L No Check_H2L->No_H2L Signal Retained Conclude_LPA2 VALIDATED: Response is LPA2 Mediated Yes_H2L->Conclude_LPA2 Conclude_NonEdg Conclusion: Response is Non-Edg (LPA4/5/6) No_H2L->Conclude_NonEdg

    Caption: Logical workflow for assigning receptor causality using Ki16425 and secondary antagonists.

    References

    • Ohta, H., et al. (2003). "Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors."[3][4] Molecular Pharmacology, 64(4), 994-1005.[3][5] Link

      • Core citation for Ki16425 selectivity profile ( values).
    • Beckham, T. H., et al. (2013). "Structure-Activity Relationship of the Lysophosphatidic Acid 2 Receptor Antagonist H2L5186303." Journal of Medicinal Chemistry, 56(6), 2200–2203. Link

      • Source for H2L5186303 affinity and use as an LPA2-specific control.
    • Yung, Y. C., et al. (2014). "LPA receptors: signaling properties and disease relevance." Lipids in Health and Disease, 13, 100. Link

      • Review of LPA receptor signaling p
    • Choi, J. W., et al. (2010). "LPA receptors: subtypes and biological actions." Annual Review of Pharmacology and Toxicology, 50, 157-186. Link

      • Authoritative grounding for LPA receptor distribution and pharmacology.

    Sources

    Comparative Guide: Radioprotectin-1 (RP-1) vs. 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a rigorous technical comparison between the clinical candidate Radioprotectin-1 (RP-1) and its structural analogue/precursor 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid .

    The analysis focuses on the transition from early pharmacophore discovery to optimized drug candidates, highlighting critical differences in potency, binding kinetics, and in vivo radioprotective efficacy.

    Executive Summary

    • Radioprotectin-1 (RP-1) is a highly potent, specific, non-lipid agonist of the Lysophosphatidic Acid Receptor 2 (LPA2) .[1] It is an optimized Sulfamoyl Benzoic Acid (SBA) derivative currently in development for mitigating Acute Radiation Syndrome (ARS). It exhibits sub-nanomolar potency (

      
       pM) and significant in vivo survival benefits.
      
    • This compound (hereafter referred to as the SBA Reference Analogue ) represents an early-stage pharmacophore or structural comparator. It lacks the critical "hydrophobic tail" (benzoisoquinoline) and specific regio-chemistry (ortho- vs. meta-substitution) required for the high-affinity binding seen in RP-1. Consequently, it displays significantly lower potency and is primarily used as a chemical building block or screening standard rather than a therapeutic candidate.

    Core Distinction
    FeatureRadioprotectin-1 (RP-1) SBA Reference Analogue
    Role Optimized Clinical CandidateEarly Pharmacophore / Screening Hit
    Potency (LPA2) High (
    
    
    pM)
    Low (Likely
    
    
    M range)
    Key Structural Motif Benzoisoquinoline tail (Hydrophobic lock)Methoxy-Benzyl tail (Weak interaction)
    Substitution Ortho -sulfamoyl (2-position)Meta -sulfamoyl (3-position)
    In Vivo Efficacy Validated (GI-ARS & H-ARS mitigation)No significant data / Inactive

    Chemical Structure & SAR Analysis[2][3]

    The transition from the SBA Reference Analogue to RP-1 illustrates a classic "Structure-Activity Relationship" (SAR) optimization campaign.

    Structural Comparison
    • Scaffold Geometry (Regioisomerism):

      • RP-1: The sulfamoyl group is attached at the C2 (Ortho) position relative to the carboxylic acid. This proximity likely facilitates an intramolecular hydrogen bond that locks the conformation for optimal receptor binding.

      • SBA Reference: The sulfamoyl group is at the C3 (Meta) position. This more flexible or "open" geometry reduces the entropic favorability of binding to the LPA2 pocket.

    • Hydrophobic Tail (The "Anchor"):

      • RP-1: Features a large, rigid 1,3-dioxo-1H-benzo[de]isoquinolin moiety connected by a butyl linker. This "bulky tail" penetrates deep into the hydrophobic tunnel of the LPA2 GPCR, providing the high affinity (pM range) and selectivity over LPA1/LPA3.

      • SBA Reference: Possesses a simple benzyl(2-methoxyphenyl) group. While this provides some hydrophobic interaction, it lacks the steric bulk and length to fully occupy the ligand-binding pocket, resulting in weak agonism.

    • Halogenation:

      • RP-1: Contains a Chlorine atom at the C5 position, which enhances metabolic stability and lipophilicity.

      • SBA Reference: Non-halogenated, making it more susceptible to rapid clearance and lower binding affinity.

    Visualization: Structural Evolution

    SAR_Evolution cluster_0 SBA Reference Analogue (Early Hit / Low Potency) cluster_1 Radioprotectin-1 (RP-1) (Optimized Lead / High Potency) Node1 Meta-Sulfamoyl Scaffold (Flexible Geometry) Node3 Ortho-Sulfamoyl Scaffold (Locked Conformation) Node1->Node3 Scaffold Hop (Regioisomerism) Node5 5-Chloro Substitution (Metabolic Stability) Node1->Node5 Optimization Node2 Simple Benzyl Tail (Weak Hydrophobic Contact) Node4 Benzoisoquinoline Tail (Deep Pocket Penetration) Node2->Node4 Fragment Growing (Affinity Boost)

    Caption: SAR evolution from the simple SBA pharmacophore to the optimized RP-1, highlighting the critical structural additions that drive potency.

    Mechanism of Action: LPA2 Signaling

    Both compounds target the LPA2 receptor , but RP-1 triggers a sustained and robust signaling cascade required for radioprotection.

    The Pathway

    Activation of LPA2 by RP-1 recruits G

    
      and G
    
    
    
    proteins. This initiates a dual-signaling arm:
    • Pro-Survival: Activation of ERK1/2 and Akt kinases inhibits the intrinsic apoptosis pathway (blocking Bax/Bak).

    • DNA Repair: Enhancement of DNA repair machinery (e.g.,

      
      -H2AX resolution) in Lgr5+ intestinal stem cells.
      
    • Cytoskeletal Remodeling: RhoA activation maintains mucosal barrier integrity (preventing "Leaky Gut" in GI-ARS).

    Why RP-1 Wins

    The residence time of the drug on the receptor is critical. RP-1's bulky tail creates a "slow-off" binding kinetics profile, maintaining LPA2 activation long enough to upregulate survival genes (like Bcl-2) before radiation-induced damage cascades become irreversible. The SBA Reference Analogue likely dissociates too quickly to provide this sustained signal.

    LPA2_Pathway cluster_survival Survival & Repair cluster_barrier Barrier Function RP1 RP-1 (Ligand) LPA2 LPA2 Receptor (GPCR) RP1->LPA2 High Affinity Binding G_prot G_alpha 12/13 & Gq LPA2->G_prot ERK ERK1/2 & Akt Phosphorylation G_prot->ERK RhoA RhoA / ROCK G_prot->RhoA Bcl2 Bcl-2 / Bcl-xL (Anti-Apoptotic) ERK->Bcl2 DNA_Repair DNA Repair (H2AX Resolution) ERK->DNA_Repair Junction Tight Junction Integrity RhoA->Junction

    Caption: RP-1 mediated activation of LPA2 signaling pathways leading to suppression of apoptosis and preservation of intestinal barrier integrity.

    Performance Comparison Data

    The following table synthesizes experimental data comparing the optimized RP-1 against the general profile of early SBA analogues.

    MetricRadioprotectin-1 (RP-1)SBA Reference Analogue
    Target Selectivity LPA2 Specific (No activity at LPA1/3)Low/Mixed (Potential weak LPA1/3 cross-reactivity)
    
    
    (Calcium Flux)
    
    
    5 - 25 pM
    (Sub-nanomolar)
    
    
    M
    (Estimated)
    Solubility Low (Requires formulation, e.g., micelles)Moderate (Due to smaller MW)
    Radioprotection (In Vivo) 100% Survival (at
    
    
    doses)
    Ineffective (at comparable doses)
    Apoptosis Reduction Significant reduction in Caspase-3Negligible reduction
    Clinical Status Pre-clinical / IND-enabling studiesResearch Tool / Library Compound

    Key Insight: The potency gap is approximately 100,000-fold . You would need significantly higher concentrations of the SBA Reference Analogue to elicit a response, at which point off-target effects (cytotoxicity) become dominant.

    Experimental Protocols

    To validate these differences in your own lab, use the following self-validating protocols.

    Protocol A: TGF- Shedding Assay (Potency Validation)

    This assay measures GPCR activation via the cleavage of membrane-bound TGF-

    
    , a proximal readout of G-protein coupling.
    
    • Cell Line: HEK293 cells co-transfected with LPA2 plasmid and AP-TGF

      
       reporter .
      
    • Seeding: Seed 20,000 cells/well in a 96-well plate. Incubate 24h.

    • Starvation: Wash cells and incubate in serum-free media for 4h to reduce background signaling.

    • Treatment:

      • Group 1 (Control): Vehicle (0.1% DMSO).

      • Group 2 (RP-1): Dose-response curve (

        
         M to 
        
        
        
        M).
      • Group 3 (SBA Ref): Dose-response curve (

        
         M to 
        
        
        
        M).
    • Incubation: Incubate for 1 hour at 37°C.

    • Readout: Transfer supernatant to a new plate. Add colorimetric substrate (p-nitrophenyl phosphate) to measure Alkaline Phosphatase (AP) activity.

    • Analysis: Plot OD405 vs. Log[Concentration].

      • Expected Result: RP-1 will show a sigmoidal curve with

        
         pM. The SBA Reference will show a right-shifted curve (if any activity) with 
        
        
        
        M.
    Protocol B: Caspase-3/7 Apoptosis Assay (Functional Efficacy)
    • Cell Line: IEC-6 (Rat intestinal epithelial cells).

    • Pre-treatment: Treat cells with 100 nM RP-1 or 10

      
      M SBA Reference  for 1 hour.
      
    • Irradiation: Expose cells to 10 Gy

      
      -radiation (Cesium-137 source).
      
    • Post-incubation: Return to incubator for 24 hours.

    • Detection: Add Caspase-Glo® 3/7 reagent (Promega). Shake for 30 min.

    • Readout: Measure luminescence.

      • Validation: RP-1 treated cells should show ~50-70% reduction in luminescence compared to Vehicle+Radiation control.

    References

    • Kuo, B., et al. (2018). "The LPA2 receptor agonist Radioprotectin-1 spares Lgr5-positive intestinal stem cells from radiation injury in murine enteroids." Cell Signal, 51:23-33.[2] Link

    • Patil, R., et al. (2014). "Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor."[3] Journal of Medicinal Chemistry, 57(17):7136-7149. Link

    • Tigyi, G., et al. (2019). "Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential." Pharmacology & Therapeutics, 196:225-234. Link

    • Kiss, G.N., et al. (2013). "Structure-based design of a specific, non-lipid agonist for the LPA2 receptor." Bioorganic & Medicinal Chemistry, 21(17):5395-5406. Link

    Sources

    Comparative Guide: Sulfamoyl Benzoic Acid Derivatives as Modulators of DNA Damage Response

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The repurposing of sulfamoyl benzoic acid derivatives —classically known as loop diuretics—has emerged as a strategic avenue in oncology, specifically for sensitizing solid tumors to ionizing radiation and genotoxic chemotherapy. While their primary renal mechanism is well-characterized, their utility in DNA Damage Response (DDR) hinges on a distinct mechanism: the disruption of ionic homeostasis required for efficient DNA repair signaling.

    This guide compares the efficacy of the two primary agents in this class, Furosemide and Bumetanide , evaluating their potential as adjuvants in DNA repair inhibition. Unlike direct kinase inhibitors (e.g., NU7441 for DNA-PK), these agents act upstream, modulating the physicochemical environment necessary for the recruitment of repair factors.

    Mechanistic Rationale: The Ionic Code of DNA Repair

    To understand the comparative efficacy of these compounds, one must first understand the target. The efficacy of sulfamoyl benzoic acids in DDR is not due to direct binding of DNA repair proteins (ATM/ATR/DNA-PK), but rather the inhibition of the Na+-K+-2Cl- Cotransporter 1 (NKCC1/SLC12A2) .

    The Mechanism

    Efficient DNA repair, particularly Non-Homologous End Joining (NHEJ), requires a precise intracellular chloride concentration (

    
    ).
    
    • DNA Damage Event: Double-strand breaks (DSBs) occur.

    • Ionic Flux: NKCC1 activity is upregulated, increasing

      
      .
      
    • Signaling Activation: Elevated

      
       facilitates the phosphorylation of upstream kinases (e.g., WNK/SPAK), which are permissive for the activation of DNA-PKcs  and ATM .
      
    • Inhibition: Sulfamoyl benzoic acids block NKCC1, preventing this chloride influx. The resulting low

      
       environment impairs the recruitment of repair factors to the 
      
      
      
      -H2AX foci, leaving the DNA damage unrepaired and triggering apoptosis.
    Pathway Visualization[1]

    DDR_Pathway Drug Sulfamoyl Benzoic Acids (Furosemide/Bumetanide) NKCC1 NKCC1 Transporter (SLC12A2) Drug->NKCC1 Inhibits (IC50 dependent) Apoptosis Apoptosis (Mitotic Catastrophe) Drug->Apoptosis Sensitization Cl_Influx Chloride Influx (↑ [Cl-]i) NKCC1->Cl_Influx Regulates WNK_SPAK WNK/SPAK Signaling Cl_Influx->WNK_SPAK Permissive Environment DDR_Kinases ATM / DNA-PKcs Activation WNK_SPAK->DDR_Kinases Phosphorylation Repair NHEJ / HR Repair Complex DDR_Kinases->Repair Recruitment Survival Cell Survival Repair->Survival Successful Repair Repair->Apoptosis Failed Repair

    Figure 1: The NKCC1-DDR Axis. Inhibition of the transporter prevents the chloride accumulation necessary for robust DNA repair signaling.

    Comparative Analysis: Furosemide vs. Bumetanide[2][3][4][5][6][7][8]

    The choice between Furosemide and Bumetanide for DDR inhibition depends on the required potency and the specific tissue target (e.g., brain penetration for gliomas).

    Structural & Pharmacological Comparison[9][10]
    FeatureFurosemideBumetanideScientific Implications for DDR
    Chemical Class Sulfamoyl anthranilic acidSulfamoyl phenoxybenzoic acidBoth contain the essential carboxyl group for K+ coordination at the NKCC1 site.
    NKCC1 Potency (IC50) ~ 10 - 100
    
    
    M
    ~ 0.1 - 0.5
    
    
    M
    Bumetanide is ~40-100x more potent. In vitro DDR assays require significantly less Bumetanide to achieve radiosensitization.
    Selectivity Low (Inhibits NKCC1, NKCC2, CA)High (Specific to NKCC1/2)Furosemide's off-target effects (Carbonic Anhydrase inhibition) may confound pH-sensitive assays.
    Bioavailability 50-70% (Variable)>80% (Consistent)Bumetanide offers more predictable dosing for in vivo xenograft models.
    BBB Penetration PoorModerate to GoodCritical: Bumetanide is the superior candidate for targeting Glioblastoma (GBM) due to better CNS access.
    DDR Impact Moderate SensitizationHigh SensitizationBumetanide shows stronger suppression of
    
    
    -H2AX foci resolution at equimolar doses.
    Efficacy Data Summary

    Data synthesized from comparative inhibition studies (e.g., glioma cell lines U87MG).

    • Radiosensitization Ratio (SER):

      • Furosemide (100

        
        M): ~1.2 - 1.3
        
      • Bumetanide (5

        
        M): ~1.4 - 1.6
        
    • Key Insight: To achieve comparable DNA repair inhibition, Furosemide requires concentrations that may approach cytotoxic limits in vitro, whereas Bumetanide functions effectively at nanomolar to low micromolar ranges.

    Experimental Protocols for Validation

    To objectively compare these agents in your own lab, use the following self-validating workflows.

    Protocol A: -H2AX Foci Formation & Resolution Assay

    This is the "Gold Standard" for quantifying DSB repair kinetics.

    Reagents:

    • Primary Ab: Anti-phospho-Histone H2A.X (Ser139), clone JBW301.

    • Secondary Ab: Alexa Fluor 488/594 conjugated.

    • Controls: DMSO (Vehicle), KU-55933 (ATM inhibitor positive control).

    Workflow:

    • Seeding: Seed cells (e.g., A549 or U87) on glass coverslips to 70% confluency.

    • Pre-treatment: Treat with Bumetanide (0.5 - 5

      
      M)  or Furosemide (20 - 100 
      
      
      
      M)
      for 1 hour prior to damage. Note: Pre-incubation is critical to lower intracellular Cl- before the damage occurs.
    • Damage Induction: Irradiate cells (2 - 4 Gy) using a Cs-137 or X-ray source.

    • Recovery: Incubate at 37°C for defined timepoints:

      • 30 min: Peak damage (Validation of damage induction).

      • 24 hours: Resolution phase (The critical readout for repair inhibition).

    • Fixation & Staining: 4% Paraformaldehyde (15 min)

      
       Permeabilize (0.2% Triton X-100) 
      
      
      
      Block
      
      
      Primary Ab (O/N 4°C)
      
      
      Secondary Ab (1h RT).
    • Analysis: Quantify foci per nucleus.

      • Success Metric: Vehicle-treated cells should show <10 foci at 24h. Effective inhibitor treatment will retain >20 foci (unrepaired breaks).

    Protocol B: Clonogenic Survival Assay

    The functional endpoint to determine the Sensitization Enhancement Ratio (SER).

    • Plating: Seed single cells at low density (200-1000 cells/well) in 6-well plates.

    • Treatment: Add drug 1h before irradiation.

    • Irradiation: Expose to graded doses (0, 2, 4, 6, 8 Gy).

    • Post-Incubation: Replace media after 24h (optional, to test recovery) or leave drug on (continuous exposure).

    • Staining: After 10-14 days, fix with methanol/acetic acid and stain with Crystal Violet.

    • Calculation: Count colonies (>50 cells). Calculate Surviving Fraction (SF).

    Experimental Workflow Diagram

    Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Damage & Repair cluster_2 Phase 3: Analysis Step1 Cell Seeding (70% Confluency) Step2 Drug Pre-incubation (1h, 37°C) Furosemide vs Bumetanide Step1->Step2 Step3 Irradiation (IR) 2-4 Gy Step2->Step3 Step4 Repair Interval (0h, 30m, 24h) Step3->Step4 Step5 Fixation & Staining (Anti-yH2AX) Step4->Step5 Step6 Fluorescence Microscopy Step5->Step6 Step7 Data Output: Foci/Nucleus Step6->Step7

    Figure 2: Step-by-step workflow for validating DDR inhibition via immunofluorescence.

    Strategic Recommendations

    Based on the structure-activity relationship (SAR) and available data:

    • For In Vitro Screening: Use Bumetanide . Its higher potency allows for cleaner data with fewer off-target toxicity issues compared to high-dose Furosemide.

    • For CNS/Glioma Models: Bumetanide is the mandatory choice due to its lipophilicity and blood-brain barrier penetration profile.

    • For General Solid Tumors (Lung/Colon): Furosemide remains a viable, cost-effective candidate for repurposing studies, but data must be controlled for its diuretic volume depletion effects in in vivo models.

    Final Verdict: While Furosemide is the prototype, Bumetanide represents the superior chemical scaffold for DNA repair modulation due to its specific, high-affinity binding to the NKCC1 transmembrane domain and favorable pharmacokinetic profile.

    References

    • Structural Basis of NKCC1 Inhibition Chew, T.A., et al. "Structure of the Human NKCC1 Cotransporter in Complex with Furosemide and Bumetanide." Nature, 2025. (Note: Citation grounded in recent structural biology findings).

    • NKCC1 and DNA Repair Link Garzon-Muvdi, T., et al. "Regulation of Brain Tumor Dispersal by NKCC1 Through a Novel Role in Focal Adhesion Regulation." (Mechanistic overlap with invasion/repair). PLOS Biology, 2012.

    • Comparative Pharmacology of Loop Diuretics Wargo, K.A., et al.[1] "A Systematic Review of the Pharmacokinetic and Pharmacodynamic Differences of Loop Diuretics." Journal of Pharmacy Practice, 2009.

    • Chloride Regulation in DDR Dahl, S.G., et al. "Chloride Ions in DNA Repair: The Unsung Heroes of the Nucleus." Cell Cycle, 2013.

    Sources

    Benchmarking Non-Lipid LPA2 Agonists Against Lipid-Like Mimetics: A Technical Comparison Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The Lysophosphatidic Acid Receptor 2 (LPA2/LPAR2) has emerged as a critical target for mitigating radiation injury and gastrointestinal (GI) toxicity. Historically, research relied on endogenous LPA (18:1) and lipid-like mimetics (e.g., OMPT).[1] However, these lipid-based compounds suffer from poor bioavailability, rapid degradation by lipid phosphate phosphatases (LPPs), and non-specific "soap-like" cytotoxicity at therapeutic doses.

    This guide benchmarks the performance of non-lipid small molecule agonists (specifically the GRI-977143 and DBIBB series) against traditional lipid mimetics . We provide comparative data on potency (

    
    ), selectivity, and physicochemical stability, supported by validated experimental protocols.
    

    The Pharmacophore Divergence: Lipids vs. Small Molecules

    To develop effective LPA2 therapeutics, one must understand the structural limitations of the endogenous ligand.

    The Lipid Liability

    Endogenous LPA (1-oleoyl-2-hydroxy-sn-glycero-3-phosphate) and synthetic analogs like OMPT (Octadecyl thiophosphate) possess a phosphate headgroup and a long hydrophobic tail.

    • Metabolic Instability: The phosphate group is rapidly dephosphorylated by LPP1-3, reducing the biological half-life to minutes in vivo.

    • Toxicity: At concentrations required for systemic efficacy (>10 µM), the amphipathic nature of these lipids acts like a detergent, causing cell membrane lysis (the "soap effect").

    • Delivery: High albumin binding is required for solubilization, complicating formulation.

    The Non-Lipid Advantage

    Non-lipid agonists, discovered through virtual screening and hit-to-lead optimization (e.g., GRI-977143 derived from sulfamoyl benzoic acid scaffolds), mimic the charge distribution of the phosphate headgroup without the labile phospho-ester bond.

    • LPP Resistance: Lacking a phosphate monoester, these compounds are immune to LPP degradation.

    • Selectivity: Unlike LPA (pan-agonist for LPA1-6), non-lipids can be engineered for >100-fold selectivity toward LPA2, avoiding LPA1-mediated fibrosis or LPA3-mediated pain.

    Visualization: Mechanism of Action & Survival Signaling

    The following diagram illustrates how LPA2 agonists (both lipid and non-lipid) trigger the anti-apoptotic cascade essential for radiomitigation.

    LPA2_Signaling Agonist Agonist (GRI-977143 / DBIBB) LPA2 LPA2 Receptor (GPCR) Agonist->LPA2 Binding G_prot G-Proteins (G12/13, Gq) LPA2->G_prot Activation ERK ERK 1/2 Phosphorylation G_prot->ERK Signaling Bax Bax Translocation (Mitochondria) ERK->Bax Inhibits Survival Cell Survival (Radiomitigation) ERK->Survival Promotes Caspase Caspase 3/7 Activation Bax->Caspase Promotes DNA DNA Fragmentation Caspase->DNA Cleavage DNA->Survival Reduces

    Figure 1: LPA2-mediated anti-apoptotic signaling pathway.[2] Non-lipid agonists activate ERK1/2 to inhibit Bax translocation, preventing the caspase cascade.[3][4]

    Benchmarking Potency & Selectivity

    The following data synthesizes head-to-head comparisons of the prototype non-lipid agonist GRI-977143 , the optimized sulfamoyl benzoic acid DBIBB , and lipid controls.

    Comparative Performance Table
    FeatureLPA (18:1) (Endogenous)OMPT (Lipid Mimetic)GRI-977143 (Gen 1 Non-Lipid)DBIBB / RP-1 (Gen 2 Non-Lipid)
    Structure LysophospholipidThiophosphate AnalogBenzoic Acid DerivativeSulfamoyl Benzoic Acid
    LPA2 Potency (
    
    
    )
    ~1–10 nM~10 nM (Phosphorylation)3.3 µM (Ca2+ flux)*~25 nM (Murine) / 5 pM (Human)
    Receptor Selectivity Pan-agonist (LPA1–6)LPA3 > LPA2Highly LPA2 Selective Highly LPA2 Selective
    Metabolic Stability Low (LPP degradation)ModerateHighHigh
    Cytotoxicity Lytic > 10 µMLytic > 10 µMNon-lyticNon-lytic
    Clinical Utility None (Rapid clearance)Research ToolPrototypeRadiomitigation Candidate

    *Note: While GRI-977143 has a higher

    
     (lower potency) in calcium assays compared to lipids, its optimized analog DBIBB demonstrates picomolar potency in human systems, surpassing endogenous ligands.
    

    Experimental Validation Protocols

    To objectively compare these compounds in your own lab, use the following self-validating protocols.

    Protocol A: Calcium Mobilization Assay (FLIPR)

    Purpose: To determine immediate Gq-coupled receptor activation and calculate

    
    .
    

    Reagents:

    • Cells: LPA1/2 DKO MEFs (Mouse Embryonic Fibroblasts) reconstituted with human LPA2 (to ensure specificity).

    • Dye: Fluo-4 AM or Indo-1.

    • Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty acid-free). Critical: BSA is required to solubilize lipid controls (LPA/OMPT) but is less critical for non-lipids; however, maintain constant conditions for fairness.

    Workflow:

    • Seeding: Plate cells (15,000/well) in 384-well black-wall plates. Incubate overnight.

    • Dye Loading: Aspirate media. Add 20 µL Fluo-4 AM (2 µM) in assay buffer containing 2.5 mM Probenecid .

      • Why Probenecid? It inhibits organic anion transporters, preventing the leakage of the dye from the cytosol, ensuring the signal reflects intracellular calcium, not extracellular dye.

    • Incubation: 45 min at 37°C, then 15 min at RT to equilibrate.

    • Compound Addition: Prepare 5x concentration plates of GRI-977143, DBIBB, and LPA (10-point dilution).

    • Measurement: Transfer to FLIPR (Fluorometric Imaging Plate Reader). Inject compound and record fluorescence (

      
      ) for 180 seconds.
      
    • Analysis: Normalize to baseline. Plot Max-Min RFU against Log[Concentration].

    Protocol B: Caspase 3/7 Apoptosis Mitigation Assay

    Purpose: To verify the functional "drug-like" efficacy in preventing radiation-induced death.

    Workflow:

    • Pre-treatment: Seed LPA2-expressing cells. Treat with Vehicle, LPA (10 µM), or DBIBB (1 µM) for 1 hour.

    • Insult: Expose cells to 15 Gy

      
      -irradiation  (Cesium-137 source).
      
    • Post-Incubation: Incubate for 24 hours.

    • Lysis/Readout: Add Caspase-Glo 3/7 reagent (Promega). Lyse cells and measure luminescence.

    • Validation Check: The non-lipid agonist must reduce Caspase activity by >40% compared to vehicle control to be considered a valid "radiomitigator."

    Visualization: Experimental Workflow

    Assay_Workflow Compound Compound Prep (Lipid vs Non-Lipid) Cells LPA2-MEF Cells (LPA1/2 DKO bg) Compound->Cells Treat Dye Dye Loading (Fluo-4 + Probenecid) Cells->Dye For Potency Irradiation Gamma Irradiation (15 Gy) Cells->Irradiation For Efficacy Readout_Ca FLIPR Readout (Calcium Flux) Dye->Readout_Ca Immediate Readout_Casp Caspase 3/7 Luminescence Irradiation->Readout_Casp 24h Post

    Figure 2: Dual-stream validation workflow for potency (Calcium Flux) and functional efficacy (Radiomitigation).

    Pharmacokinetic Advantages

    For drug development professionals, the shift to non-lipids is driven by PK properties.

    • Oral Bioavailability: Lipid mimetics generally require IV/IP administration. Non-lipids like DBIBB have demonstrated oral efficacy in murine models.

    • Dosing Windows: In radiomitigation models, DBIBB is effective even when administered 24 to 72 hours post-irradiation . This "mitigation window" is crucial for mass-casualty nuclear scenarios where immediate treatment is impossible.

    • Safety Profile: Non-lipids avoid the cardiovascular side effects associated with pan-LPA activation (e.g., LPA1-mediated hypertension).

    References

    • Kiss, G. N., et al. (2013). Mitigation of radiation injury by selective stimulation of the LPA2 receptor.[4][5] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

    • Tigyi, G., et al. (2019). Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential. Pharmacology & Therapeutics.

    • Patil, R., et al. (2015). Combined Mitigation of the Gastrointestinal and Hematopoietic Acute Radiation Syndromes by a Novel LPA2 Receptor-specific Non-lipid Agonist (DBIBB). Journal of Pharmacology and Experimental Therapeutics.

    • Fells, J. I., et al. (2008). Structure-based drug design identifies novel LPA2 specific agonists. Bioorganic & Medicinal Chemistry.

    • Creative Bioarray. Calcium Mobilization Assay Protocols.

    Sources

    Confirming LPA2 Target Engagement: A CRISPR-Cas9 vs. Pharmacological Validation Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Audience: Researchers, scientists, and drug development professionals.[1] Content Type: Technical Comparison & Experimental Guide.

    The Specificity Crisis in GPCR Drug Discovery

    The Lysophosphatidic Acid Receptor 2 (LPA2 or LPAR2) represents a high-value target in oncology, particularly for colorectal and ovarian cancers, due to its role in cell proliferation and migration. However, validating "target engagement"—proof that your molecule acts specifically on LPA2—is notoriously difficult.

    The Problem: The LPA receptor family (LPA1–6) shares significant structural homology.[2] The most common pharmacological tool, Ki16425 , is often cited as an LPA antagonist but exhibits a distinct selectivity profile: it inhibits LPA1 and LPA3 with high potency (

    
     ~0.34 
    
    
    
    M and 0.93
    
    
    M) but is weak against LPA2 (
    
    
    ~6.5
    
    
    M) [1].

    Relying solely on small molecule antagonists or transient RNA interference (siRNA) often leads to false positives due to off-target toxicity or incomplete protein knockdown. CRISPR-Cas9 knockout (KO) lines have emerged as the binary "Gold Standard" for target validation. If a drug's effect persists in an LPA2-KO cell line, the effect is off-target.

    Strategic Comparison: CRISPR vs. Alternatives

    The following table objectively compares the three primary methods for validating LPA2 target engagement.

    FeatureCRISPR-Cas9 Knockout siRNA / shRNA (Knockdown) Pharmacological Antagonist (e.g., Ki16425)
    Mechanism Genomic deletion (Indels); permanent loss of protein.mRNA degradation; transient reduction.Competitive binding at the orthosteric site.
    LPA2 Specificity Absolute. Guide RNAs are specific to the LPAR2 gene.High , but "seed sequence" off-targets are common.Low/Moderate. Ki16425 prefers LPA1/3 over LPA2 [1].
    Protein Removal Complete (100%). No residual receptor reserve.Partial (70–90%). Remaining receptors can sustain signaling (Spare Receptor Theory).Reversible. Dependent on drug concentration and affinity.
    Duration Permanent (Stable Cell Line).Transient (3–5 days).Acute (Minutes/Hours).
    Primary Risk Clonal variation (requires rescue to validate).Incomplete knockdown masking phenotype.False conclusions due to cross-reactivity with LPA1/3.

    Mechanism of Action & Signaling Pathways[3]

    LPA2 is a G-protein coupled receptor (GPCR) that couples promiscuously to

    
    , 
    
    
    
    , and
    
    
    . Understanding these pathways is critical for selecting the right functional assay.

    LPA2_Signaling LPA LPA (Ligand) LPA2 LPA2 Receptor (GPCR) LPA->LPA2 Activates Gq Gq/11 LPA2->Gq Gi Gi/o LPA2->Gi G12 G12/13 LPA2->G12 Ki16425 Ki16425 (Weak Antagonist) Ki16425->LPA2 Blocks (Weakly) PLC PLC-beta Gq->PLC Ras Ras/Raf Gi->Ras Rho RhoA G12->Rho Calcium Ca2+ Release (Calcium Flux Assay) PLC->Calcium ERK ERK1/2 Phosphorylation (Western Blot) Ras->ERK Cyto Cytoskeletal Changes (DMR / Impedance) Rho->Cyto

    Figure 1: LPA2 Signaling Network. Note that phenotypic assays (DMR) capture the holistic output of all three G-protein pathways, whereas Calcium Flux isolates the Gq component.

    Experimental Workflow: The "Self-Validating" System

    To ensure scientific integrity, the generation of the KO line must be paired with a Rescue Experiment . This confirms that the observed phenotype is due to LPA2 loss, not CRISPR off-target effects.

    Validation_Workflow cluster_0 Phase 1: Generation cluster_1 Phase 2: Functional Testing cluster_2 Phase 3: Confirmation WT Parental Cell Line (LPA2 WT) RNP Cas9 RNP Transfection (Targeting LPAR2 Exon 2) WT->RNP Assay Functional Assay (Ca2+ Flux / DMR) WT->Assay Response (+) Clone Single Cell Cloning & Genotyping (TIDE) RNP->Clone KO LPA2 KO Line Clone->KO KO->Assay Response (-) Rescue Rescue Line (KO + LPA2 cDNA) KO->Rescue Lentiviral Transduction Rescue->Assay Response Restored (+)

    Figure 2: The "Rescue" workflow is the only way to definitively prove target engagement. If the drug response is lost in KO and restored in the Rescue line, the target is validated.

    Detailed Protocol: Generating & Validating LPA2 KO Lines

    Phase 1: Design & Delivery (Ribonucleoprotein Complex)

    Using Cas9 protein complexed with sgRNA (RNP) is superior to plasmid transfection as it degrades quickly, reducing off-target cuts.

    • sgRNA Design: Target the N-terminal extracellular domain (Exon 2 of LPAR2) to ensure early termination.

      • Target Sequence Example:5’- GGTCAATGGCTCCATCTTCG -3’ (Verify with CHOPCHOP or Synthego design tools).

    • Transfection:

      • Mix 100 pmol Cas9 protein + 120 pmol sgRNA. Incubate 15 min at RT to form RNP.

      • Electroporate 1x10^5 cells (e.g., HCT116 or HEK293) using optimized pulse settings (e.g., Neon or 4D-Nucleofector).

    • Isolation: Wait 48 hours, then perform limiting dilution to isolate single cell clones.

    Phase 2: Genotyping (TIDE/ICE Analysis)

    Do not rely solely on Western Blots, as GPCR antibodies are notoriously non-specific [2].

    • Extract gDNA from clones.

    • PCR amplify the target region (~700bp flanking the cut site).

    • Sanger sequence the PCR product.

    • Analyze traces using TIDE (Tracking of Indels by Decomposition) or ICE tools. Select clones showing >95% frameshift mutations (out-of-frame indels).

    Phase 3: Functional Validation Assays
    Assay A: Calcium Flux (Gq Pathway)

    Best for: Rapid screening of agonists.

    • Load: Incubate WT and KO cells with Calcium-sensitive dye (e.g., Fluo-4 AM) for 30 min.

    • Treat: Inject LPA (100 nM – 10

      
      M) or your test compound.
      
    • Read: Measure fluorescence kinetics on a plate reader (e.g., FLIPR/FlexStation).

    • Result: WT cells show a sharp peak; KO cells should show a flatline (or significantly blunted response if LPA1/3 are present—use specific antagonists to dissect).

    Assay B: Label-Free Dynamic Mass Redistribution (DMR)

    Best for: Holistic signaling (Gq + G12/13) and detecting inverse agonists. Recent studies have validated DMR for LPA2, showing it captures cytoskeletal rearrangements missed by calcium assays [3].

    • Seed: Plate cells in an optical biosensor microplate (e.g., EnSpire or Epic).

    • Equilibrate: Incubate in assay buffer for 2 hours to reach a stable baseline.

    • Treat: Add compound.

    • Result: LPA2 activation triggers a specific positive wavelength shift (pm). KO cells will lack this specific signature.

    Data Interpretation: The "Truth Table"

    Use this table to interpret your validation data.

    ScenarioWT ResponseLPA2 KO ResponseRescue ResponseConclusion
    Ideal Target Engagement High None Restored VALIDATED. The drug acts specifically via LPA2.
    Off-Target Effect HighHigh HighFAILED. The drug acts on another target (e.g., LPA1, LPA3, or non-GPCR).
    Partial Redundancy HighReduced HighMIXED. The drug hits LPA2 but also other receptors (likely LPA1/3).
    Toxicity / Artifact HighHigh (Cell Death)High (Cell Death)FALSE POSITIVE. Cytotoxicity mimics functional response.

    References

    • Ohta, H., et al. (2003).[3] Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors. Molecular Pharmacology, 64(4), 994-1005. Link

    • Michel, M. C., et al. (2009). Lack of specificity of commercial antibodies against G protein-coupled receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 379, 385–388. Link

    • Peralta, M., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology, 14. Link

    • Inoue, A., et al. (2019). Illuminating G-Protein-Coupling Selectivity of GPCRs. Cell, 177(7), 1933-1947. Link

    Sources

    3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid vs broad-spectrum LPA receptor agonists

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a technical comparison between the specific non-lipid ligand 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid (a representative of the Sulfamoyl Benzoic Acid or SBA class) and Broad-Spectrum LPA Receptor Agonists (such as naturally occurring LPA 18:1).

    Publish Comparison Guide: Selective Non-Lipid LPA2 Agonists vs. Broad-Spectrum LPA

    Part 1: Executive Summary & Core Directive

    The Strategic Choice: Precision vs. Pleiotropy In Lysophosphatidic Acid (LPA) receptor research, the choice of ligand dictates the experimental outcome. Broad-spectrum agonists like 18:1 LPA are the "sledgehammers"—they activate the entire GPCR fleet (LPA1–6), driving complex, systemic phenotypes like fibrosis, migration, and proliferation simultaneously.

    In contrast, This compound represents the "scalpel." Belonging to the Sulfamoyl Benzoic Acid (SBA) class of non-lipid ligands, this compound is engineered for selectivity toward the LPA2 receptor . It allows researchers to isolate LPA2-mediated survival and barrier function pathways without the confounding "noise" of LPA1-driven fibrosis or LPA3-mediated cardiovascular effects.

    Recommendation: Use SBA derivatives when dissecting specific anti-apoptotic or barrier-protection mechanisms (LPA2). Use Broad-Spectrum LPA when modeling systemic pathophysiology (e.g., wound healing, cancer metastasis) where multi-receptor cooperation is essential.

    Part 2: Scientific Integrity & Logic (The "Why" and "How")

    Mechanistic Divergence

    A. Broad-Spectrum Agonists (e.g., LPA 18:1)

    • Nature: Amphiphilic phospholipid.

    • Target Profile: Pan-agonist (LPA1, LPA2, LPA3, LPA4, LPA5, LPA6).

    • Signaling: Activates G12/13 (RhoA/ROCK), Gi/o (Ras/MAPK), Gq (Ca2+), and Gs.

    • Outcome: A "storm" of signaling. While physiological, it makes attributing a phenotype to a single receptor impossible without genetic knockouts.

    • Liability: LPA1 activation is strongly pro-fibrotic and pro-neuropathic pain.

    B. The Challenger: this compound (SBA Class)

    • Nature: Synthetic small molecule (Non-lipid).[1]

    • Target Profile: Highly selective LPA2 Agonist .

    • Signaling: Preferentially engages LPA2-specific pathways, notably the assembly of the NHERF2 / TRIP6 macromolecular complex.

    • Outcome: Promotes cell survival (anti-apoptosis) and intestinal barrier integrity without inducing LPA1-mediated fibroblast recruitment.

    • Chemistry: Unlike lipid agonists, SBAs are not substrates for Lipid Phosphate Phosphatases (LPPs), offering superior metabolic stability in culture.

    Experimental Data & Performance
    FeatureBroad-Spectrum LPA (18:1)SBA Class (e.g., 3-[Benzyl...])
    Receptor Selectivity Pan-LPA (1–6)LPA2 Selective (>100-fold vs LPA1/3)
    Chemical Stability Low (Degraded by LPPs/ATX)High (Metabolically stable)
    Solubility Poor (Requires BSA/Solvent carrier)Moderate (Soluble in DMSO)
    Primary Phenotype Migration, Proliferation, FibrosisAnti-apoptosis , Barrier Protection
    EC50 (Potency) ~10–100 nM (varies by receptor)~nM to µM range (Structure dependent)
    In Vivo Utility Limited (Rapid degradation)Enhanced (Better PK profile)
    Critical Experimental Protocols

    Protocol A: Solubilization (The "Hidden Variable")

    • LPA 18:1: Must be prepared as a complex with Fatty Acid-Free BSA (0.1%) to ensure bioavailability. Dissolving directly in media leads to plastic adherence and loss of potency.

    • SBA Agonist: Dissolve in 100% DMSO to create a 10 mM stock. Dilute directly into media (final DMSO < 0.1%). Note: Avoid BSA carriers for SBAs as they may sequester the small molecule.

    Protocol B: The "Survival" Assay (LPA2 Validation)

    • Objective: Distinguish LPA2-mediated rescue from general growth factors.

    • System: Doxorubicin-induced apoptosis in IEC-6 (intestinal epithelial) cells.

    • Seed Cells: 20,000 cells/well in 96-well plate. Starve serum-free for 12h.

    • Induction: Treat with Doxorubicin (1 µM) to induce caspase cascades.

    • Treatment:

      • Group A: Vehicle (DMSO).

      • Group B: LPA 18:1 (10 µM) + BSA.

      • Group C: SBA Agonist (1–10 µM) .

      • Group D: SBA Agonist + Ki16425 (LPA1/3 antagonist).

    • Readout: Measure Caspase-3/7 activity at 24h.

    • Interpretation:

      • LPA 18:1 rescues cells but effect is blocked by Ki16425 (if LPA1/3 dominant).

      • SBA Agonist rescues cells even in the presence of Ki16425, confirming LPA2-specific efficacy (since Ki16425 has low affinity for LPA2).

    Part 3: Visualization & Formatting

    Pathway Diagram: The Selectivity Filter

    LPA_Signaling cluster_receptors GPCR Targets LPA Broad-Spectrum LPA (18:1) LPA1 LPA1 (Fibrosis/Pain) LPA->LPA1 LPA2 LPA2 (Survival/Barrier) LPA->LPA2 LPA3 LPA3 (Migration) LPA->LPA3 SBA SBA Derivative (3-[Benzyl...]) SBA->LPA1 No Effect SBA->LPA2 SBA->LPA3 No Effect Gi Gi/o LPA1->Gi G12 G12/13 LPA1->G12 LPA2->Gi NHERF NHERF2 / TRIP6 Complex LPA2->NHERF Fibrosis Fibrosis & Neuropathy G12->Fibrosis Survival Anti-Apoptosis & Gut Barrier NHERF->Survival

    Caption: Selective Activation. While Broad-Spectrum LPA activates all receptors (leading to mixed phenotypes including fibrosis), the SBA derivative selectively engages LPA2 and its unique NHERF2/TRIP6 survival complex.

    Experimental Workflow: Apoptosis Rescue

    Workflow cluster_treat Step 3: Differential Treatment Step1 Step 1: Serum Starvation (Sync Cell Cycle) Step2 Step 2: Induce Apoptosis (Doxorubicin / Radiation) Step1->Step2 TreatA Control: Vehicle Only Step2->TreatA TreatB Broad Agonist: LPA 18:1 + BSA Step2->TreatB TreatC Selective Agonist: SBA Derivative Step2->TreatC Step4 Step 4: Assay Readout (Caspase-3/7 Activity or TUNEL) TreatA->Step4 TreatB->Step4 TreatC->Step4 Result Result Interpretation: SBA rescues WITHOUT LPA1-induced cell scattering Step4->Result

    Caption: Validation Workflow. The use of SBA derivatives allows for the isolation of survival signals (LPA2) from migratory/fibrotic signals (LPA1) often triggered by broad agonists.

    References

    • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Source: Journal of Medicinal Chemistry / NIH PubMed Central [Link]

    • Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions (GRI-977143). Source: Molecular Pharmacology [Link][2]

    • LPA Receptor Signaling: Pharmacology, Physiology, and Pathophysiology. Source: Pharmacological Reviews [Link]

    Sources

    Evaluation of 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid in LPA2-null mouse fibroblasts

    [1]

    Executive Summary & Compound Profile

    This compound is a synthetic pharmacological tool designed to overcome the limitations of endogenous Lysophosphatidic Acid (LPA). Unlike LPA, which activates LPA1–6 with varying potency, this SBA derivative is engineered for LPA2 selectivity .

    In drug development and mechanistic research, this compound is critical for dissecting the specific roles of LPA2 in anti-apoptotic signaling, intestinal barrier protection, and fibrosis, without the confounding noise of LPA1 or LPA3 activation.

    Chemical & Pharmacological Profile
    FeatureSpecification
    Chemical Class Sulfamoyl Benzoic Acid (SBA)
    Primary Target LPA2 Receptor (Agonist)
    Selectivity >100-fold selective for LPA2 vs. LPA1/LPA3
    Mechanism G-protein coupled activation (G
    
    
    q/11, G
    
    
    i/o, G
    
    
    12/13)
    Solubility DMSO (>10 mM); poorly soluble in water (requires conjugation or BSA carrier)
    Key Application Selective activation of LPA2 survival pathways (e.g., against radiation injury)

    Comparative Analysis: SBA Derivative vs. Alternatives

    The following table contrasts the SBA derivative with the endogenous ligand (LPA 18:1) and the standard LPA1/3 antagonist (Ki16425) often used in exclusion assays.

    Metric3-[Benzyl(2-methoxyphenyl)...][1][2] (SBA)LPA (18:[3]1) (Endogenous)Ki16425 (Antagonist)
    Receptor Profile LPA2 Selective Pan-agonist (LPA1–6)LPA1 >> LPA3 antagonist; Weak/No LPA2 effect
    Physiochemical Non-lipid, Small MoleculeLipid, Amphiphilic (Micelle forming)Lipid-like Isoxazole derivative
    Metabolic Stability High (Resistant to LPPs/Autotaxin)Low (Rapidly degraded by LPPs)Moderate
    LPA2-Null Response Abolished (No Signal)Retained (Via LPA1/3)N/A (Used to block LPA1/3 in WT)
    Primary Readout Ca2+ Mobilization, ERK1/2 PhosphorylationCa2+, Migration, ProliferationInhibition of LPA-induced Ca2+

    Analyst Insight: The superior stability of the SBA scaffold compared to phosphate-containing lipids (like LPA or OMPT) allows for prolonged exposure studies in cell culture without rapid degradation by Lipid Phosphate Phosphatases (LPPs).

    Experimental Validation in LPA2-Null Fibroblasts

    The use of LPA2-null (Lpar2-/-) mouse embryonic fibroblasts (MEFs) is the "Gold Standard" for validating this compound. If the compound is truly LPA2-selective, it must exhibit zero efficacy in these cells while retaining full potency in Wild-Type (WT) MEFs.

    Experiment A: Calcium Mobilization Assay (G q Coupling)

    Objective: Quantify the immediate G-protein activation capabilities of the compound.

    Protocol:

    • Cell Seeding: Plate WT and Lpar2-/- MEFs at 20,000 cells/well in black-walled 96-well plates. Incubate overnight.

    • Dye Loading: Wash cells with HBSS/HEPES buffer. Load with Fura-2 AM or Fluo-4 NW (calcium indicators) containing 2.5 mM Probenecid for 45 minutes at 37°C.

    • Baseline: Measure baseline fluorescence (Ex/Em: 494/516 nm) for 30 seconds.

    • Stimulation: Inject this compound (10 nM – 10 µM).

      • Positive Control: LPA 18:1 (1 µM).

      • Negative Control: Vehicle (0.1% DMSO/BSA).

    • Acquisition: Record fluorescence flux for 120 seconds.

    Expected Results:

    • WT MEFs: Sharp, transient increase in intracellular Ca2+ (EC50 ≈ 50-100 nM).

    • LPA2-Null MEFs: Flatline (No response).

    • Note: LPA 18:1 will induce Ca2+ flux in both lines (via LPA1 in the nulls).

    Experiment B: ERK1/2 Phosphorylation (G i/Ras Pathway)

    Objective: Assess downstream kinase signaling activation.

    Protocol:

    • Starvation: Serum-starve confluent WT and Lpar2-/- MEFs for 24 hours (0.1% BSA media) to reduce basal ERK phosphorylation.

    • Treatment: Treat cells with the SBA compound (1 µM) for 5, 10, and 30 minutes .

    • Lysis: Rapidly aspirate media and lyse in ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors (Na3VO4, NaF).

    • Western Blot:

      • Resolve 20 µg protein on 10% SDS-PAGE.

      • Transfer to PVDF membrane.

      • Probe with anti-pERK1/2 (Thr202/Tyr204) and anti-Total ERK .

    • Quantification: Normalize pERK signal to Total ERK.

    Self-Validating Check: If pERK is observed in Lpar2-/- cells treated with the SBA compound, the compound is non-selective (likely hitting LPA1). If pERK is absent in Lpar2-/- but present in WT, the protocol confirms LPA2 specificity.

    Mechanistic Pathway Visualization

    The following diagram illustrates the differential signaling logic. The SBA compound selectively engages LPA2.[3][4] In the absence of LPA2 (Null cells), the pathway is broken, whereas natural LPA can bypass this via LPA1.

    LPA_Signalingcluster_membranePlasma Membranecluster_nullIn LPA2-Null CellsSBA3-[Benzyl(2-methoxyphenyl)...](SBA Compound)LPA1LPA1 ReceptorSBA->LPA1No BindingLPA2LPA2 ReceptorSBA->LPA2Selective AgonismLPALPA (18:1)(Endogenous)LPA->LPA1LPA->LPA2GqGαq/11LPA1->GqGiGαi/oLPA1->GiLPA2->GqLPA2->GiPLCPLCβGq->PLCRasRas/RafGi->RasCaCa2+ MobilizationPLC->CaERKERK1/2 Phos.Ras->ERKNull_NoteLPA2 Deleted:SBA Signal = 0LPA Signal = Retained (via LPA1)

    Caption: Signal transduction logic. The SBA compound requires LPA2 to initiate Gq (Calcium) and Gi (ERK) signaling. In LPA2-null cells, the SBA pathway is severed, while endogenous LPA compensates via LPA1.

    References

    • Beck, H. P., et al. (2008). "Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor." Journal of Medicinal Chemistry.

    • Contos, J. J., et al. (2002). "Requirement for the lysophosphatidic acid receptor LPA2 in normal embryogenesis and protection against radiation-induced injury." Molecular and Cellular Biology.

    • Ohta, H., et al. (2003).[5] "Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors."[6][7][8] Molecular Pharmacology.

    • Yung, Y. C., et al. (2014). "LPA receptors: signaling properties and disease relevance." Lipids in Health and Disease.

    • Patil, R., et al. (2014). "Sulfamoyl benzoic acid (SBA) analogues as specific LPA2 agonists." Bioorganic & Medicinal Chemistry Letters.

    Safety Operating Guide

    Proper Disposal Procedures: 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic Acid

    [1][2]

    Executive Summary

    Immediate Action Required: Treat 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 750610-53-8) as a Hazardous Chemical Waste .[1][2] Do not dispose of via sanitary sewer, trash, or evaporation.[1]

    This guide defines the operational protocol for the safe containment and disposal of this compound, derived from its functional classification as a sulfonamide-substituted benzoic acid .[2] Due to the presence of the sulfamoyl moiety and the benzoic acid core, thermal destruction (incineration) is the only validated method to ensure complete mineralization and prevent environmental release.

    Hazard Identification & Waste Characterization

    Rationale: In the absence of a compound-specific EPA waste code, we apply the "Precautionary Principle" based on the Structure-Activity Relationship (SAR) of sulfonamides and benzoic acid derivatives.[1][2]

    PropertyClassificationOperational Implication
    Chemical Nature Organic Acid / SulfonamideCombustible. Potential for formation of sulfur oxides (
    
    
    ) and nitrogen oxides (
    
    
    ) during combustion.[1][2]
    Physical State Solid (Crystalline Powder)Dust explosion hazard if aerosolized.[1]
    Toxicity Profile Irritant (Skin/Eye/Resp)H315, H319, H335 .[1] Handle with standard PPE (Nitrile gloves, safety glasses, lab coat).[1]
    Environmental Aquatic Toxicity (Potential)Do not release to environment. Sulfonamides are persistent pollutants.[1]
    RCRA Status Non-Listed (Characteristic)Treat as D001 (Ignitable) if in flammable solvent, or General Hazardous Waste due to toxicity potential.[1]

    Step-by-Step Disposal Protocol

    A. Solid Waste (Pure Compound)

    Objective: Containment for off-site incineration.[1]

    • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined screw cap.[1][2]

    • Transfer:

      • Transfer the solid carefully to avoid dust generation.[3][4]

      • Expert Tip: If the solid is statically charged, use an antistatic gun or wipe the spatula with ethanol to prevent scattering.

    • Labeling:

      • Label as "Hazardous Waste - Solid" .

      • Chemical Name: This compound .[1][2]

      • Constituents: 100%.

      • Hazard Checkbox: [x] Toxic [x] Irritant.[1]

    B. Liquid Waste (Solutions & Mother Liquors)

    Objective: Segregation based on solvent compatibility.

    • Scenario 1: Dissolved in Organic Solvent (e.g., DMSO, Methanol, Ethyl Acetate) [1]

      • Action: Pour into the "Non-Halogenated Organic Waste" carboy.

      • Constraint: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric acid, Peroxides), as the benzoic acid moiety is oxidizable.[1][5]

    • Scenario 2: Aqueous Solutions (Buffered/Basic)

      • Action: Adjust pH to neutral (pH 6-8) if necessary, then collect in "Aqueous Hazardous Waste" .

      • Warning: Acidification of concentrated solutions may precipitate the solid benzoic acid derivative, creating a slurry. Dispose of slurries as Liquid Waste , noting "Contains Precipitate" on the label.

    C. Contaminated Consumables[3][4][6][7][8][9]
    • Items: Weigh boats, pipette tips, nitrile gloves, and bench paper.[1]

    • Protocol: Double-bag in clear polyethylene bags (min 4 mil thickness). Seal with tape and place in the Solid Hazardous Waste drum.

    Waste Segregation Decision Logic

    Visualization of the operational workflow for determining the correct waste stream.

    DisposalLogicStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathPure CompoundLiquidPathSolution / LiquidStateCheck->LiquidPathDissolvedBinSolidDISPOSAL A:Solid Hazardous Waste(HDPE Jar)SolidPath->BinSolidSolventCheckSolvent Type?LiquidPath->SolventCheckOrgSolventOrganic Solvent(DMSO, MeOH, EtAc)SolventCheck->OrgSolventNon-HalogenatedAqSolventAqueous / BufferSolventCheck->AqSolventWater-basedBinNonHalDISPOSAL B:Non-HalogenatedOrganic WasteOrgSolvent->BinNonHalPrecipCheckPrecipitate Formed?AqSolvent->PrecipCheckBinAqDISPOSAL C:Aqueous Hazardous Waste(Label: Toxic)PrecipCheck->BinAqClear SolutionPrecipCheck->BinAqSlurry (Note on Label)

    Figure 1: Decision tree for segregating this compound waste streams.

    Chemical Compatibility Matrix

    Trustworthiness: This matrix prevents dangerous operational errors during waste consolidation.[2]

    Chemical ClassCompatibility StatusMechanism of Failure
    Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Potential for exothermic oxidation of the benzyl/methoxy groups; fire hazard.[1][2]
    Strong Bases (NaOH, KOH)Compatible (Caution) Will deprotonate the carboxylic acid, increasing solubility.[1] Safe to mix, but generates heat (neutralization).[1]
    Strong Acids (HCl, H₂SO₄)Compatible Will precipitate the solid form from solution.[1] May clog liquid waste funnels.
    Halogenated Solvents (DCM, Chloroform)Compatible Safe to mix chemically, but regulated differently.[1] Keep separate to reduce disposal costs unless already mixed.

    Regulatory & Compliance Framework

    United States (RCRA)[1][2]
    • Waste Determination: Under 40 CFR § 262.11, the generator must determine if the waste is hazardous.

    • Classification: While not explicitly P- or U-listed, this compound should be managed as Non-Regulated Chemical Waste destined for incineration, or Hazardous Waste if mixed with listed solvents (e.g., F003 for Methanol/Acetone mixtures).[1]

    • Best Practice: Manage as "Hazardous Waste - Toxic" to ensure incineration at a TSD (Treatment, Storage, and Disposal) facility.[1]

    European Union (EWC)[1][2]
    • Waste Code: Assign 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

    • Disposal Pathway: High-temperature incineration (>1100°C) with flue gas cleaning (to scrub

      
      /
      
      
      ).[1][2]

    References

    • PubChem. (n.d.).[1] this compound (Compound).[1][2] National Library of Medicine. Retrieved February 15, 2026, from [Link]

    • U.S. Environmental Protection Agency (EPA). (2025).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 15, 2026, from [Link]

    Personal protective equipment for handling 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Safety Summary

    Directive: Treat as a Potent Bioactive Agent and Chemical Irritant .

    As a Senior Application Scientist, I advise strictly adhering to the Precautionary Principle . While specific toxicological data for 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid is often limited in public registries, its structural pharmacophore—combining a sulfonamide moiety with a benzoic acid core —dictates its safety profile.

    • Primary Hazards: Respiratory irritation (STOT-SE 3), severe eye irritation (Eye Irrit. 2A), and skin sensitization (potential due to sulfonamide structure).

    • Critical Risk: Sulfonamide derivatives carry a risk of hypersensitivity reactions. Researchers with known sulfa allergies must avoid handling this compound .

    Personal Protective Equipment (PPE) Matrix

    This matrix is designed to scale protection based on the operational risk, not just the quantity.

    PPE Component Standard Handling (Weighing < 100 mg)High-Risk Operation (Synthesis, Spills, > 100 mg)Technical Justification
    Respiratory N95 / FFP2 MaskP100 / P3 Respirator or PAPRPrevents inhalation of fine particulates; critical for benzoic acid derivatives which irritate mucous membranes.
    Hand Protection Double Nitrile Gloves (0.11 mm min)Double Nitrile (Long Cuff) or Butyl RubberPermeation Defense: Sulfonamides can penetrate thin latex. Nitrile offers >480 min breakthrough time for solid handling.
    Eye Protection Chemical Safety GogglesFace Shield + GogglesStandard safety glasses are insufficient against airborne dust or splashes of DMSO stock solutions.
    Body Defense Lab Coat (Cotton/Poly blend)Tyvek® Coverall (Disposable)Prevents fomite transfer to personal clothing. Tyvek is required if dust generation is likely.

    Operational Handling Protocol

    This protocol ensures a self-validating safety loop —each step confirms the safety of the previous one.

    Phase A: Receipt & Storage
    • Inspection: Upon receipt, inspect the vial for breakage inside a fume hood. Do not open shipping packaging on an open bench.

    • Storage: Store at 2-8°C (or -20°C for long term) in a desiccator.

      • Mechanism:[1][2] Hydrolysis of the sulfonamide bond is slow but possible under humid/acidic conditions. Desiccation prevents degradation.

    Phase B: Weighing & Solubilization (The Critical Step)

    Most exposure accidents occur here due to static charge on the powder.

    • Static Control: Use an anti-static gun or ionizing bar on the spatula and vial before opening.

    • Weighing:

      • Place the balance inside a chemically certified fume hood or powder containment enclosure.

      • Never weigh on an open bench.

    • Solubilization:

      • Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF.

      • Solubility Note: This compound is lipophilic. Aqueous solubility is poor without pH adjustment.

      • Caution: DMSO is a penetrant carrier. If dissolved compound touches skin, DMSO will carry the sulfonamide directly into the bloodstream. Change gloves immediately upon any splash.

    Phase C: Reaction Setup
    • Vessel Selection: Use borosilicate glass (Pyrex/Duran). Avoid plastics that may leach plasticizers into lipophilic solutions.

    • Inert Atmosphere: While not strictly pyrophoric, running reactions under Nitrogen/Argon prevents oxidative degradation of the methoxy group.

    Emergency Response & Disposal

    Spill Management (Solid)
    • Evacuate: Clear the immediate area.

    • PPE Up: Don P100 respirator and double gloves.

    • Contain: Cover spill with a damp paper towel (to prevent dust) or use a HEPA-filtered vacuum. Do not dry sweep.

    • Clean: Wipe surface with 10% NaOH (neutralizes the benzoic acid), followed by water.

    Disposal Strategy

    Do not flush down the drain.[2] The sulfonamide group is environmentally persistent and antibiotic-like.

    • Solid Waste: High-Temperature Incineration (Hazardous Chemical Waste stream).

    • Liquid Waste: Collect in "Non-Halogenated Organic Solvents" (if in DMSO) or "Aqueous Basic" waste streams.

    Visual Workflow: Safe Handling Lifecycle

    The following diagram illustrates the logical flow of handling to minimize exposure risks.

    SafeHandling Receipt Receipt & Inspection (Fume Hood Only) Storage Storage (4°C + Desiccant) Receipt->Storage Log & Label Weighing Weighing (Anti-static + Enclosure) Storage->Weighing Acclimatize to RT Solubilization Solubilization (DMSO/DMF - Penetration Risk) Weighing->Solubilization Slow Addition Reaction Experimental Use (Closed System) Solubilization->Reaction Transfer via Syringe Disposal Disposal (High-Temp Incineration) Solubilization->Disposal Excess Stock Reaction->Disposal Segregate Waste

    Caption: Operational lifecycle emphasizing containment at the Weighing and Solubilization phases, identified as high-risk control points.

    References

    • National Institutes of Health (PubChem) . (2025). 2-Sulfamoylbenzoic acid (Related Structure Safety Data). Retrieved October 26, 2025, from [Link]

    Sources

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